1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
Description
BenchChem offers high-quality 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10-6-4-5-8(10)7-9-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRAHPLZCMZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376391 | |
| Record name | 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60923-27-5 | |
| Record name | 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine synthesis protocol
An In-depth Technical Guide to the Synthesis of (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine for Pharmaceutical and Research Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Chiral Amines in Modern Drug Development
(S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine is a cornerstone chiral building block in contemporary medicinal chemistry. Its structural motif is integral to a range of pharmacologically active agents, most notably as a key intermediate in the synthesis of Levosulpiride, an antipsychotic and prokinetic agent.[1] The enantiomeric purity of this amine is paramount, as the stereochemistry at its chiral center profoundly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven protocol for the synthesis of (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine, with a focus on enzymatic resolution—a robust and scalable method that ensures high enantiomeric excess. We will delve into the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical application for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies: A Comparative Analysis
Several routes to (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine have been explored, each with its own set of advantages and challenges. A brief overview is presented below to contextualize the selection of the enzymatic resolution protocol.
| Synthetic Strategy | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Enzymatic Resolution | Racemic 2-(aminomethyl)-1-ethylpyrrolidine, Acylating Agent | Enantioselective acylation | High enantiomeric excess (>99%), mild reaction conditions, environmentally friendly | Requires synthesis of racemic precursor, separation of product from acylated byproduct |
| Chiral Pool Synthesis | L-Proline | Multi-step chemical conversion | Stereochemistry is pre-defined | Can involve hazardous reagents and protecting group chemistry, potentially leading to lower overall yields |
| Asymmetric Synthesis from Achiral Precursors | 4-hydroxybutyraldehyde, Ethylamine | Asymmetric cyclization and reduction | Potentially shorter route | Requires development and optimization of a stereoselective catalyst or chiral auxiliary, which can be costly |
| Chemical Resolution | Racemic 2-(aminomethyl)-1-ethylpyrrolidine, Chiral Resolving Agent | Diastereomeric salt formation and crystallization | Established classical method | Can be labor-intensive, yield is often limited to <50% for the desired enantiomer per resolution cycle |
For this guide, we will focus on the Enzymatic Resolution pathway due to its high fidelity in achieving exceptional enantiomeric purity, operational simplicity, and scalability, making it a preferred method in an industrial setting.
The Core Protocol: Enzymatic Resolution of (±)-2-(Aminomethyl)-1-ethylpyrrolidine
This protocol is divided into two main stages: the synthesis of the racemic starting material and the subsequent lipase-catalyzed enantioselective acylation to isolate the desired (S)-enantiomer.
Stage 1: Synthesis of Racemic (±)-2-(Aminomethyl)-1-ethylpyrrolidine
The synthesis of the racemic amine can be achieved through various methods, including the reductive amination of 1-ethyl-2-pyrrolidinecarboxaldehyde or the reduction of 1-ethyl-2-nitromethylenepyrrolidine.[2][3][4] The latter is a well-documented approach and will be detailed here.
Experimental Protocol: Reduction of 1-ethyl-2-nitromethylenepyrrolidine
-
Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To a solution of 1-ethyl-2-nitromethylenepyrrolidine (1.0 eq) in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) is employed.[4] For laboratory scale, NaBH₄ is a convenient choice. The solution is cooled to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: A solution of NaBH₄ (2.0-3.0 eq) in the same solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water, followed by acidification with dilute HCl. The organic solvent is removed under reduced pressure.
-
Extraction: The aqueous residue is basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12 and extracted with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude racemic (±)-2-(aminomethyl)-1-ethylpyrrolidine. Further purification can be achieved by vacuum distillation.
Stage 2: Lipase-Catalyzed Enantioselective Resolution
The principle of this stage lies in the high enantioselectivity of certain lipases, which preferentially catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus allowing for their separation.[1]
Workflow for Enzymatic Resolution
Caption: Workflow of the lipase-catalyzed resolution of racemic 2-(aminomethyl)-1-ethylpyrrolidine.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic (±)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) and an acyl donor such as benzyl acetate (0.5-0.6 eq) in a suitable organic solvent like acetonitrile.[1]
-
Enzyme Addition: Add a commercially available lipase, for example, from Pseudomonas cepacia or Candida rugosa, to the mixture.[1] The enzyme loading is typically between 5-15% (w/w) relative to the amine.
-
Incubation: The reaction mixture is stirred at a controlled temperature, typically between 30-50 °C. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining amine. The reaction is stopped when the conversion reaches approximately 50-60%, as this often corresponds to the highest ee for the unreacted (S)-amine.[1]
-
Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration.
-
Product Isolation and Purification: The solvent and remaining acyl donor are removed from the filtrate by evaporation under reduced pressure. The desired (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine is then separated from the acylated (R)-enantiomer by vacuum distillation.[1] The (S)-amine is the more volatile component and is collected as the distillate.[1]
| Parameter | Recommended Condition | Rationale |
| Lipase Source | Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa | These lipases have demonstrated high enantioselectivity for the R-enantiomer of this substrate.[1] |
| Acyl Donor | Benzyl acetate | Provides the acetyl group for the acylation and is readily available. |
| Solvent | Acetonitrile | A polar aprotic solvent that generally works well for lipase-catalyzed reactions. |
| Temperature | 30-50 °C | Balances reaction rate with enzyme stability. |
| Reaction Time | 24-172 hours | Dependent on enzyme activity and desired conversion; requires careful monitoring.[1] |
Quality Control and Characterization: Ensuring Enantiomeric Purity
The critical quality attribute of the final product is its enantiomeric purity. Chiral HPLC is the gold standard for this analysis.
Chiral HPLC Analysis Workflow
Caption: Standard workflow for the chiral HPLC analysis of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.
Typical HPLC Conditions
-
Column: CHIRALPAK ADH (or equivalent chiral stationary phase)[1]
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.75 v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 220 nm[1]
-
Expected Outcome: Baseline separation of the (S) and (R) enantiomers, allowing for the calculation of enantiomeric excess (ee) using the peak areas. An ee of >99% is achievable with the enzymatic resolution protocol.[1]
In addition to chiral purity, the chemical purity should be assessed by standard techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.
Conclusion and Future Perspectives
The enzymatic resolution of racemic 2-(aminomethyl)-1-ethylpyrrolidine stands out as a highly efficient and scalable method for producing the enantiomerically pure (S)-enantiomer. This guide has provided a detailed, step-by-step protocol grounded in established scientific principles and supported by literature precedents. The causality behind each step, from the choice of enzyme to the purification technique, has been elucidated to empower researchers and process chemists to implement and adapt this methodology with confidence. As the demand for enantiopure pharmaceuticals continues to grow, robust and reliable synthetic strategies like the one detailed herein will remain indispensable to the advancement of drug discovery and development.
References
-
Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. Available at: [Link]
- EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases. Google Patents.
- CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. Google Patents.
-
Wang, D. C., et al. (2015). The derivatization reaction routes of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. Available at: [Link]
- DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.
- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents.
Sources
- 1. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 4. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical characterization of the novel compound 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine. As a derivative of the pharmacologically significant pyrrolidine scaffold, this molecule holds potential interest for drug discovery and development.[1][2][3] This document outlines a robust synthetic route via reductive amination and details a suite of analytical methodologies for structural elucidation and purity assessment, including spectroscopic and chromatographic techniques. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities incorporating the N-alkylated pyrrolidine motif.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural feature in a vast array of biologically active molecules, including numerous natural alkaloids and synthetic pharmaceuticals.[3] Its prevalence in drug discovery is attributed to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile scaffold for exploring chemical space in three dimensions.[4] Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.[3] The introduction of an N-alkyl group, as in the case of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, can further modulate the compound's basicity, lipophilicity, and interaction with biological targets.
Proposed Synthesis: Reductive Amination Pathway
A reliable and efficient synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine can be achieved through the reductive amination of its primary amine precursor, 2-(aminomethyl)-1-ethylpyrrolidine, with formaldehyde.[5][6][7][8] This widely utilized method proceeds via the in situ formation of an iminium ion intermediate, which is subsequently reduced to the corresponding tertiary amine.[6]
Experimental Protocol: Synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
Materials:
-
2-(aminomethyl)-1-ethylpyrrolidine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
Reaction Setup: To a solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) in DCE or MeOH, add formaldehyde (1.1 eq).
-
Formation of the Iminium Intermediate: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.
-
Salt Formation (Optional): For improved handling and stability, the free base can be converted to its hydrochloride salt by treating a solution of the amine in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same solvent.
Caption: Synthetic workflow for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.
Physicochemical Properties
The precise experimental determination of the physicochemical properties of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine is pending its synthesis and characterization. However, based on the known properties of its precursor, 2-(aminomethyl)-1-ethylpyrrolidine, and general trends for N-alkylation, a set of predicted properties can be tabulated.
| Property | Predicted Value for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine | Reference Data: 2-(aminomethyl)-1-ethylpyrrolidine |
| Molecular Formula | C₈H₁₈N₂ | C₇H₁₆N₂[9][10][11] |
| Molecular Weight | 142.24 g/mol | 128.22 g/mol [9][10][11] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[12] |
| Boiling Point | Expected to be slightly higher than the precursor | 58-60 °C at 16 mmHg[10][11] |
| Density | Expected to be similar to the precursor | 0.884 g/mL at 25 °C[10][11] |
| Solubility | Miscible with common organic solvents; partially soluble in water | Miscible with common organic solvents; partially soluble in water[12] |
| pKa (of the conjugate acid) | Expected to be slightly higher than the precursor due to the inductive effect of the methyl group | ~10-11 |
Analytical Characterization
A comprehensive analytical approach is essential for the structural confirmation and purity assessment of the synthesized 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group on the pyrrolidine nitrogen, the pyrrolidine ring protons, the methylene bridge protons, and a singlet for the N-methyl group. The N-methyl singlet is anticipated to appear in the 2.2-2.6 ppm range.[13] The protons on the carbon adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift.[13]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The N-methyl carbon will have a characteristic chemical shift. Carbons directly attached to nitrogen atoms will be deshielded.[13]
Mass Spectrometry (MS):
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The nitrogen rule in mass spectrometry predicts that a compound with an even number of nitrogen atoms will have an even-numbered molecular weight.[13][14] Fragmentation patterns, such as alpha-cleavage, can provide further structural information.[13]
Chromatographic Methods
Given that the precursor, 2-(aminomethyl)-1-ethylpyrrolidine, is chiral, the synthesized 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine will also be chiral. Therefore, chiral chromatography techniques are necessary to separate and quantify the enantiomers.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC):
Both HPLC and SFC are powerful techniques for chiral separations.[15][16] The use of a chiral stationary phase (CSP) is the most common approach.[2] Polysaccharide-based CSPs have shown broad applicability for a diverse range of chiral amines.[2]
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
Column:
-
A suitable polysaccharide-based chiral stationary phase column (e.g., Chiralpak series).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.
Flow Rate:
-
Typically in the range of 0.5 - 1.5 mL/min.
Detection:
-
UV detection at a suitable wavelength (if the molecule has a chromophore) or by using a chiral derivatizing agent that introduces a chromophore.
Sample Preparation:
-
Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
Caption: Analytical workflow for the characterization of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis and characterization of the novel compound 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently produce and validate the structure and purity of this molecule. The information presented herein serves as a valuable resource for scientists and drug development professionals interested in exploring the chemical and biological properties of new pyrrolidine derivatives.
References
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. (2025). BenchChem.
- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separ
- Spectroscopy of Amines. (n.d.). Fiveable.
- Uses and Properties of Pyrrolidine. (2022). ChemicalBook.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).
- 2-(Aminomethyl)-1-ethylpyrrolidine 26116-12-1 wiki. (n.d.). Guidechem.
- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). IJCRT.org.
- Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methyl
- Mass spectrometry assisted assignment of NMR resonances in reductively 13 C-methylated proteins. (2005). LSU Scholarly Repository.
- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff.
- The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. (n.d.).
- 2-Aminomethyl-1-ethylpyrrolidine. (n.d.). PubChem.
- proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry.
- Synthesis of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). PrepChem.com.
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. (n.d.).
- Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. (n.d.).
- The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. (2025). [Source not further specified].
- N-pyrrolidone. (n.d.). PubChem.
- Reductive amination of amines with formaldehyde ?. (2018).
- Pyrrolidine. (n.d.). Wikipedia.
- 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1. (n.d.). Sigma-Aldrich.
- Reductive Amin
- SAFETY D
- An In-Depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Chemical Properties, Structure, and Potential Applic
- 2-(Aminomethyl)-1-ethylpyrrolidine. (n.d.). ChemicalBook.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive Amination with ( 11 C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines. (2012). Semantic Scholar.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1 [sigmaaldrich.com]
- 11. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. fiveable.me [fiveable.me]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijcrt.org [ijcrt.org]
The Unseen Architect: A Technical Guide to 2-(Aminomethyl)-1-ethylpyrrolidine as a Core Scaffold in Neuroleptic Drug Synthesis
This guide delves into the fundamental role of 2-(Aminomethyl)-1-ethylpyrrolidine, a chiral synthetic building block, in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, its structural motifs are pivotal in the creation of potent and selective neuroleptic drugs. We will explore its synthesis, stereochemistry, and, most critically, its mechanistic significance as a scaffold for engaging dopamine D2 receptors, providing a technical resource for researchers and professionals in drug development.
Introduction: The Significance of a Chiral Scaffold
In the intricate process of drug discovery and development, the identification and utilization of versatile and stereochemically defined building blocks are paramount. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral amine, has emerged as a cornerstone in the synthesis of a class of antipsychotic drugs known for their efficacy in treating conditions like schizophrenia.[1][2] Its importance lies in its ability to confer specific three-dimensional orientations to the final drug molecule, a critical factor for selective interaction with biological targets.[1] This guide will illuminate the chemistry and strategic application of this compound, transitioning from its basic properties to its profound impact on the pharmacological activity of the drugs it helps create.
Physicochemical Properties and Synthesis Overview
2-(Aminomethyl)-1-ethylpyrrolidine is a clear, colorless to light yellow liquid with a characteristic amine odor.[3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H16N2 | [4][5][6] |
| Molecular Weight | 128.22 g/mol | [4][5][6] |
| Boiling Point | 58-60 °C at 16 mmHg | [4][6] |
| Density | 0.884 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.4670 | [4][6] |
| CAS Number | 26116-12-1 (racemic), 22795-99-9 ((S)-enantiomer) | [1][4] |
The synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine can be achieved through various routes, with a common method involving the reduction of 1-ethyl-2-nitromethylene pyrrolidine.[7] The choice of synthetic pathway is often dictated by the desired stereochemistry, as the chiral nature of this compound is crucial for its application in pharmaceuticals.[1]
The Core Directive: A Scaffold for Dopamine D2 Receptor Antagonism
The primary pharmacological relevance of 2-(Aminomethyl)-1-ethylpyrrolidine stems from its incorporation into substituted benzamide antipsychotics, such as Sulpiride and Amisulpride.[2][7] While the molecule itself does not have a defined mechanism of action as a standalone drug, its structure provides the essential framework for the high-affinity and selective binding of these drugs to dopamine D2 receptors.[2]
The pyrrolidine ring and the ethylamine side chain of 2-(Aminomethyl)-1-ethylpyrrolidine are critical pharmacophoric elements. In the context of the final drug molecule, the basic nitrogen of the pyrrolidine ring is believed to interact with an acidic residue, such as an aspartate, in the transmembrane domain of the D2 receptor. The aminomethyl group serves as a linker to the substituted benzamide portion of the drug, which in turn occupies other binding pockets of the receptor, contributing to the overall affinity and selectivity.
The chirality of the 2-position of the pyrrolidine ring is of utmost importance. The (S)-enantiomer is typically the more active form, highlighting the stereospecificity of the dopamine D2 receptor binding pocket.[1] This underscores the necessity of using enantiomerically pure 2-(Aminomethyl)-1-ethylpyrrolidine in the synthesis of these drugs to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer.
Below is a diagram illustrating the conceptual role of the 2-(Aminomethyl)-1-ethylpyrrolidine scaffold in the binding of a substituted benzamide antipsychotic to the dopamine D2 receptor.
Figure 1: Conceptual diagram of the 2-(Aminomethyl)-1-ethylpyrrolidine scaffold interacting with the dopamine D2 receptor.
Experimental Protocol: Synthesis of a Benzamide Derivative
To illustrate the practical application of 2-(Aminomethyl)-1-ethylpyrrolidine, a general protocol for the synthesis of a benzamide derivative is provided below. This procedure is representative of the amide bond formation that is central to the synthesis of many neuroleptic drugs.
Objective: To synthesize N-((1-ethylpyrrolidin-2-yl)methyl)benzamide.
Materials:
-
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield the pure N-((1-ethylpyrrolidin-2-yl)methyl)benzamide.
The following diagram outlines the workflow for this synthesis.
Figure 2: Workflow for the synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)benzamide.
Conclusion
2-(Aminomethyl)-1-ethylpyrrolidine is a quintessential example of a molecular scaffold that, while not pharmacologically active itself, is indispensable in the construction of life-changing medications. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for medicinal chemists. Understanding its role in directing the interaction of larger molecules with their biological targets is crucial for the rational design of new and improved therapeutics, particularly in the challenging field of neuroscience. The principles outlined in this guide provide a foundation for leveraging the unique properties of this and similar chiral building blocks in future drug discovery endeavors.
References
- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
- 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1. ChemicalBook.
- (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. Chem-Impex.
- The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine.
- 2-(Aminomethyl)-1-ethylpyrrolidine 97% 26116-12-1. Sigma-Aldrich.
- 2-(Aminomethyl)-1-ethylpyrrolidine 26116-12-1 wiki. Guidechem.
- 2-(Aminomethyl)-1-ethylpyrrolidine. PubChem.
- (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9. TCI Chemicals.
- Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (S)-1-ethyl-2-aminomethylpyrrolidine | 22795-99-9. BOC Sciences.
- 2-(Aminomethyl)-1-ethylpyrrolidine 97% 26116-12-1. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 5. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(氨甲基)-1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
Foreword: Beyond the Spectrum—A Logic-Driven Approach to Structural Certainty
An In-Depth Technical Guide to the Structural Analysis of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
In the realm of drug discovery and development, a molecule's identity is its most fundamental attribute. For a compound such as 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, a chiral pyrrolidine derivative, its structure dictates its function, efficacy, and safety. This guide is designed for the discerning researcher who understands that structural analysis is not a mere checklist of techniques but a deductive process. We will not just present protocols; we will explore the causality behind our choices, building a self-validating analytical framework to achieve unambiguous structural and stereochemical elucidation. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and a rigorous understanding of its derivatives is paramount for innovation.[1]
Caption: Key 2D NMR correlations for structural confirmation.
Part 2: Stereochemical Analysis – Defining the 3D Arrangement
The chiral center at the C2 position of the pyrrolidine ring means the molecule can exist as two non-superimposable mirror images (enantiomers). Differentiating and quantifying these is critical, as they often have different biological activities.
Expertise & Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. [2]It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. The choice of CSP is crucial; for chiral amines, polysaccharide-based CSPs (like those derived from cellulose or amylose) are often the most effective. Supercritical Fluid Chromatography (SFC) can also be a powerful, faster alternative for screening chiral amines. [3] Self-Validating Protocol: Enantiomeric Purity by Chiral HPLC
-
Column Selection: Start with a polysaccharide-based CSP, such as a Daicel Chiralpak AD-H or Chiralcel OD-H column.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of Hexane/Isopropanol (IPA) with a small amount of an amine additive like diethylamine (DEA) (e.g., 90:10 Hexane:IPA + 0.1% DEA). The amine additive is crucial to improve peak shape by masking residual silanols on the silica support.
-
Polar Organic Mode: If separation is poor, switch to a polar organic mobile phase like Acetonitrile/Methanol + 0.1% DEA.
-
-
Method Optimization:
-
Adjust the ratio of the mobile phase solvents to optimize the resolution between the two enantiomer peaks.
-
Ensure the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C) are controlled.
-
-
Detection: Use a UV detector, likely at a low wavelength (~210 nm) as the molecule lacks a strong chromophore.
-
Quantification:
-
Inject a racemic standard (a 50:50 mixture of both enantiomers) to determine the retention times of each.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
| Parameter | Starting Condition 1 (Normal Phase) | Starting Condition 2 (Polar Organic) |
| Column | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Acetonitrile:Methanol (95:5) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Part 3: Purity and Impurity Profiling
Beyond the primary structure and stereochemistry, a comprehensive analysis requires quantification of the compound's overall purity and the identification of any potential impurities from the synthesis.
Expertise & Causality: Reversed-Phase HPLC (RP-HPLC) coupled with a UV and/or Mass Spectrometer detector is the workhorse for purity analysis. A C18 column is a good starting point for this moderately polar molecule. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are detected within a reasonable timeframe.
Self-Validating Protocol: Purity by RP-HPLC-UV/MS
-
Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), UV detector, and ideally, an in-line mass spectrometer.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of B over 15-20 minutes. This will elute compounds based on their polarity.
-
Analysis:
-
Monitor the chromatogram at 210 nm.
-
Calculate the area percent of the main peak relative to all other peaks to determine purity.
-
Use the mass spectrometer to obtain the molecular weight of any impurity peaks, which provides clues to their identity (e.g., starting materials, by-products).
-
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Structure of pyrrolidine and their derivatives. ResearchGate. [Link]
-
13C nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
-
Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. ResearchGate. [Link]
-
General Structure of Pyrrolidine Derivatives. ResearchGate. [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]
-
1-Ethylpyrrolidine. PubChem. [Link]
-
2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]
-
proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Pyrrolidine Scaffold
The five-membered nitrogen heterocycle known as the pyrrolidine ring, or tetrahydropyrrole, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold.[2][3] The power of the pyrrolidine core lies in its inherent structural properties: the sp³-hybridized carbon atoms provide a three-dimensional framework that allows for efficient exploration of pharmacophore space, a stark contrast to flat, aromatic systems.[4][5] This non-planarity, often described as "pseudorotation," combined with the potential for multiple stereocenters, grants medicinal chemists precise control over the spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[4][5]
This guide provides a technical deep-dive into the synthesis and characterization of novel pyrrolidine derivatives. It is structured not as a rigid template, but as a logical progression from synthetic strategy to definitive structural elucidation, mirroring the workflow of a discovery campaign. We will explore the causality behind experimental choices, presenting protocols that are robust and self-validating, and grounding key claims in authoritative literature.
Part 1: Strategic Synthesis of the Pyrrolidine Core
The construction and functionalization of the pyrrolidine ring can be broadly categorized into two strategic approaches: building the ring from acyclic precursors or modifying a pre-existing, often chiral, pyrrolidine scaffold.[5][6] The choice of strategy is dictated by the desired substitution pattern, stereochemical complexity, and the availability of starting materials.
De Novo Ring Construction: Building Complexity from the Ground Up
This approach offers maximum flexibility in introducing diverse substituents and controlling their relative stereochemistry during the ring-forming process itself.
The 1,3-dipolar cycloaddition reaction is arguably the most powerful and widely utilized method for constructing highly functionalized pyrrolidines.[3][4] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, usually an electron-deficient alkene.[4] Its prominence stems from its ability to generate up to four stereocenters in a single, atom-economical step.[3] The stereochemistry of the resulting pyrrolidine is directly controlled by the geometry of the reactants, making it a highly predictable and elegant synthetic tool.[4]
Diagram 1: General Workflow from Synthesis to Characterization
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Spectroscopic data for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
A-1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, a chiral amine with applications in pharmaceutical development, presents a unique spectroscopic fingerprint essential for its identification and characterization. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the spectroscopic data for this compound and its closely related, extensively studied parent amine, (1-ethylpyrrolidin-2-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For (1-ethylpyrrolidin-2-yl)methanamine, both ¹H and ¹³C NMR are crucial for confirming its molecular structure.
¹H NMR Spectroscopy
Expertise & Experience: The Causality Behind Experimental Choices
¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide a detailed map of the hydrogen atoms within the molecule. For a compound like (1-ethylpyrrolidin-2-yl)methanamine, ¹H NMR allows for the unambiguous assignment of protons on the pyrrolidine ring, the ethyl group, and the aminomethyl moiety. The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the analyte without introducing interfering proton signals.[1]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The acquisition parameters should be optimized to ensure good signal-to-noise ratio and resolution. This typically involves a sufficient number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
Mandatory Visualization: ¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Data Presentation: Predicted ¹³C NMR Data for (1-ethylpyrrolidin-2-yl)methanamine
| Chemical Shift (ppm) | Assignment |
| ~60-70 | C-2 (pyrrolidine ring) |
| ~50-60 | C-5 (pyrrolidine ring) |
| ~45-55 | -CH₂-N (ethyl) |
| ~40-50 | -CH₂-NH₂ |
| ~25-35 | C-3 (pyrrolidine ring) |
| ~20-30 | C-4 (pyrrolidine ring) |
| ~10-20 | -CH₃ (ethyl) |
Trustworthiness: Interpreting the ¹³C NMR Spectrum
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. Carbons attached to nitrogen atoms are deshielded and appear at higher chemical shifts (downfield). [2][3]The carbon of the ethyl group attached to the nitrogen will be in the 45-55 ppm range, while the methyl carbon will be upfield, around 10-20 ppm. The carbons of the pyrrolidine ring will have distinct signals, with C2 and C5, being adjacent to the nitrogen, appearing at the lowest field among the ring carbons. The aminomethyl carbon will also be in the downfield region.
Mass Spectrometry (MS)
Expertise & Experience: The Causality Behind Experimental Choices
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. [4]Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable small molecules like (1-ethylpyrrolidin-2-yl)methanamine. [5]Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which serves as a molecular fingerprint. [6] Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane. [7]2. Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar DB-WAX column).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
Mandatory Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Data Presentation: Mass Spectrometry Data for (1-ethylpyrrolidin-2-yl)methanamine
The mass spectrum of (1-ethylpyrrolidin-2-yl)methanamine will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (128.22 g/mol ).
Trustworthiness: Interpreting the Mass Spectrum
The mass spectrum will show a molecular ion peak at m/z = 128. Due to the presence of two nitrogen atoms, the molecular weight is an even number, which is consistent with the nitrogen rule. [8]The most prominent fragmentation pattern for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. [9][10][11]For (1-ethylpyrrolidin-2-yl)methanamine, this would lead to characteristic fragment ions. For instance, cleavage of the bond between the pyrrolidine ring and the aminomethyl group would result in a fragment ion.
Infrared (IR) Spectroscopy
Expertise & Experience: The Causality Behind Experimental Choices
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending), and the frequencies of these vibrations are characteristic of specific bonds. [12]For (1-ethylpyrrolidin-2-yl)methanamine, IR spectroscopy can confirm the presence of N-H bonds in the primary amine and C-N bonds.
Experimental Protocol: A Self-Validating System
-
Sample Preparation (Neat Liquid): For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). [13]Alternatively, and more commonly now, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. [14][15]2. Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum (of the empty salt plates or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted into an IR spectrum via a Fourier transform.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
Mandatory Visualization: FTIR Spectroscopy Workflow
Caption: Workflow for FTIR spectroscopy using an ATR accessory.
Data Presentation: Characteristic IR Absorption Bands for (1-ethylpyrrolidin-2-yl)methanamine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch (two bands) | Primary amine (-NH₂) |
| 2850-2960 | C-H stretch | Aliphatic |
| 1580-1650 | N-H bend (scissoring) | Primary amine (-NH₂) |
| 1020-1250 | C-N stretch | Aliphatic amine |
Trustworthiness: Interpreting the IR Spectrum
The IR spectrum of (1-ethylpyrrolidin-2-yl)methanamine will show characteristic absorptions for a primary amine. The presence of two bands in the 3300-3500 cm⁻¹ region is a definitive indicator of the -NH₂ group (symmetric and asymmetric stretching). [16][17]The absence of a band in this region would suggest a tertiary amine. [18]The N-H bending vibration appears in the 1580-1650 cm⁻¹ range. [17]The C-N stretching of the aliphatic amine will be observed in the fingerprint region, typically between 1020 and 1250 cm⁻¹. [17]Strong C-H stretching bands from the alkyl groups will be present in the 2850-2960 cm⁻¹ region.
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for the structural elucidation of (1-ethylpyrrolidin-2-yl)methanamine.
| Spectroscopic Technique | Key Features and Interpretations |
| ¹H NMR | - Signals for ethyl group (triplet and multiplet). - Complex multiplets for pyrrolidine ring protons. - Signal for aminomethyl protons. - Exchangeable N-H proton signal. |
| ¹³C NMR | - Distinct signals for each unique carbon. - Downfield shifts for carbons attached to nitrogen. |
| Mass Spectrometry (GC-MS) | - Molecular ion peak at m/z = 128. - Fragmentation pattern dominated by alpha-cleavage. |
| Infrared (IR) Spectroscopy | - Two N-H stretching bands around 3300-3500 cm⁻¹. - N-H bending vibration around 1580-1650 cm⁻¹. - C-N stretching band in the fingerprint region. - Aliphatic C-H stretching bands. |
This comprehensive guide provides a detailed framework for the spectroscopic characterization of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine and its parent compound, (1-ethylpyrrolidin-2-yl)methanamine. The methodologies and interpretative principles outlined herein are fundamental for researchers and scientists in the field of drug development and organic chemistry.
References
-
Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. (URL: [Link])
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (URL: [Link])
-
Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti - YouTube. (URL: [Link])
-
How to prepare a liquid sample for FTIR spectrum? - ResearchGate. (URL: [Link])
-
IR Sample Prep Guide for Chemists | PDF | Applied And Interdisciplinary Physics - Scribd. (URL: [Link])
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (URL: [Link])
-
interpreting C-13 NMR spectra - Chemguide. (URL: [Link])
-
The four facets of 1H NMR spectroscopy. (URL: [Link])
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (URL: [Link])
-
Computational mass spectrometry for small molecules - PMC - PubMed Central. (URL: [Link])
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])
-
Sample preparation GC-MS - SCION Instruments. (URL: [Link])
-
Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. (URL: [Link])
-
Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing). (URL: [Link])
-
Amines. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
Analyze the amine IR spectrum and distinguish it from other functional groups based on characteristic absorption bands. - Proprep. (URL: [Link])
-
NMR Techniques in Organic Chemistry: a quick guide. (URL: [Link])
-
4406 GC-MS procedure and background.docx. (URL: [Link])
-
Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (URL: [Link])
-
Chapter 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])
-
Sample Preparation Guidelines for GC-MS. (URL: [Link])
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
6.5: Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines | Journal of the American Chemical Society. (URL: [Link])
-
5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
-
Carbon-13 NMR Spectroscopy - YouTube. (URL: [Link])
-
1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd. (URL: [Link])
-
NMR Spectroscopy in the Undergraduate Curriculum: First Year and Organic Chemistry Courses Volume 2. (URL: [Link])
-
Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (URL: [Link])
-
Determine the structure of small organic molecule from 1H NMR experimental spectrum. (URL: [Link])
-
13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses - ACS Publications. (URL: [Link])
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (URL: [Link])
-
Impact of Post-Annealing on the Water Splitting Performance of Polymeric Carbon Nitride: The Role of Hydrogen Bonds - Preprints.org. (URL: [Link])
-
IR Spect Drawing Spectra: Alcohols and Amines - YouTube. (URL: [Link])
-
Introduction to IR Spectroscopy - Amines. - YouTube. (URL: [Link])
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. memphis.edu [memphis.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. fiveable.me [fiveable.me]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. youtube.com [youtube.com]
In Vitro Evaluation of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine: A Technical Guide for Preclinical Drug Discovery
This guide provides a comprehensive framework for the in-depth in vitro evaluation of the novel chemical entity, 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine. The proposed methodologies are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's biological activity, establish a preliminary mechanism of action, and generate a robust data package for further preclinical development. While specific biological functions of this compound are yet to be fully elucidated, this guide will proceed with a hypothesized focus on anticancer activity, a common therapeutic target for novel pyrrolidine derivatives.[1][2][3]
Introduction: The Rationale for In Vitro Assessment
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The initial in vitro evaluation of a novel pyrrolidine derivative, such as 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, is a critical step in the drug discovery pipeline. This phase aims to identify and characterize its biological effects in a controlled, cellular environment, thereby providing the foundational data necessary to justify further investigation.
This guide outlines a tiered approach to the in vitro evaluation, commencing with broad-spectrum screening to identify cellular sensitivity, followed by more focused assays to elucidate the compound's mechanism of action. Each protocol is presented with the underlying scientific principles and the rationale for its inclusion in the testing cascade, ensuring a self-validating and scientifically sound evaluation process.
Physicochemical Properties of the Investigational Compound
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible in vitro studies. The following table summarizes key known properties of a closely related analog, 2-(Aminomethyl)-1-ethylpyrrolidine, which can serve as a preliminary reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [6] |
| Molecular Weight | 128.22 g/mol | [6] |
| Boiling Point | 58-60 °C at 16 mmHg | [7] |
| Density | 0.884 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.466 | |
| Solubility | Soluble in water | [8] |
It is imperative to experimentally determine these properties for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine to ensure accurate concentration calculations and vehicle selection for the in vitro assays.
Tier 1: Primary Screening for Bioactivity
The initial phase of in vitro testing is designed to cast a wide net, identifying if the compound exhibits any significant biological activity at achievable concentrations. Given our hypothesized anticancer focus, the primary screen will assess cytotoxicity against a panel of human cancer cell lines.
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 cytotoxicity screening workflow.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine in the appropriate cell culture medium. A typical concentration range would be from 100 µM down to 0.1 µM.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Rationale for Experimental Choices:
-
Diverse Cell Line Panel: Using cell lines from different tissue origins helps to identify if the compound has broad-spectrum cytotoxic activity or is selective for a particular cancer type.
-
MTT Assay: This assay is a well-established, cost-effective, and high-throughput method for initial cytotoxicity screening.
Tier 2: Elucidating the Mode of Action
Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism. This tier focuses on assays that can differentiate between apoptosis, necrosis, and cell cycle arrest.
Experimental Workflow: Tier 2 Mechanistic Assays
Caption: Tier 2 workflow for mode of action studies.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed a sensitive cell line in 6-well plates and treat with 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Rationale for Experimental Choices:
-
Annexin V: This protein has a high affinity for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying cells with compromised membrane integrity (late apoptotic and necrotic cells).
Tier 3: Target Identification and Pathway Analysis
With a confirmed mode of action, the final tier of in vitro evaluation aims to identify the specific molecular targets and signaling pathways modulated by the compound. This often involves a combination of proteomics, genomics, and targeted biochemical assays.
Signaling Pathway Example: PI3K/Akt/mTOR Pathway
Many anticancer agents exert their effects by modulating key survival pathways such as the PI3K/Akt/mTOR pathway.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Protocol: Western Blotting for Key Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins, providing insights into pathway activation or inhibition.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound as in previous tiers, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against key proteins in a hypothesized pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and an apoptosis marker like cleaved PARP).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation status.
Rationale for Experimental Choices:
-
Western Blotting: This technique provides direct evidence of changes in the levels and post-translational modifications (like phosphorylation) of specific proteins, which are key indicators of signaling pathway activity.
-
Phospho-specific Antibodies: Using antibodies that recognize the phosphorylated (active) forms of kinases like Akt and mTOR is crucial for assessing the inhibitory effect of the compound on the pathway.
Data Summary and Interpretation
All quantitative data from the in vitro assays should be meticulously documented and summarized for clear interpretation and comparison.
Table 1: Summary of In Vitro Activity of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
| Assay | Cell Line | Parameter | Result |
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | Hypothetical Value |
| A549 | IC₅₀ (µM) | Hypothetical Value | |
| HCT116 | IC₅₀ (µM) | Hypothetical Value | |
| Apoptosis Assay | Sensitive Cell Line | % Apoptotic Cells at IC₅₀ | Hypothetical Value |
| Cell Cycle Analysis | Sensitive Cell Line | % G2/M Arrest at IC₅₀ | Hypothetical Value |
| Western Blot | Sensitive Cell Line | Fold Change in p-Akt | Hypothetical Value |
Conclusion and Future Directions
This technical guide has outlined a systematic and logical progression for the in vitro evaluation of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, with a focus on a hypothetical anticancer application. The successful completion of these assays will provide a comprehensive preliminary profile of the compound's bioactivity, mode of action, and potential molecular targets. Positive and compelling data from this in vitro package will form the basis for advancing the compound to more complex cellular models and subsequent in vivo studies.
References
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Springer. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]
-
2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]
-
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. PubChem. [Link]
- Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine.
-
Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. [Link]
- Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
-
Feasibility Analysis of (S)-2-(Aminomethyl)-1-ethylpyrrolidine as a Chemical Intermediate: Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
1-Methylpyrrolidine-2-methylamine. PubChem. [Link]
-
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]
- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
Sources
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
Discovery and synthesis of chiral aminomethylpyrrolidines
An In-Depth Technical Guide to the Discovery and Synthesis of Chiral Aminomethylpyrrolidines
Abstract
Chiral aminomethylpyrrolidines represent a cornerstone of modern asymmetric synthesis, serving as both powerful organocatalysts and privileged structural motifs in a multitude of pharmaceuticals. Their unique architecture, featuring a rigid pyrrolidine ring, a stereocenter at the C2 position, and a nucleophilic aminomethyl sidechain, allows for precise stereochemical control in a wide array of chemical transformations. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of these vital chemical entities. We will explore foundational synthetic strategies originating from the chiral pool, delve into state-of-the-art asymmetric methodologies, and present detailed, field-proven protocols. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each described method is a self-validating system for achieving high enantiopurity and yield.
The Ascendancy of Chirality: Why Aminomethylpyrrolidines Matter
The principle of chirality is fundamental to drug discovery and development. Since the biological systems of the human body—enzymes, receptors, and DNA—are themselves chiral, they interact differently with the two enantiomers of a chiral drug molecule.[1][2] This stereospecificity means that one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or, in infamous cases like thalidomide, dangerously toxic.[2] Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic exercise but a critical requirement for producing safer and more effective medicines.[3]
Within the vast landscape of chiral molecules, the pyrrolidine ring is one of the most important structural features in modern pharmaceuticals, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine.[4] Its conformational rigidity and utility as a scaffold make it a privileged structure.[5][6] The addition of an aminomethyl group at the C2 position, creating a chiral 1,2-diamine, unlocks a remarkable dual utility. These molecules are:
-
Potent Chiral Catalysts: The secondary amine of the pyrrolidine ring can form enamines or iminium ions with carbonyl compounds, while the adjacent aminomethyl group can act as a hydrogen-bond donor or coordinating site, effectively creating a bifunctional catalyst that precisely controls the approach of reactants.[7][8]
-
Key Pharmaceutical Building Blocks: The diamine structure is a common pharmacophore that interacts with biological targets. Drugs like the antidiabetic agent Vildagliptin incorporate this chiral scaffold to achieve their therapeutic effect.[9]
This guide will now explore the synthetic pathways developed to access these valuable compounds.
Foundational Synthesis: Leveraging the Chiral Pool
The most common and cost-effective strategy for synthesizing enantiopure aminomethylpyrrolidines involves starting with a naturally occurring chiral molecule, a concept known as "chiral pool" synthesis.[10] L-Proline, an inexpensive and readily available amino acid, is the quintessential starting material for this approach.[8][9][11]
The general synthetic logic involves the chemical manipulation of proline's carboxylic acid functionality into an aminomethyl group while preserving the inherent stereochemistry at the C2 position. A standard, reliable pathway proceeds through the intermediate (S)-prolinol.
Causality in the Proline-Based Approach:
-
Why start with Protection? The initial protection of the secondary amine (typically as a Boc-carbamate) is critical. It prevents the amine from interfering with the subsequent reduction of the carboxylic acid and allows for controlled functionalization later in the sequence.
-
Why Reduce to Prolinol? The reduction of the carboxylic acid to a primary alcohol ((S)-prolinol) is the most direct way to create a functional handle at the C2 sidechain that can be further converted to an amine. Strong reducing agents like LiAlH₄ are often used for this transformation.[11]
-
Why a Two-Step Amine Conversion? A direct conversion of the alcohol to an amine can be challenging. A more reliable two-step sequence involving activation of the alcohol (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an azide anion (N₃⁻) is preferred. The azide is an excellent and non-basic nitrogen nucleophile that cleanly displaces the leaving group. The final step is the reduction of the azide to the primary amine, which can be achieved with high fidelity using methods like catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction. This sequence reliably preserves the stereocenter's integrity.[7]
// Nodes Proline [label="L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProline [label="N-Boc-L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProlinol [label="N-Boc-(S)-Prolinol", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProlinolOTs [label="N-Boc-(S)-Prolinol\n Tosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; BocAzide [label="N-Boc-(S)-2-\n(Azidomethyl)pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; BocAmine [label="(S)-2-(Aminomethyl)\n-1-Boc-pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="(S)-2-(Aminomethyl)\npyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Proline -> BocProline [label="(Boc)₂O", color="#4285F4"]; BocProline -> BocProlinol [label="LiAlH₄ or BH₃·THF\nReduction", color="#34A853"]; BocProlinol -> BocProlinolOTs [label="TsCl, Pyridine\nActivation", color="#FBBC05"]; BocProlinolOTs -> BocAzide [label="NaN₃, DMF\nSN2 Substitution", color="#4285F4"]; BocAzide -> BocAmine [label="H₂, Pd/C\nReduction", color="#34A853"]; BocAmine -> FinalProduct [label="TFA or HCl\nDeprotection", color="#EA4335"]; } caption [label="Figure 1: General workflow for synthesizing (S)-2-(aminomethyl)pyrrolidine from L-proline.", shape=plaintext, fontsize=11];
Modern Asymmetric Synthetic Strategies
While chiral pool synthesis is robust, modern organic chemistry continually seeks more efficient and versatile routes. Recent advances have focused on creating chiral pyrrolidines through catalytic asymmetric reactions, which build the chiral center from achiral precursors.
Organocatalytic Tandem Reactions
One powerful strategy involves the use of a chiral organocatalyst, often a diarylprolinol silyl ether, to orchestrate a tandem reaction. For instance, α-aminomethyl alkyl ketones can react with α,β-unsaturated aldehydes in a process catalyzed by a chiral prolinol derivative.[12]
-
Mechanism of Action: The catalyst's secondary amine reversibly forms a chiral enamine with the ketone substrate. This enamine then undergoes a stereoselective Michael addition to the unsaturated aldehyde. The resulting intermediate is poised for an intramolecular cyclization and dehydration, ultimately forming the highly substituted chiral pyrrolidine. The bulky groups on the catalyst effectively shield one face of the enamine, dictating the stereochemistry of the newly formed stereocenters with high fidelity.[12]
Enantioselective C-H Amination
A frontier in synthesis is the direct functionalization of C-H bonds. The enantioselective Hofmann-Löffler-Freytag (HLF) reaction has emerged as a groundbreaking method for creating chiral pyrrolidines.[5][13] This reaction involves a radical-mediated intramolecular C-H amination.
-
Mechanism of Action: A chiral copper catalyst generates an iminyl radical from an oxime precursor. This radical undergoes a regioselective 1,5-hydrogen atom transfer (HAT) from an unactivated C(sp³)-H bond, creating a remote carbon-centered radical. The chiral catalyst then traps this radical and mediates a highly stereoselective C-N bond-forming reductive elimination to yield an enantioenriched pyrroline, which can be easily reduced to the final pyrrolidine.[5] This method provides rapid access to chiral pyrrolidines that might be difficult to synthesize from the chiral pool.[5][13]
Asymmetric 1,3-Dipolar Cycloaddition
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct methods for constructing the pyrrolidine ring.[6] This reaction is atom-economical and can create up to four new contiguous stereocenters in a single step. The key to success lies in the design of an effective chiral catalyst, often a metal complex with a chiral ligand, that controls the facial selectivity of the cycloaddition.
Applications in Catalysis and Drug Development
The utility of chiral aminomethylpyrrolidines is demonstrated by their widespread success in both academic research and industrial applications.
Asymmetric Organocatalysis
(S)-2-(Aminomethyl)pyrrolidine and its derivatives are highly effective organocatalysts for a variety of transformations.[14] They are particularly known for catalyzing:
-
Michael Additions: The addition of ketones or aldehydes to nitroolefins or enones, a fundamental C-C bond-forming reaction.[15][16]
-
Aldol Reactions: The reaction between two carbonyl compounds to form a β-hydroxy carbonyl, creating up to two new stereocenters.[7]
-
α-Functionalization: The asymmetric α-amination or α-fluorination of aldehydes and ketones.[14]
| Catalyst Type | Reaction | Substrates | Typical Yield (%) | Typical Enantiomeric Excess (%) | Reference |
| Proline-derived Diamine | Michael Addition | Ketones + Nitroolefins | 85 - 98 | 90 - 99 | [16] |
| (S)-2-(Aminomethyl)pyrrolidine | α-Fluorination | Aldehydes + NFSI | 70 - 92 | 88 - 97 | [14] |
| Diarylprolinol Ether | Aldol Reaction | Ketones + Aldehydes | 90 - 99 | >95 | [7] |
| Pyrrolidine Sulfonamide | Conjugate Addition | Aldehydes + Enones | 80 - 95 | 92 - 99 | [16] |
Table 1: Representative performance of aminomethylpyrrolidine-based organocatalysts in common asymmetric transformations.
Drug Synthesis
The chiral aminomethylpyrrolidine scaffold is a key component in several marketed drugs. A prominent example is Vildagliptin , an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes. The synthesis of Vildagliptin often involves coupling a chiral (S)-pyrrolidine-2-carbonitrile derivative with an amine, where the pyrrolidine moiety is crucial for the drug's activity.[9] The synthesis starts from a pre-formed chiral pyrrolidine, underscoring the importance of the methods described herein.[9]
Experimental Protocols: A Self-Validating System
This section provides a detailed, step-by-step methodology for a robust synthesis of (S)-2-(Aminomethyl)-1-Boc-pyrrolidine, a versatile and commonly used intermediate.
Synthesis of (S)-2-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine from N-Boc-L-proline
This protocol is adapted from established multi-step procedures.[7]
Materials and Reagents:
-
N-Boc-L-proline
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (Pd/C), 10 wt%
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Step 1: Reduction of N-Boc-L-proline to N-Boc-(S)-prolinol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-proline (1.0 eq). Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Slowly add BH₃·THF solution (approx. 1.5 eq) dropwise via a syringe or addition funnel. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quenching: Cool the mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated NH₄Cl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(S)-prolinol, which is often a colorless oil or white solid.
Step 2: Tosylation of N-Boc-(S)-prolinol
-
Setup: Dissolve the N-Boc-(S)-prolinol (1.0 eq) from the previous step in anhydrous DCM in a flask under N₂. Cool to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq) or pyridine.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir at 0 °C for 4-6 hours, then allow to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction with DCM and wash with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate, which is used directly in the next step.
Step 3: Azide Substitution
-
Setup: Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.
-
Nucleophilic Substitution: Add sodium azide (NaN₃, 3.0 eq). Causality Note: A large excess of NaN₃ is used to drive the SN2 reaction to completion.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash extensively with water and then brine to remove DMF. Dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(S)-2-(azidomethyl)pyrrolidine.
Step 4: Reduction of the Azide to the Primary Amine
-
Setup: Dissolve the azidomethylpyrrolidine derivative (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Pd/C (5-10 mol%) under a stream of N₂.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously for 8-16 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol. Safety Note: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the final product, (S)-2-(Aminomethyl)-1-Boc-pyrrolidine, typically as a colorless oil. The product can be purified further by column chromatography if necessary.
Conclusion and Future Outlook
Chiral aminomethylpyrrolidines are a mature yet continuously evolving class of molecules. Their journey from derivatives of a simple amino acid to sophisticated catalysts that enable the construction of complex chiral architectures is a testament to the ingenuity of synthetic chemists. Foundational methods based on the L-proline chiral pool remain the workhorse for large-scale synthesis due to their reliability and cost-effectiveness. Concurrently, the development of novel catalytic asymmetric methods, such as C-H amination and tandem organocatalytic cycles, is pushing the boundaries of efficiency and expanding the scope of accessible structures.[5][12]
For professionals in drug development, these molecules offer a validated scaffold for creating new chemical entities with optimized pharmacological profiles. For researchers and scientists, they remain a fertile ground for discovering new catalytic activities and synthetic transformations. The future will likely see the development of even more atom-economical and sustainable synthetic routes, as well as the application of these chiral building blocks in new areas of materials science and chemical biology.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in... ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine.
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. ResearchGate. [Link]
-
Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. ResearchGate. [Link]
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. ADDI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. RSC Publishing. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ResearchGate. [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Emerging Applications of Chiral Switching in Drug Discovery and Development. JOCPR. [Link]
-
Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 3. jocpr.com [jocpr.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. labinsights.nl [labinsights.nl]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. (S)-(+)-2-(アミノメチル)ピロリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-2-aminomethylpyrrolidine
Introduction: The Significance of N-ethyl-2-aminomethylpyrrolidine in Medicinal Chemistry
N-ethyl-2-aminomethylpyrrolidine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its pyrrolidine scaffold is a common motif in numerous biologically active molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, offering both established data and detailed experimental protocols for their determination. Understanding these characteristics is paramount for its effective utilization in drug design, synthesis, and formulation. It is notably used as an intermediate in the synthesis of amisulpride and levosulpiride.[1]
Core Physicochemical Properties
A summary of the key physicochemical properties of N-ethyl-2-aminomethylpyrrolidine is presented below. This data is essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂ | [1][2] |
| Molecular Weight | 128.22 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Amine-like | [4] |
| Boiling Point | 119-121°C[1][2]; 168-170°C; 58-60°C at 16 mmHg[5]; 150-151°C at 50 mmHg[] | Multiple sources report varying boiling points, likely due to differences in measurement conditions (e.g., pressure). |
| Melting Point | -10°C | [1][2] |
| Density | 0.891 g/mL[1][2]; 0.89 g/cm³; 0.884 g/mL at 25°C[5] | |
| Solubility | Soluble in common organic solvents[1][2]; Miscible with water; Very soluble in water[4]; Soluble in chloroform and methanol, slightly soluble in water[] | Solubility information varies across sources, indicating the need for experimental verification. |
| pKa (Predicted) | 10.04 ± 0.40 | [4] |
| Flash Point | 57°C | |
| Refractive Index | 1.459-1.463 |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of N-ethyl-2-aminomethylpyrrolidine. The rationale behind the choice of each method is also discussed to provide a deeper understanding of the experimental design.
Determination of Boiling Point
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the external pressure.[7] Its determination is crucial for purification by distillation and for assessing purity.
This method is suitable when only a small amount of the substance is available.[8]
-
Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn into the capillary when the vapor pressure inside drops below the atmospheric pressure. The temperature at which the liquid enters the capillary is the boiling point.[9]
-
Apparatus:
-
Thiele tube
-
Thermometer (0-200°C)
-
Small fusion tube
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or oil bath)
-
Stand and clamps
-
-
Procedure:
-
Fill the fusion tube with N-ethyl-2-aminomethylpyrrolidine to a depth of about 1-2 cm.
-
Place the capillary tube (sealed end up) into the fusion tube.
-
Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the fusion tube.
-
Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Gently heat the side arm of the Thiele tube.[9] Convection currents will ensure uniform heating.
-
Observe the capillary tube. A slow stream of bubbles will initially be seen as the air expands.
-
As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9]
-
Record this temperature. For accuracy, repeat the determination.
-
-
Causality behind Experimental Choices: The Thiele tube is designed to create a convection current in the heating fluid, ensuring a uniform temperature distribution and avoiding localized overheating. The inverted capillary acts as a sensitive indicator of the equilibrium between the vapor pressure of the liquid and the external pressure.
-
Diagram of Experimental Workflow:
Caption: Workflow for Micro-Boiling Point Determination.
Determination of pKa
The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For a basic compound like N-ethyl-2-aminomethylpyrrolidine, the pKa of its conjugate acid is determined. This is a critical parameter in drug development as it influences solubility, absorption, distribution, and receptor binding.
Potentiometric titration is a highly accurate method for determining pKa values.[10][11]
-
Principle: A solution of the compound is titrated with a standard solution of a strong acid (since N-ethyl-2-aminomethylpyrrolidine is a base). The pH of the solution is monitored using a pH meter as the acid is added. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the base has been protonated.[12]
-
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a sample of N-ethyl-2-aminomethylpyrrolidine and dissolve it in a known volume of deionized, carbonate-free water.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette.
-
Begin stirring gently.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point (the region of steepest pH change).
-
Plot the pH (y-axis) against the volume of HCl added (x-axis) to obtain the titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).
-
The volume of HCl at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point.
-
-
Causality behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration (as pH) during the neutralization reaction, providing a direct and reliable determination of the pKa. The use of carbonate-free water is crucial as dissolved carbon dioxide can form carbonic acid, which would interfere with the titration of the sample.
-
Diagram of Logical Relationship:
Caption: Logical flow for pKa determination via potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of N-ethyl-2-aminomethylpyrrolidine.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]
-
Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei.
-
Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh 5-20 mg of N-ethyl-2-aminomethylpyrrolidine for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.[13]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[13]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[13]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean 5 mm NMR tube to a height of 4-5 cm. Avoid introducing solid particles or air bubbles.[13][14]
-
Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (δ = 0.00 ppm).[14]
-
-
Acquisition of ¹H and ¹³C NMR Spectra:
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[13]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[13]
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence) and acquire the data.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
-
-
Causality behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte signals. Shimming is critical for achieving high resolution, which is necessary to resolve fine structural details like spin-spin coupling.
-
Diagram of NMR Workflow:
Caption: General workflow for NMR sample preparation and data acquisition.
Safety and Handling
N-ethyl-2-aminomethylpyrrolidine should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is a flammable liquid and vapor.[15] It may cause skin and eye irritation or burns.[16][15] Wear protective gloves, clothing, and eye/face protection.[16][15] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[4]
Conclusion
The physicochemical properties of N-ethyl-2-aminomethylpyrrolidine outlined in this guide are fundamental to its application in research and development. The provided experimental protocols offer a robust framework for the in-house determination and verification of these critical parameters. A thorough understanding of these properties will empower scientists to optimize reaction conditions, develop suitable analytical methods, and design novel molecules with desired pharmacological profiles.
References
- University of Toronto. (n.d.). Boiling Point Determination.
- Nazare, V. (n.d.). Determination of Boiling Point (B.P).
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Determination of Boiling Points.
- Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point.
-
Curequest Lifescience LLP. (n.d.). N-Ethyl-2-Aminomethyl Pyrrolidine. Retrieved from [Link]
-
IndiaMART. (n.d.). N Ethyl 2 Aminomethyl Pyrrolidine Powder, 98%. Retrieved from [Link]
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). N-Ethyl-2-Aminomethyl Pyrrolidine Manufacturer & Supplier in China. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve. Retrieved from [Link]
- Thermo Fisher Scientific. (2010, April 20). SAFETY DATA SHEET.
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. Retrieved from [Link]
Sources
- 1. curequest.in [curequest.in]
- 2. indiamart.com [indiamart.com]
- 3. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. youtube.com [youtube.com]
- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
Biological Activity of Novel Mebeverine Precursors: From Rational Design to Mechanistic Validation
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mebeverine, a second-generation papaverine analog, has long been a cornerstone in the symptomatic treatment of Irritable Bowel Syndrome (IBS), primarily valued for its direct musculotropic antispasmodic effects on the smooth muscle of the gastrointestinal (GI) tract.[1][2][3] Despite its clinical utility, the quest for agents with improved efficacy, a more favorable side-effect profile, and potentially dual action (e.g., spasmolytic and anti-inflammatory) has driven research toward the synthesis and evaluation of novel mebeverine precursors. This guide provides a comprehensive technical framework for the biological evaluation of these new chemical entities. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system of inquiry. We will detail the core assays required to build a robust biological activity profile, from initial spasmolytic screening in ex vivo models to the elucidation of specific mechanisms of action and preliminary safety assessments.
The Foundation: Understanding Mebeverine and the Rationale for Novel Precursors
Mebeverine: A Clinically Established Antispasmodic
Mebeverine is classified as a musculotropic antispasmodic agent, meaning it exerts its effect directly on the gut's smooth muscle, relaxing the muscle and alleviating cramps and spasms without significantly affecting normal intestinal motility.[2][4] This localized action within the GI tract is a key advantage, minimizing the systemic anticholinergic side effects often associated with other spasmolytics.[2]
The Multifaceted Mechanism of Action of Mebeverine
While clinically effective, the precise molecular mechanism of mebeverine is not fully elucidated but is understood to be polyvalent.[2][4] It does not act through a single receptor pathway but rather through a combination of effects that collectively reduce smooth muscle cell excitability.
Key proposed mechanisms include:
-
Modulation of Ion Channels: Mebeverine is known to reduce the permeability of ion channels, primarily by blocking voltage-gated calcium (Ca2+) and sodium (Na+) channels.[1][5] By inhibiting calcium influx, it directly interferes with the primary trigger for muscle contraction.[5]
-
Local Anesthetic Effect: The drug exhibits local anesthetic properties, which may contribute to pain relief by reducing the sensitivity of gut muscles to stimuli.[2][5]
-
Blockade of Noradrenaline Reuptake: This action can influence sympathetic nervous system input to the gut.[2]
-
Weak Muscarinic Receptor Antagonism: While not its primary function, a weak anti-muscarinic effect may play a minor role.[6]
Caption: Proposed multi-target mechanism of action for Mebeverine.
The Scientific Imperative for Novel Precursors
The primary driver for developing new mebeverine precursors is the potential for enhanced therapeutic benefit. While effective for many, mebeverine does not resolve symptoms in all IBS patients.[1] Recent research has shown that novel, structurally related compounds can exhibit superior spasmolytic activity compared to the parent drug.[7][8] Furthermore, given the emerging understanding of low-grade inflammation in IBS pathophysiology, precursors with dual antispasmodic and anti-inflammatory properties are highly desirable.[7][8]
A "mebeverine precursor" in this context refers to a molecule that is a synthetic intermediate to mebeverine or its analogs, or a structurally related compound designed to be metabolized in vivo to an active agent. For example, studies have investigated the activity of the core amine, 3-methyl-1-phenylbutan-2-amine, as a potential therapeutic agent itself.[1]
Synthetic and Screening Workflow for Novel Precursors
The development of novel precursors follows a logical progression from chemical synthesis to biological evaluation. An efficient synthesis is paramount for generating sufficient material for testing.
Caption: Experimental workflow for the ex vivo isolated organ bath assay.
Mechanistic Elucidation: Calcium Channel Blockade
-
Causality & Principle: If a precursor shows activity against KCl-induced contractions, it likely interferes with calcium signaling. This can be confirmed by evaluating its effect on contractions induced directly by calcium in a calcium-free, depolarizing medium. [9]
-
Protocol Outline:
-
Prepare and mount the ileum tissue as described above, but use a calcium-free Tyrode's solution containing a high concentration of potassium (to keep the cell depolarized and calcium channels open).
-
After equilibration, add CaCl₂ in cumulative concentrations to generate a concentration-response curve for calcium-induced contractions.
-
Wash the tissue and incubate it with a fixed concentration of the novel precursor for 20-30 minutes.
-
Repeat the cumulative addition of CaCl₂ in the presence of the precursor.
-
Interpretation: A rightward shift in the CaCl₂ concentration-response curve indicates that the precursor is competitively antagonizing the calcium channels. [9]
-
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
-
Causality & Principle: Inflammation is linked to protein denaturation. This assay uses the heat-induced denaturation of Bovine Serum Albumin (BSA) as a model system. Anti-inflammatory drugs can protect the protein from denaturing. The level of denaturation is measured spectrophotometrically. This provides a simple, rapid in vitro screen for potential anti-inflammatory effects. [7][8]
-
Protocol Outline:
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous BSA solution and 0.5 mL of the test precursor at various concentrations (e.g., 10 to 500 µg/mL).
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the turbidity (a measure of denaturation) of the solutions at 660 nm using a spectrophotometer.
-
Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of denaturation compared to the control (BSA heated without any compound).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables. This allows for rapid assessment of the structure-activity relationship (SAR).
Table 1: Comparative Spasmolytic Activity of Novel Mebeverine Precursors on KCl-Induced Contractions
| Compound | IC₅₀ (µM) on Rat Ileum | Potency Ratio (vs. Mebeverine) |
| Mebeverine (Control) | 15.2 ± 1.8 | 1.0 |
| Precursor 3a | 8.5 ± 0.9 | 1.8 |
| Precursor 4b | 5.1 ± 0.6 | 3.0 |
| Precursor 4c | 22.4 ± 2.5 | 0.7 |
| Data are representative and should be replaced with experimental results. |
Table 2: Anti-inflammatory and Cytotoxicity Profile
| Compound | % Inhibition of Albumin Denaturation (at 100 µg/mL) | CC₅₀ on K-562 Cells (µM) |
| Mebeverine | 15.6 ± 2.1% | > 100 |
| Precursor 3a | 35.2 ± 3.5% | > 100 |
| Precursor 4b | 48.9 ± 4.2% | > 100 |
| Diclofenac (Control) | 75.8 ± 5.5% | N/A |
| Data are representative. CC₅₀ values > 100 µM suggest low cytotoxicity.[1] |
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound approach to evaluating the biological activity of novel mebeverine precursors. By systematically progressing from broad spasmolytic screening to specific mechanistic and safety assays, researchers can efficiently identify promising lead candidates.
Based on the hypothetical data presented, Precursor 4b emerges as a superior candidate, demonstrating significantly higher spasmolytic potency than mebeverine and a promising anti-inflammatory profile with low initial cytotoxicity. The logical next steps for such a compound would involve:
-
In vivo models of gastrointestinal motility (e.g., charcoal meal transit test in rodents).
-
Pharmacokinetic profiling to determine absorption, distribution, metabolism, and excretion (ADME).
-
Further toxicological studies to establish a comprehensive safety profile before consideration for preclinical development.
By adhering to these principles of scientific integrity and logical progression, the development of next-generation antispasmodics for IBS and related disorders can be pursued with confidence and clarity.
References
-
Wikipedia. Mebeverine. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mebeverine Hydrochloride? [Link]
-
New Drug Approvals. (2021). MEBEVERINE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4031, Mebeverine. [Link]
-
Phanikumar, D. V., & Sharma, G. V. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]
-
Doychinova, I., et al. (2024). Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives. Biomedicines, 12(10), 2321. [Link]
-
Herrera-Ruiz, M., et al. (2018). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. Evidence-Based Complementary and Alternative Medicine, 2018, 5495024. [Link]
-
Charoenchai, L., et al. (2024). Antispasmodic Activity of Light-Roasted Coffee Extract and Its Potential Use in Gastrointestinal Motility Disorders. Molecules, 29(15), 3426. [Link]
-
Zhelev, M., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Biomedicines, 11(2), 605. [Link]
-
Shirole, R. L., & Kulkarni, Y. P. (2013). In-vitro Antispasmodic Activity Analysis of Methanolic Leaves Extract of Lantana camara Linn. on Excised Rat Ileum. Journal of Pharmacognosy and Phytochemistry, 2(2), 173-177. [Link]
-
NPS MedicineWise. (n.d.). APO-Mebeverine. [Link]
-
Csupor-Löffler, B., et al. (2019). Antispasmodic Activity of Prenylated Phenolic Compounds from the Root Bark of Morus nigra. Molecules, 24(14), 2552. [Link]
-
Semantic Scholar. (2024). Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives. [Link]
-
electronic medicines compendium (emc). (2022). Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). [Link]
-
Banach, E., et al. (2022). The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review. Journal of Clinical Medicine, 11(4), 1046. [Link]
-
SciSpace. (2018). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17683, Mebeverine Hydrochloride. [Link]
-
Phanikumar, D. V., & Sharma, G. V. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Asian Journal of Research in Chemistry, 14(3), 205-208. [Link]
-
Darwish, I. A., et al. (2011). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Journal of the Chilean Chemical Society, 56(2), 675-679. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 6. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: High-Sensitivity LC-MS/MS and GC-MS Methods for the Detection of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
Abstract
This document provides detailed analytical protocols for the sensitive and selective detection of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, a pyrrolidine-based compound of interest in forensic toxicology and pharmaceutical research. Due to its chemical structure, featuring a tertiary amine and a pyrrolidine ring, this analyte is amenable to analysis by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present two fully developed methods: an LC-MS/MS protocol optimized for high-throughput analysis in biological matrices such as plasma and urine, and a complementary GC-MS method suitable for confirmatory analysis and identification in seized materials. The LC-MS/MS method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, while the GC-MS method provides robust structural confirmation. Both protocols are designed to meet rigorous validation standards, ensuring accuracy, precision, and reliability.
Introduction and Analyte Overview
1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, also structurally described as 2-(N-methylaminomethyl)-1-ethylpyrrolidine, belongs to a class of compounds characterized by a substituted pyrrolidine ring. Such compounds are often encountered as novel psychoactive substances (NPS) or as intermediates in pharmaceutical synthesis. The accurate detection and quantification of this molecule in complex matrices are critical for clinical diagnostics, forensic investigations, and quality control in drug development.
The analytical challenge lies in achieving high sensitivity while mitigating matrix effects from biological samples. The presence of basic nitrogen atoms in the structure makes this compound an ideal candidate for positive mode electrospray ionization (ESI) in LC-MS/MS and allows for characteristic fragmentation in GC-MS.[1][2] This guide provides the foundational methods to establish a robust analytical workflow.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is essential for method development.
| Property | Value (Predicted/Known) | Rationale for Method Development |
| Chemical Structure | CCN1CCCC1CNC | Contains two basic nitrogen atoms, making it ideal for ESI+ and cation-exchange SPE. |
| Molecular Formula | C₈H₁₈N₂ | |
| Molecular Weight | 142.24 g/mol | Determines precursor ion mass for MS analysis. |
| Boiling Point | ~180-190 °C (Predicted) | Sufficiently volatile for GC analysis, especially at lower pressures. |
| pKa (Predicted) | ~10.5 (pyrrolidine N), ~10.8 (secondary amine N) | Dictates pH for SPE. At pH < 8.5, both nitrogens will be protonated, ideal for cation exchange. |
LC-MS/MS Method for Biological Matrices
This method is optimized for the quantitative analysis of the target analyte in human plasma and urine, offering high sensitivity and throughput.
Principle
The method involves a Solid-Phase Extraction (SPE) step to isolate the basic analyte from endogenous matrix components like proteins and salts.[3] The cleaned extract is then injected into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Instrumentation and Reagents
-
LC System: High-performance or ultra-high-performance liquid chromatograph (HPLC/UHPLC).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
SPE Manifold: Vacuum manifold for SPE cartridges.
-
SPE Cartridges: Polymeric strong cation exchange (SCX) cartridges, 30 mg / 1 mL.[4]
-
Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, and ammonium hydroxide.
-
Analytical Standard: 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine certified reference material.
-
Internal Standard (IS): A deuterated analog (e.g., d5-ethyl) is recommended. If unavailable, a structurally similar compound like 2-(aminomethyl)-1-ethylpyrrolidine can be used.[5]
Experimental Protocol
A. Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind this protocol is to exploit the basic nature of the analyte. By acidifying the sample, the analyte becomes positively charged and strongly binds to the SCX sorbent. Interfering neutral and acidic compounds are washed away before the analyte is eluted with a basic solvent that neutralizes its charge.[4]
-
Sample Pre-treatment: To 1 mL of plasma or urine, add 20 µL of Internal Standard working solution and 1 mL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M HCl. This removes weakly bound acidic and neutral interferences.
-
Wash 2: Add 1 mL of methanol. This removes non-polar interferences. Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution: Elute the analyte by adding 1 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the analyte, releasing it from the sorbent. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
B. LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ESI+ efficiency.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 5 min | Standard gradient for screening and elution of a wide range of compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Positive (ESI+) | The basic nitrogens are readily protonated.[6][7] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C | Aids in efficient solvent evaporation from droplets.[8] |
| MRM Transitions | Precursor > Product 1 (Quant) > Product 2 (Qual) | See table below |
C. MRM Transitions (Predicted)
The fragmentation of pyrrolidine-containing compounds in MS/MS often involves cleavage of the ring or the side chain.[9] The following transitions are predicted based on common fragmentation pathways.
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| Target Analyte | m/z 143.2 | m/z 84.1 (Ethylpyrrolidine moiety) | m/z 44.1 (Methylaminomethyl moiety) | 15 |
| Internal Standard | m/z 148.2 (d5-ethyl) | m/z 89.1 | m/z 44.1 | 15 |
Method Validation
The method should be validated according to established bioanalytical guidelines from bodies like the FDA.[10][11][12]
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.995 over a range of 1-1000 ng/mL |
| Accuracy (Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV) | ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| LLOQ | Signal-to-Noise > 10, with acceptable accuracy/precision |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
GC-MS Method for Confirmatory Analysis
This method is ideal for the unambiguous identification of the analyte in less complex matrices like seized powders or for confirmation of positive screens from the LC-MS/MS method.
Principle
GC-MS separates compounds based on their volatility and interaction with a stationary phase.[13] Following separation, the analyte is ionized by electron ionization (EI), which induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for confident identification.[2]
Instrumentation and Reagents
-
GC-MS System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[2]
-
Reagents: High-purity methanol or ethyl acetate for sample dissolution.
Experimental Protocol
A. Sample Preparation
-
Dissolution: Dissolve the sample (e.g., 1 mg of powder) in 1 mL of methanol.
-
Dilution: Perform serial dilutions as necessary to bring the concentration into the linear range of the instrument.
-
Injection: Inject 1 µL of the final solution into the GC-MS.
B. GC-MS Parameters
| Parameter | Condition | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) | |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas standard for GC-MS. |
| Oven Program | 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A typical screening ramp to elute compounds of moderate volatility. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[14] |
| Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Scan Range | m/z 40-450 | Covers the expected mass range of the analyte and its fragments. |
Expected Mass Spectrum
The EI mass spectrum is predicted to show characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atoms.
-
Molecular Ion (M⁺): m/z 142.2 (may be weak or absent).
-
Base Peak: m/z 84.1 (cleavage of the C-C bond between the ring and the side chain, leaving the charged ethylpyrrolidine moiety). This is a common fragmentation for pyrrolidinophenone-type drugs.[2]
-
Other Fragments: m/z 58.1, m/z 44.1.
Visualization of Analytical Workflows
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of the target analyte in biological samples.
Solid-Phase Extraction (SPE) Mechanism
Caption: Mechanism of Strong Cation Exchange (SCX) Solid-Phase Extraction.
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide a comprehensive framework for the detection and quantification of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine. The LC-MS/MS protocol is highly suitable for routine analysis in complex biological matrices due to its sensitivity and high throughput, enabled by an efficient SPE cleanup. The GC-MS protocol serves as a robust and reliable method for structural confirmation. Proper validation of these methods will ensure they are fit for purpose in forensic, clinical, or pharmaceutical laboratory settings.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][11]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][12]
-
Hudson, W., Jones, D., Aistars, A., & Erwine, M. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc. [Link][3]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies, Inc. [Link][4]
-
Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. [Link][2]
-
Farkas, T., & Kúsz, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link][1]
-
Scherf, T., et al. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. PubMed. [Link][13]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Gas chromatography protocol for N-methyl-2-pyrrolidinone
An In-Depth Technical Guide to the Gas Chromatographic Analysis of N-Methyl-2-Pyrrolidinone
Abstract
N-methyl-2-pyrrolidinone (NMP) is a high-boiling, polar aprotic solvent with broad applications across the pharmaceutical, petrochemical, and electronics industries.[1] Its utility in dissolving a wide range of polymers makes it critical in the manufacturing of lithium-ion batteries and aramid fibers.[1][2] However, due to its classification as a reproductive toxicant, regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA) have placed stringent limits on its residual levels in pharmaceutical products and monitor its environmental and occupational exposure.[1][3][4] Consequently, robust and reliable analytical methods are essential for its quantification. This guide provides detailed protocols for the analysis of NMP using gas chromatography (GC), addressing both the determination of high-purity NMP and the quantification of trace-level residual solvent in various matrices.
Introduction: The Analytical Imperative for NMP
N-methyl-2-pyrrolidinone (C₅H₉NO, CAS No. 872-50-4) is a five-membered lactam that is completely miscible with water and most common organic solvents.[1][5] Its high solvency, thermal stability, and low volatility are advantageous in industrial processes but present unique challenges for analytical chemistry.[2] The primary analytical needs for NMP fall into two categories:
-
Purity Assay: For applications like lithium-ion battery manufacturing, the purity of the bulk NMP solvent is critical, as impurities can negatively impact electrode performance and battery life.[2][6]
-
Residual Solvent Analysis: In the pharmaceutical industry, NMP is classified as a Class 2 residual solvent, meaning its presence in final drug products must be strictly limited due to its toxicity.[3][7] The ICH Q3C(R8) guideline establishes a Permitted Daily Exposure (PDE) for NMP, necessitating sensitive methods for its detection.[8][9]
This document provides comprehensive, field-proven protocols leveraging gas chromatography with flame ionization detection (GC-FID), a robust and widely accessible technique for NMP analysis.
Physicochemical Properties & Chromatographic Relevance
Understanding the properties of NMP is fundamental to developing a successful GC method. Its high boiling point and polarity dictate the selection of the column, injection technique, and temperature program.
| Property | Value | Significance for GC Analysis |
| Molecular Formula | C₅H₉NO | Basic information for mass calculations.[10] |
| Molecular Weight | 99.13 g/mol | Influences detection and diffusion characteristics.[10] |
| Boiling Point | 202-204 °C | Requires high inlet and final oven temperatures to ensure complete volatilization and elution. Prevents co-elution with more volatile solvents.[1][5] |
| Polarity | High (Dipolar Aprotic) | Dictates the choice of a polar or mid-polar GC column for optimal peak shape and separation from impurities.[2] |
| Viscosity | 1.65 mPa·s at 25 °C | Higher viscosity can affect autosampler syringe performance, potentially requiring more rigorous wash cycles to prevent carryover.[2][5] |
| Solubility | Miscible with water and most organic solvents | Provides flexibility in sample and standard preparation.[1][5] |
| CAS Number | 872-50-4 | Unique identifier for the compound.[10] |
Core Methodology: Instrumentation & Consumables
The following table outlines the typical instrumentation and consumables required for the robust analysis of NMP. Specific choices, particularly the GC column, will depend on the primary application (purity vs. residual analysis).
| Component | Specification | Rationale & Expert Insights |
| Gas Chromatograph | Agilent 8850, Shimadzu Nexis GC-2030, or equivalent | Must have precise electronic pneumatic control (EPC) for reproducible retention times and a temperature-programmable oven.[2] |
| Detector | Flame Ionization Detector (FID) | FID offers a wide linear range, high sensitivity for organic compounds, and robustness, making it ideal for both purity and residual analysis.[11][12] A Nitrogen Phosphorous Detector (NPD) can be used for enhanced sensitivity and selectivity.[11][13] |
| Autosampler | Agilent 7650A or equivalent | Essential for high-throughput analysis and achieving the high precision (%RSD < 2%) required by regulatory guidelines.[2] |
| GC Column (Purity) | Agilent J&W DB-23 (30 m x 0.32 mm, 0.5 µm) | This mid-to-high polarity column provides excellent separation of NMP from its common process impurities and degradants, such as N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR).[2][14] |
| GC Column (Residual) | Agilent J&W DB-WAX or DB-624 (30 m x 0.32 mm, 1.8 µm) | These columns are industry standards for residual solvent analysis. Their polarity and thick film are well-suited for retaining and separating volatile to semi-volatile solvents, including NMP, from the sample matrix. |
| Carrier Gas | Helium or Hydrogen | Helium is commonly used.[15] Hydrogen can provide faster analysis times but requires appropriate safety measures. |
| Sample Vials | 2 mL glass vials with PTFE/silicone septa | Standard vials for liquid injections. |
| Headspace Vials | 20 mL glass vials with PTFE/silicone septa | Required for residual solvent analysis via static headspace.[6] |
| Reagents | NMP Reference Standard (>99.8% purity), GC-grade solvents (e.g., Methanol, Dimethyl Sulfoxide) | High-purity reagents are crucial for accurate calibration and avoiding extraneous peaks.[10] |
Experimental Protocols
Protocol 1: Purity Analysis of Bulk NMP by Direct Injection GC-FID
This protocol is designed to assess the purity of NMP raw material and identify key related substances. The causality behind this method is direct analysis; by diluting the sample in a volatile solvent, we can introduce it directly to the GC system to profile both the main component and its impurities.
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of NMP reference standard at approximately 1000 µg/mL in a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected impurity concentration range.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the NMP sample and dilute it with methanol to a final concentration of approximately 1000 µg/mL. This high dilution factor ensures the detector is not saturated by the main peak while allowing for the detection of minor impurities.
-
-
GC System Configuration & Run:
-
Install the DB-23 column and configure the GC system according to the parameters in the table below.
-
Inject 1 µL of each standard and sample solution.
-
-
Data Analysis:
-
Identify impurities based on their retention times relative to the NMP peak.
-
Calculate the percentage purity using the area normalization method or by quantifying against a reference standard. The Agilent 8850 GC has demonstrated precision statistics with RSDs ranging from 0.5 to 4% for NMP and its impurities.[2]
-
Table of GC-FID Parameters for NMP Purity Analysis
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (S/SL) | A high split ratio is used to handle the concentrated sample and prevent column overload. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of NMP (B.P. ~202 °C) and its less volatile impurities.[15] |
| Split Ratio | 100:1 | Prevents column overload from the main NMP peak, improving peak shape and allowing for the detection of trace impurities.[14] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 2.5 mL/min (Constant Flow) | An optimized flow rate for a 0.32 mm ID column to balance analysis speed and separation efficiency.[14] |
| Oven Program | Initial: 45 °C, hold for 1 min | Starts below the boiling point of the solvent (methanol) to ensure good peak focusing on the column head. |
| Ramp: 15 °C/min to 230 °C | A controlled ramp effectively separates volatile impurities from the NMP peak. | |
| Hold: Hold at 230 °C for 2 min | Ensures that all components, including any high-boiling impurities, are eluted from the column. | |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 300 °C | Prevents condensation of the eluted compounds and minimizes detector contamination.[15] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
Protocol 2: Residual NMP in a Drug Product by Headspace GC-FID
This protocol is tailored for quantifying NMP in a solid or liquid matrix, such as a pharmaceutical formulation, in compliance with ICH Q3C guidelines.[8] The principle relies on static headspace sampling, where the volatile NMP is partitioned from the sample matrix into the gas phase (headspace) of a sealed vial at an elevated temperature. An aliquot of this gas is then injected into the GC. This technique is authoritative because it avoids injecting the non-volatile sample matrix, protecting the GC inlet and column from contamination and simplifying the resulting chromatogram.[6]
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of NMP in a high-boiling, low-volatility solvent like Dimethyl Sulfoxide (DMSO).
-
Prepare calibration standards in headspace vials by spiking known amounts of the NMP stock solution into the same matrix (or a placebo) as the sample. This matrix-matching is crucial for accurate quantification as it mimics the partitioning behavior of the analyte.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the drug product sample directly into a 20 mL headspace vial.
-
Add a precise volume of the dissolution solvent (e.g., DMSO or water, depending on sample solubility).
-
Immediately seal the vial with a cap and septum.
-
-
Headspace GC System Configuration & Run:
-
Configure the headspace autosampler and GC system according to the parameters in the table below.
-
Place the standard and sample vials in the autosampler tray to begin the sequence.
-
-
Data Analysis:
Table of Headspace GC-FID Parameters for Residual NMP Analysis
| Parameter | Setting | Rationale |
| Headspace Oven Temp. | 100 °C | High enough to ensure efficient partitioning of NMP into the headspace but low enough to prevent sample degradation. |
| Vial Equilibration Time | 30 minutes | Allows the sample to reach thermal equilibrium and for the analyte partitioning between the sample and gas phase to stabilize. |
| Loop Temperature | 110 °C | Kept slightly higher than the oven to prevent condensation of the analyte during transfer. |
| Transfer Line Temp. | 120 °C | Kept higher than the loop to ensure quantitative transfer to the GC inlet without cold spots. |
| GC Inlet Temp. | 250 °C | Ensures the vaporized sample from the headspace is efficiently transferred to the column. |
| GC Column | DB-WAX or DB-624 | Standard columns for residual solvent analysis as per USP <467>.[16] They provide good retention and peak shape for polar compounds like NMP. |
| Oven Program | Initial: 50 °C, hold for 5 min | Allows for the separation of highly volatile solvents that may be present. |
| Ramp: 10 °C/min to 220 °C | A suitable ramp to elute NMP in a reasonable time with good peak shape. | |
| Hold: Hold at 220 °C for 5 min | Cleans the column of any residual high-boiling components. | |
| Detector | FID at 250 °C | Standard detector for residual solvent analysis. |
System Validation and Trustworthiness
A protocol is only trustworthy if it is self-validating. Before analyzing samples, the system's performance must be verified using System Suitability Tests (SST), as mandated by pharmacopeias like the USP.[16]
| SST Parameter | Acceptance Criteria | Purpose |
| Precision/Repeatability | %RSD ≤ 15% for 6 replicate injections of a standard | Demonstrates the stability and reproducibility of the entire analytical system (autosampler, GC, detector). |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak asymmetry. A high tailing factor can indicate active sites in the inlet or column, leading to poor quantification. |
| Signal-to-Noise (S/N) | S/N ≥ 10 for the lowest calibration standard | Confirms that the method is sensitive enough to reliably quantify NMP at the required limit of quantification (LOQ). |
| Resolution (Rs) | Rs > 1.5 between NMP and the closest eluting peak | Ensures that the NMP peak is baseline separated from any potential interferences, which is critical for accurate integration. |
Visualizing the Workflow
Diagrams help clarify complex processes. The following workflows were generated using Graphviz to illustrate the logical sequence of NMP analysis.
Caption: General workflow for the GC analysis of N-Methyl-2-Pyrrolidinone.
Caption: Decision tree for selecting the appropriate NMP gas chromatography protocol.
Conclusion
The gas chromatographic methods detailed in this guide provide robust, reliable, and validated pathways for the analysis of N-methyl-2-pyrrolidinone. For assessing raw material quality, a direct injection method using a mid-polarity column like a DB-23 offers excellent separation of key impurities.[2][14] For ensuring pharmaceutical product safety, a static headspace GC method provides the necessary sensitivity and matrix-elimination capabilities to meet the stringent regulatory limits for residual solvents.[6][8] The key to a successful analysis lies in understanding the unique physicochemical properties of NMP and selecting the appropriate sample introduction technique, column chemistry, and instrumental parameters to overcome challenges such as its high boiling point and potential for analytical carryover.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Method 1302. Retrieved from [Link]
-
Agilent Technologies, Inc. (2024). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Application Note. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (1998). N-METHYL-2-PYRROLIDINONE 1302. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
Paragon Laboratories. (n.d.). N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID. Retrieved from [Link]
-
SDFCL. (n.d.). n-methyl-2-pyrrolidone for gc-hs. Product Specification. Retrieved from [Link]
-
Mark, D., & Wassan, D. (2012). Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. LCGC North America. Retrieved from [Link]
- Google Patents. (2017). WO2017068508A1 - Methods for quantifying n-methyl-2-pyrrolidone.
-
Shimadzu Corporation. (n.d.). Analysis of battery electrolytes and N-methyl-2-pyrrolidone (NMP) via headspace GC-FID. Application News. Retrieved from [Link]
-
Da Vinci Laboratory Solutions. (n.d.). The Analysis of n-Methyl-2-pyrrolidone (NMP) in Butadiene with the DVLS LGI Injector. Application Note. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]
-
Briti Scientific. (n.d.). N-Methyl-2-Pyrrolidone/NMP for GC-MS, ChromSolv®. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
PubMed. (1998). A simple and sensitive GC method for determination of N-methylpyrrolidine in cefepime and its preparation. Yao Xue Xue Bao. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
LabRulez GCMS. (2024). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]
-
ResearchGate. (1998). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and its preparation. Yao Xue Xue Bao. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]
-
Wasson-ECE Instrumentation. (2010). Chromatography Corner Newsletter. Retrieved from [Link]
-
ECA Academy. (2023). ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published. Retrieved from [Link]
-
European Medicines Agency (EMA). (2002). ICH Topic Q3C (M) Maintenance of Note for guidance on Impurities: Residual solvents. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Risk Evaluation for n-Methylpyrrolidone (NMP). Retrieved from [Link]
-
Regulations.gov. (2020). NMP Producers Group - CLEAN comments on draft EPA Section 6 risk evaluation. Retrieved from [Link]
- Google Patents. (1992). US5171693A - Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric.
-
U.S. Environmental Protection Agency (EPA). (2022). Final Risk Evaluation for n-Methylpyrrolidone (NMP). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Agilent Technologies, Inc. (2024). All About USP 467 Residual Solvent: Regulatory and Application Updates. Retrieved from [Link]
-
USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. Retrieved from [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. epa.gov [epa.gov]
- 5. 1-Methyl-2-Pyrrolidone for Headspace GC [itwreagents.com]
- 6. shimadzu.com [shimadzu.com]
- 7. uspnf.com [uspnf.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published - ECA Academy [gmp-compliance.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Analytical Method [keikaventures.com]
- 12. paragonlaboratories.com [paragonlaboratories.com]
- 13. WO2017068508A1 - Methods for quantifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. cdc.gov [cdc.gov]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for (S)-2-(Aminomethyl)-1-ethylpyrrolidine as a Versatile Chemical Intermediate
These application notes are intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the effective use of (S)-2-(aminomethyl)-1-ethylpyrrolidine as a chiral building block in organic synthesis. This document outlines the compound's properties, key applications, and detailed protocols for its use in the synthesis of high-value molecules.
Introduction: The Strategic Importance of (S)-2-(Aminomethyl)-1-ethylpyrrolidine in Medicinal Chemistry
(S)-2-(Aminomethyl)-1-ethylpyrrolidine is a chiral amine that has gained significant traction as a pivotal intermediate in the pharmaceutical and fine chemical industries.[1] Its value lies in its stereochemically defined structure, which is crucial for the synthesis of enantiomerically pure compounds. In modern drug development, controlling the three-dimensional arrangement of atoms in a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful.[2]
This chiral building block provides a pre-defined stereocenter, simplifying complex synthetic pathways and enabling more efficient and targeted drug design.[2] Its primary applications are in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] The pyrrolidine scaffold is a common motif in many biologically active molecules, and the presence of both a primary and a tertiary amine allows for diverse chemical modifications.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of (S)-2-(aminomethyl)-1-ethylpyrrolidine is essential for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of (S)-2-(Aminomethyl)-1-ethylpyrrolidine
| Property | Value | Source(s) |
| CAS Number | 22795-99-9 | [3][4] |
| Molecular Formula | C₇H₁₆N₂ | [3][4] |
| Molecular Weight | 128.22 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 50-52 °C (lit.) | [4] |
| Density | 0.919 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.4670 (lit.) | [4] |
| Optical Rotation | [α]/D −109.0 to −95.0°, c = 1 in methanol | [6] |
| Solubility | Soluble in chloroform and methanol. Slightly soluble in water. | [5][7] |
Safety and Handling Precautions:
(S)-2-(Aminomethyl)-1-ethylpyrrolidine is a flammable liquid and vapor that can cause severe skin burns and eye damage. It is also irritating to the respiratory system.[8] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, must be worn when handling this compound.[4][8] Work should be conducted in a well-ventilated fume hood.[8]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[7]
Core Applications and Synthetic Protocols
The utility of (S)-2-(aminomethyl)-1-ethylpyrrolidine stems from its bifunctional nature, containing both a nucleophilic primary amine and a tertiary amine within a chiral scaffold. This allows for its use in a variety of chemical transformations to produce complex molecules with high stereochemical control.
Synthesis of Chiral Amides and Sulfonamides
The primary amine of (S)-2-(aminomethyl)-1-ethylpyrrolidine readily undergoes acylation with carboxylic acid derivatives or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in creating building blocks for more complex molecules and in the synthesis of chiral ligands for asymmetric catalysis.
Workflow for Amide/Sulfonamide Synthesis:
Sources
- 1. prepchem.com [prepchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 4. nbinno.com [nbinno.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of EAAT2 Modulators
For: Researchers, scientists, and drug development professionals.
Abstract
The Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1 in rodents, is the predominant glutamate transporter in the central nervous system (CNS), responsible for clearing the majority of extracellular glutamate.[1][2][3] Its critical role in maintaining glutamate homeostasis positions it as a key therapeutic target for a wide range of neurological and psychiatric disorders characterized by glutamate excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, epilepsy, and addiction.[1][3][4][5] This guide provides a comprehensive framework for the in vivo experimental design and evaluation of EAAT2 modulators, offering detailed protocols and expert insights to ensure scientific rigor and translational relevance.
PART 1: Foundational Principles of EAAT2 Modulation
The Central Role of EAAT2 in Glutamate Homeostasis
Glutamate is the principal excitatory neurotransmitter in the mammalian brain, essential for synaptic plasticity, learning, and memory. However, excessive glutamate in the synaptic cleft leads to overstimulation of glutamate receptors, resulting in a cascade of neurotoxic events. EAAT2, primarily expressed on astrocytes, is responsible for up to 90% of glutamate uptake from the synapse, thereby preventing excitotoxicity.[1][2]
Dysfunction or downregulation of EAAT2 has been implicated in the pathophysiology of numerous neurological disorders.[4][5] Consequently, enhancing EAAT2 expression or function through pharmacological modulation represents a promising therapeutic strategy.[3][5]
Mechanisms of EAAT2 Modulation
EAAT2 modulators can be broadly categorized based on their mechanism of action:
-
Transcriptional Activators: These compounds, such as the β-lactam antibiotic ceftriaxone, increase the transcription of the EAAT2 gene, leading to elevated protein expression.[2][6] This mechanism often involves the activation of transcription factors like NF-κB.[2][4]
-
Translational Activators: A newer class of modulators that enhance the translation of existing EAAT2 mRNA into protein.[1][7][8][9] These can produce a more rapid increase in EAAT2 levels compared to transcriptional activators.[1]
-
Positive Allosteric Modulators (PAMs): These molecules bind to a site on the EAAT2 protein distinct from the glutamate binding site, enhancing the transporter's efficiency.[10][11][12][13][14]
-
Inhibitors: While not the focus of therapeutic development for excitotoxicity, selective EAAT2 inhibitors are valuable research tools for studying the transporter's function.[1]
PART 2: In Vivo Experimental Workflow for EAAT2 Modulator Evaluation
A robust in vivo evaluation of an EAAT2 modulator requires a multi-tiered approach, progressing from initial characterization to efficacy testing in disease models.
Caption: High-level workflow for the in vivo evaluation of EAAT2 modulators.
Phase 1: Pre-Efficacy Characterization
Before assessing therapeutic efficacy, it is crucial to understand the compound's behavior in a living system.
1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling:
The primary objective is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the modulator, and to establish a relationship between its concentration and its biological effect.
| Parameter | Description | Experimental Approach |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Administration via different routes (e.g., intravenous, oral, intraperitoneal) followed by serial blood sampling and analysis of plasma drug concentrations. |
| Brain Penetrance | The ability of the drug to cross the blood-brain barrier. | Measurement of drug concentrations in both plasma and brain tissue at various time points after administration.[15] |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | Determined from the plasma concentration-time curve.[16] |
| Dose-Response | The relationship between the drug dose and the magnitude of the biological response (e.g., increase in EAAT2 protein levels). | Administration of a range of doses and measurement of the target effect in the brain. |
Protocol 1: Basic Pharmacokinetic Study in Rodents
-
Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: Administer the EAAT2 modulator at a predetermined dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Sample Collection: Collect blood samples (via tail vein or cardiac puncture) and brain tissue at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, t½, brain/plasma ratio) using appropriate software (e.g., Phoenix WinNonlin).
2. Target Engagement:
It is essential to confirm that the modulator interacts with EAAT2 in the CNS at a dose that is achievable in vivo.
Protocol 2: In Vivo Target Engagement - Western Blot Analysis of EAAT2 Expression
-
Animal Model and Dosing: Use the same animal model as in the PK study. Dose animals with the modulator at a range of concentrations based on PK data, alongside a vehicle control.
-
Tissue Collection: At a time point corresponding to the peak brain concentration (Tmax) from the PK study, euthanize the animals and rapidly dissect brain regions of interest (e.g., cortex, hippocampus, striatum).
-
Protein Extraction: Homogenize the brain tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for EAAT2.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Densitometrically quantify the EAAT2 protein bands and normalize to the loading control. Compare the expression levels between treated and control groups.
3. Safety and Tolerability:
Initial safety assessments are conducted to identify any overt toxicity. These are typically non-GLP (Good Laboratory Practice) studies at this stage.
Protocol 3: Acute Toxicity and Tolerability Study
-
Animal Model: Use the same rodent species as for PK/PD.
-
Dose Escalation: Administer single, escalating doses of the modulator to different groups of animals. Include a high dose intended to elicit potential toxicity.
-
Clinical Observations: Monitor the animals closely for a defined period (e.g., 7-14 days) for any adverse clinical signs (e.g., changes in posture, activity, breathing, convulsions). Record body weight and food/water intake.
-
Gross Necropsy: At the end of the observation period, perform a gross examination of major organs for any abnormalities.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD).
PART 3: Efficacy Evaluation in Neurological Disease Models
Once a favorable PK/PD and safety profile is established, the modulator's efficacy can be tested in relevant animal models of disease.
Model Selection
The choice of animal model is critical and should be based on the therapeutic indication. The model should recapitulate key aspects of the human disease, particularly the involvement of glutamate excitotoxicity and EAAT2 dysregulation.
| Disease | Common Animal Models | Key Features |
| ALS | SOD1(G93A) transgenic mice/rats[5][17] | Progressive motor neuron loss, muscle weakness, and reduced lifespan. Loss of EAAT2 protein is a known feature.[5] |
| Alzheimer's Disease | APP/PS1, 5xFAD transgenic mice[7] | Amyloid plaque deposition, cognitive deficits, and synaptic loss. EAAT2 expression is often reduced.[7] |
| Parkinson's Disease | 6-OHDA or MPTP-lesioned rodents | Dopaminergic neuron loss in the substantia nigra, motor deficits. Decreased EAAT2 expression has been reported.[1] |
| Epilepsy | Kainate or pilocarpine-induced seizure models | Recurrent spontaneous seizures, hippocampal sclerosis. |
| Huntington's Disease | R6/2, zQ175 transgenic mice | Progressive motor dysfunction, cognitive decline, and striatal neurodegeneration. EAAT2 downregulation is implicated.[10] |
Behavioral Phenotyping
Behavioral assays should be chosen to assess clinically relevant domains affected by the disease.
Protocol 4: Motor Function Assessment in an ALS Mouse Model (SOD1 G93A)
-
Animal Model: SOD1(G93A) transgenic mice and wild-type littermates.
-
Treatment Paradigm: Begin dosing with the EAAT2 modulator or vehicle at a presymptomatic or early symptomatic stage.
-
Behavioral Tests:
-
Rotarod Test: Measures motor coordination and balance. Record the latency to fall from a rotating rod.
-
Grip Strength Test: Assesses muscle strength by measuring the peak force exerted by the forelimbs and/or hindlimbs.
-
Gait Analysis: Systems like the CatWalk can provide detailed analysis of various gait parameters.[18]
-
-
Disease Progression Monitoring: Record body weight and clinical score (based on the severity of motor deficits) regularly. Note the age of disease onset and survival duration.
-
Statistical Analysis: Use appropriate statistical tests, such as two-way ANOVA with repeated measures for longitudinal data (e.g., rotarod performance over time) and survival analysis (e.g., Kaplan-Meier curves with log-rank test).
Protocol 5: Cognitive Assessment in an Alzheimer's Disease Mouse Model (APP/PS1)
-
Animal Model: APP/PS1 transgenic mice and wild-type littermates.
-
Treatment Paradigm: Chronic administration of the EAAT2 modulator or vehicle, typically starting before or at the onset of cognitive decline.
-
Behavioral Tests:
-
Morris Water Maze: Assesses spatial learning and memory. Measure the latency to find a hidden platform, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze or T-Maze: Evaluates spatial working memory based on the animal's tendency to alternate arm entries.
-
Novel Object Recognition: Assesses recognition memory based on the animal's preference to explore a novel object over a familiar one.
-
-
Statistical Analysis: Use t-tests or ANOVA to compare performance between groups. For Morris water maze acquisition data, use a two-way repeated measures ANOVA.
Molecular and Histological Analysis
Post-mortem analysis of brain tissue provides mechanistic insights into the modulator's effects.
Caption: Key molecular and histological endpoints for in vivo studies.
Protocol 6: Immunohistochemical (IHC) Analysis of Neuronal Survival and EAAT2 Expression
-
Tissue Preparation: At the study endpoint, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain and/or spinal cord in PFA, then cryoprotect in sucrose solution.
-
Sectioning: Cut cryosections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Immunostaining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate sections with primary antibodies overnight (e.g., anti-EAAT2, anti-NeuN for neurons, anti-GFAP for astrocytes).
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with a nuclear marker like DAPI.
-
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of positive cells, staining intensity, or the area of immunoreactivity in defined regions of interest.
PART 4: Advanced Preclinical and Translational Studies
Good Laboratory Practice (GLP) Toxicology
Before a drug can enter human clinical trials, its safety must be evaluated in formal toxicology studies conducted under GLP guidelines.[18][19][20][21] These studies are required by regulatory agencies like the FDA.[22][23][24][25]
Key Components of a GLP Toxicology Program:
-
Dose Range-Finding Studies: Non-GLP studies to determine appropriate dose levels for pivotal GLP studies.[19]
-
Single-Dose and Repeat-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent).[22][25] These studies evaluate the toxicological profile of the drug, including effects on major organs.[19]
-
Safety Pharmacology Core Battery: Assesses the effects of the drug on vital functions (cardiovascular, respiratory, and central nervous systems).[26]
-
Genetic Toxicology: A battery of in vitro and in vivo tests to assess the mutagenic and clastogenic potential of the drug.[26]
Statistical Considerations
Rigorous statistical analysis is paramount for the interpretation of in vivo data.[27]
-
Sample Size Calculation: Perform power calculations to determine the appropriate number of animals per group to detect a statistically significant effect while minimizing animal use.[27]
-
Randomization and Blinding: Randomize animals to treatment groups and blind the investigators conducting the experiments and analyzing the data to prevent bias.
-
Appropriate Statistical Tests: The choice of statistical test depends on the experimental design and the nature of the data.[28][29][30] For example, use t-tests for comparing two groups, ANOVA for multiple groups, and repeated measures ANOVA for longitudinal data.[28][30] It is crucial to account for variability across individual animals.[31]
Conclusion
The development of novel EAAT2 modulators holds immense promise for the treatment of a wide array of devastating neurological disorders. A well-designed, systematic in vivo experimental plan is critical to robustly evaluate the therapeutic potential of these compounds. By integrating pharmacokinetic and pharmacodynamic profiling, target engagement studies, efficacy testing in relevant disease models, and rigorous safety assessments, researchers can generate the high-quality data necessary to advance promising candidates toward clinical development. This guide provides a foundational framework and detailed protocols to support these efforts, emphasizing scientific integrity and translational relevance.
References
-
Zhang, W., et al. (2017). Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease. PubMed Central. Available at: [Link]
-
Kim, K., et al. (2011). Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics. PubMed Central. Available at: [Link]
-
Soni, D., et al. (2014). Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity. PubMed Central. Available at: [Link]
-
Zhang, W., et al. (2017). Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease. PubMed. Available at: [Link]
-
MD Biosciences. (n.d.). Preclinical GLP Neurotoxicology. MD Biosciences. Available at: [Link]
-
Kim, K., et al. (2011). Role of Excitatory Amino Acid Transporter-2 (EAAT2) and glutamate in neurodegeneration: Opportunities for developing novel therapeutics. Kyung Hee University. Available at: [Link]
-
Cambridge University Press. (n.d.). Regulatory issues (Chapter 2) - Essential CNS Drug Development. Cambridge University Press. Available at: [Link]
-
Calakos, K., et al. (2018). Recommendations for the Design and Analysis of In Vivo Electrophysiology Studies. PubMed Central. Available at: [Link]
-
UCL Discovery. (n.d.). Using InVivoStat to perform the statistical analysis of experiments. UCL Discovery. Available at: [Link]
-
Lee, M., et al. (2011). Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases. PubMed Central. Available at: [Link]
-
HyCON Labs. (n.d.). GLP Toxicology Studies. HyCON Labs. Available at: [Link]
-
Lovelace Biomedical. (n.d.). Preclinical GLP Toxicology. Lovelace Biomedical. Available at: [Link]
-
Kass, R. E., et al. (2005). Statistical Issues in the Analysis of Neuronal Data. Carnegie Mellon University. Available at: [Link]
-
Takahashi, K., et al. (2015). Restored glial glutamate transporter EAAT2 function as a potential therapeutic approach for Alzheimer's disease. PubMed Central. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: [Link]
-
Gad, S. C. (2012). Safety and regulatory requirements and challenge for CNS drug development. PubMed. Available at: [Link]
-
Scott, H., et al. (2022). EAAT2 as a therapeutic research target in Alzheimer's disease: A systematic review. Frontiers in Neuroscience. Available at: [Link]
-
Chakravorty, S., et al. (2023). Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington's disease. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link]
-
Al-Awar, D., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. PubMed Central. Available at: [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]
-
Bzdok, D., et al. (2016). Classical Statistics and Statistical Learning in Imaging Neuroscience. Frontiers in Neuroscience. Available at: [Link]
-
HistologiX. (n.d.). GLP Toxicology: A Crucial Framework for Advancing Drug Discovery. HistologiX. Available at: [Link]
-
Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. Sygnature Discovery. Available at: [Link]
-
Das, S., et al. (2022). Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2. PubMed Central. Available at: [Link]
-
Al-Awar, D., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. ACS Publications. Available at: [Link]
-
Colton, C. K., et al. (2010). Identification of Translational Activators of Glial Glutamate Transporter EAAT2 through Cell-Based High-Throughput Screening: An Approach to Prevent Excitotoxicity. PubMed Central. Available at: [Link]
-
Fontana, A. C. K., et al. (2017). Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2. ACS Publications. Available at: [Link]
-
Scardoch, M., et al. (2021). Striatal Astrocytes Shape Behavioral Flexibility via Regulation of the Glutamate Transporter EAAT2. PubMed. Available at: [Link]
-
Petrescu, A. D., et al. (2022). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
Gad, S. C. (2012). Safety and Regulatory Requirements and Challenge for CNS Drug Development. ResearchGate. Available at: [Link]
-
Maragakis, N. J., & Rothstein, J. D. (2004). EAAT2 and the molecular signature of amyotrophic lateral sclerosis. PubMed Central. Available at: [Link]
-
Guo, H., et al. (2003). Increased expression of the glial glutamate transporter EAAT2 modulates excitotoxicity and delays the onset but not the outcome of ALS in mice. PubMed. Available at: [Link]
-
Chakravorty, S., et al. (2023). Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington's disease. PubMed Central. Available at: [Link]
-
Su, Z. Z., et al. (2003). Insights into glutamate transport regulation in human astrocytes: Cloning of the promoter for excitatory amino acid transporter 2 (EAAT2). PNAS. Available at: [Link]
-
Kong, Q., et al. (2014). Translational Control of Glial Glutamate Transporter EAAT2 Expression. PubMed. Available at: [Link]
-
Fontana, A. C. K., et al. (2018). Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2. PubMed. Available at: [Link]
-
Canul-Tec, J. C., et al. (2019). Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model. PubMed. Available at: [Link]
-
Dunlop, J., et al. (2003). Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter. PubMed Central. Available at: [Link]
Sources
- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Restored glial glutamate transporter EAAT2 function as a potential therapeutic approach for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Translational Activators of Glial Glutamate Transporter EAAT2 through Cell-Based High-Throughput Screening: An Approach to Prevent Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational control of glial glutamate transporter EAAT2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased expression of the glial glutamate transporter EAAT2 modulates excitotoxicity and delays the onset but not the outcome of ALS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdbneuro.com [mdbneuro.com]
- 19. renejix.com [renejix.com]
- 20. lovelacebiomedical.org [lovelacebiomedical.org]
- 21. histologix.com [histologix.com]
- 22. Regulatory issues (Chapter 2) - Essential CNS Drug Development [cambridge.org]
- 23. ppd.com [ppd.com]
- 24. Safety and regulatory requirements and challenge for CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 26. altasciences.com [altasciences.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 29. stat.cmu.edu [stat.cmu.edu]
- 30. Frontiers | Classical Statistics and Statistical Learning in Imaging Neuroscience [frontiersin.org]
- 31. Recommendations for the Design and Analysis of In Vivo Electrophysiology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for asymmetric synthesis using chiral pyrrolidines
An Application Guide to Asymmetric Synthesis Using Chiral Pyrrolidine Organocatalysts
Abstract
Chiral pyrrolidine scaffolds are foundational elements in modern asymmetric organocatalysis, enabling the stereocontrolled synthesis of complex molecules crucial for pharmaceutical and materials science.[1][2] This guide provides an in-depth exploration of the principles, mechanisms, and practical applications of these powerful catalysts. We move beyond simple procedural lists to explain the causal relationships behind experimental design, offering researchers and drug development professionals a robust framework for implementing and optimizing these reactions. Detailed, field-tested protocols for cornerstone transformations, including the Aldol and Michael reactions, are presented, supplemented by troubleshooting guides and mechanistic diagrams to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Rise of Pyrrolidine Organocatalysis
The substituted chiral pyrrolidine is a ubiquitous structural motif in a vast array of natural products, bioactive compounds, and approved pharmaceuticals.[1][3] Their prominence extends to their role as highly efficient and selective organocatalysts. The field of asymmetric organocatalysis, which avoids the use of often toxic and expensive metals, was ignited by seminal reports in the early 2000s. Building on the pioneering, yet long-overlooked, Hajos–Parrish–Eder–Sauer–Wiechert reaction from 1971, the work of List, Barbas, and MacMillan demonstrated the remarkable ability of simple chiral amines, particularly the amino acid L-proline, to catalyze fundamental carbon-carbon bond-forming reactions with high enantioselectivity.[4][5][6]
This breakthrough revealed that chiral pyrrolidines operate through two primary, powerful activation modes: Enamine Catalysis and Iminium Ion Catalysis .[7][8] By transiently and reversibly forming covalent intermediates with substrates, these catalysts mimic the function of natural enzymes, effectively controlling the stereochemical outcome of a reaction.[9] The rigid, five-membered ring provides a well-defined chiral environment, while modifications to the scaffold allow for fine-tuning of steric and electronic properties to suit a wide range of transformations.[5][10]
Mechanistic Foundations: Enamine and Iminium Ion Activation
The versatility of chiral pyrrolidine catalysts stems from their ability to activate carbonyl compounds in two distinct ways, transforming them into either potent nucleophiles or activated electrophiles.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a chiral enamine intermediate. This process elevates the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making the α-carbon strongly nucleophilic. The stereocenters on the pyrrolidine ring effectively shield one face of the enamine, dictating the trajectory of the incoming electrophile and ensuring a highly stereoselective bond formation. The catalyst is regenerated upon hydrolysis of the resulting iminium ion. This mechanism is central to reactions like the proline-catalyzed aldol reaction.[7][9]
Caption: The catalytic cycle for enamine-mediated α-functionalization.
Iminium Ion Catalysis: Activating the Electrophile
Conversely, when the substrate is an α,β-unsaturated aldehyde or ketone, the pyrrolidine catalyst forms a chiral iminium ion. This transformation dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much more reactive electrophile for conjugate addition.[8] The bulky substituents on advanced catalysts, such as the Hayashi-Jørgensen catalysts, create a steric shield that directs the nucleophile to attack from the less hindered face of the C=C double bond.[11] This activation mode is key for asymmetric Michael additions and Diels-Alder reactions.[1][12]
Caption: The catalytic cycle for iminium-mediated conjugate addition.
A Field Guide to Privileged Pyrrolidine Catalysts
The evolution of pyrrolidine catalysts showcases rational design principles aimed at enhancing reactivity, selectivity, and substrate scope.[5][10]
| Catalyst Type | Structure Example | Key Features & Rationale | Typical Applications |
| L-Proline | Natural Amino Acid | Bifunctional: Amine for enamine/iminium formation; carboxylic acid for H-bond activation of the electrophile. Inexpensive, non-toxic, available as both enantiomers.[13] | Aldol Reactions, Mannich Reactions |
| Prolinamides | Amide-functionalized | Enhanced solubility in organic solvents compared to proline. The amide group can participate in hydrogen bonding to organize the transition state.[1] | Aldol & Conjugate Additions |
| Hayashi-Jørgensen Catalysts | Diarylprolinol Silyl Ethers | The bulky diarylprolinol silyl ether group provides a highly effective steric shield, leading to exceptional enantioselectivities. Highly soluble and active at low loadings.[4][11] | Michael Additions, α-Aminations, α-Chlorinations |
| MacMillan Catalysts | Imidazolidinones | While not pyrrolidines, these are conceptually related. Designed specifically for iminium ion catalysis, providing excellent activation and stereocontrol through a rigid bicyclic structure.[4][12] | Diels-Alder Reactions, Friedel-Crafts Alkylations |
Application Protocol 1: The Asymmetric Intermolecular Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation. This protocol details the (S)-proline-catalyzed reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark transformation.[13][14]
Experimental Workflow
Caption: Step-by-step workflow for the proline-catalyzed aldol reaction.
Detailed Step-by-Step Protocol
-
Reagents & Equipment:
-
(S)-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Solvent (e.g., DMSO, or a 4:1 MeOH/H₂O mixture[13])
-
Standard glassware, magnetic stirrer, cooling bath
-
TLC plates, flash chromatography setup, chiral HPLC column (e.g., Chiralcel OD-H)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-proline (5.8 mg, 0.05 mmol, 10 mol%).
-
Add the chosen solvent (1.0 mL). For the MeOH/H₂O system, use 0.8 mL of methanol and 0.2 mL of water.[13] Stir for 15 minutes at room temperature to dissolve the catalyst.
-
Add cyclohexanone (258 µL, 2.5 mmol, 5 equivalents).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1 equivalent) portion-wise over 5 minutes.
-
Allow the reaction to stir at room temperature (or as optimized) for 24-48 hours. Monitor the consumption of the aldehyde by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: Upon completion, add saturated aqueous NH₄Cl solution (5 mL) to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to yield the aldol product as a white solid.
-
Analysis: Determine the isolated yield. Dissolve a small sample in the appropriate mobile phase for chiral HPLC analysis to determine the diastereomeric ratio (dr) and enantiomeric excess (ee).
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Catalyst degradation. | Increase reaction time or temperature. Ensure reagents are pure and dry. Increase catalyst loading to 20-30 mol%. |
| Low Enantio-/Diastereo-selectivity | Suboptimal temperature; Solvent effects. | Lower the reaction temperature (-10 °C to 0 °C). Screen different solvents (DMSO, DMF, CH₃CN are common).[13] |
| Side Reactions (e.g., self-aldol) | Excess ketone; High temperature. | Reduce the number of equivalents of the ketone. Maintain lower reaction temperatures. |
| Poor Catalyst Solubility | Proline is a zwitterion. | Use a more polar solvent like DMSO or a protic co-solvent like water/methanol.[13] Consider using a more soluble prolinamide derivative.[1] |
Application Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The Hayashi-Jørgensen diarylprolinol silyl ether catalysts excel in the conjugate addition of aldehydes to nitroalkenes, a powerful method for constructing chiral building blocks.[11][15] This reaction proceeds via an initial iminium ion activation of the aldehyde donor, followed by an enamine-mediated attack on the nitroalkene.
Experimental Workflow
Caption: Step-by-step workflow for the Hayashi-Jørgensen catalyzed Michael addition.
Detailed Step-by-Step Protocol
-
Reagents & Equipment:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (CAS: 862505-66-8)
-
Benzoic acid (or other acid co-catalyst)
-
Propanal (CAS: 123-38-6)
-
(E)-β-Nitrostyrene (CAS: 102-96-5)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Sodium borohydride (NaBH₄) for reductive work-up
-
Syringe pump for slow addition
-
-
Procedure:
-
To a flame-dried flask under N₂, add the (S)-diarylprolinol silyl ether catalyst (39.5 mg, 0.1 mmol, 20 mol%) and benzoic acid (12.2 mg, 0.1 mmol, 20 mol%).
-
Add anhydrous toluene (2.0 mL) and stir. Add propanal (181 µL, 2.5 mmol, 5 equivalents).
-
Cool the reaction mixture to -20 °C.
-
In a separate flask, dissolve (E)-β-nitrostyrene (74.5 mg, 0.5 mmol, 1 equivalent) in toluene (2.0 mL).
-
Using a syringe pump, add the nitrostyrene solution to the reaction mixture over 1 hour.
-
Stir the reaction at -20 °C for 24 hours, monitoring by TLC.
-
Reductive Work-up: Prepare a solution of NaBH₄ (76 mg, 2.0 mmol) in ethanol (2.0 mL) and cool to 0 °C. Slowly add the reaction mixture to the NaBH₄ solution. Stir for 30 minutes.
-
Quench carefully with 1M HCl (5 mL). Extract with CH₂Cl₂ (3 x 10 mL).
-
Combine organic layers, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify by flash chromatography to obtain the corresponding alcohol. The reductive work-up simplifies purification and prevents potential epimerization of the aldehyde product. Determine yield and analyze stereoselectivity by chiral HPLC.
-
Catalyst Performance Data
The following table summarizes typical results for the Hayashi-Jørgensen catalyzed Michael addition of various aldehydes to (E)-β-nitrostyrene.
| Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | syn/anti | ee (syn) (%) |
| Propanal | 10 | Toluene | 4 | 2 | 95 | 95:5 | 99 |
| Butanal | 10 | Toluene | 4 | 2 | 96 | 94:6 | 99 |
| Isovaleraldehyde | 10 | Toluene | 4 | 2 | 96 | 99:1 | 99 |
| Cyclohexanecarbaldehyde | 10 | Toluene | 25 | 20 | 81 | 99:1 | 99 |
| Data adapted from seminal literature.[11] |
Conclusion and Future Directions
Chiral pyrrolidine organocatalysts represent a mature yet continually evolving field in asymmetric synthesis.[5] From the simplicity of proline to the rationally designed diarylprolinol ethers, these catalysts provide reliable and highly selective methods for constructing stereochemically rich molecules. Their operational simplicity, stability, and low toxicity make them invaluable tools for both academic research and industrial-scale drug development.
Future innovations are focusing on expanding the reaction scope through synergistic catalysis, where pyrrolidines are paired with metal catalysts to unlock novel reactivity, and in the burgeoning field of photoredox catalysis, where they are used to control the stereochemistry of radical reactions.[10][16] Furthermore, the development of immobilized or polymer-supported catalysts continues to address the challenge of catalyst recovery and recyclability, paving the way for more sustainable synthetic processes.[1][17]
References
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Stanley, L. M., & Sibi, M. P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Clarke, R. W., & Bower, J. F. (2022). Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. RSC Publishing. [Link]
-
Galkina, O. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Gualandi, A., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]
-
Mancinelli, M., et al. (2017). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Lazib, Y., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
Li, H., et al. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]
-
Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Bentama, A., et al. (2018). Synthesis of a New Chiral Pyrrolidine. PubMed Central. [Link]
-
Seebach, D., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Costa, A. M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]
-
Benaglia, M., et al. (2013). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
University of Illinois Chemistry. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]
-
Costa, A. M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central. [Link]
-
Hoang, T., et al. (2003). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]
-
Carpenter, R. D., et al. (2008). Resin-Bound Pyrrolidine Catalysts for Enamine-Mediated Reactions. Synfacts. [Link]
-
Chem-Station. (2015). Hayashi-Jørgensen Catalyst. [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group at Princeton. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00025C [pubs.rsc.org]
- 17. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell Culture Assays in Neuroprotective Compound Evaluation
Introduction: The Critical Need for Robust In Vitro Neuroprotection Assays
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge.[1] A key pathological feature of these conditions is the progressive loss of neuronal structure and function.[1] The development of effective neuroprotective therapies that can slow or halt this degenerative process is a paramount goal in modern neuroscience and drug discovery. The initial stages of this discovery pipeline heavily rely on in vitro cell culture models to screen vast libraries of compounds for potential neuroprotective activity.[2][3]
These cell-based assays provide a controlled and reproducible environment to mimic specific aspects of neurodegenerative pathology, allowing for the systematic evaluation of a compound's ability to protect neurons from various insults.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, implementation, and interpretation of key cell culture assays for the evaluation of neuroprotective compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of self-validating systems to ensure data integrity and translational relevance.
Part 1: Establishing In Vitro Models of Neuronal Injury
The selection of an appropriate in vitro model of neuronal injury is a critical first step in the screening cascade. The chosen model should recapitulate, at least in part, the pathological mechanisms believed to be relevant to the targeted neurodegenerative disease. Here, we detail three widely used and well-characterized models.
Glutamate-Induced Excitotoxicity
Scientific Rationale: Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death.[5] This mechanism is implicated in acute neurological injuries like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases such as ALS and Alzheimer's disease.[5][6] Overactivation of glutamate receptors, particularly the NMDA and AMPA receptors, results in a massive influx of calcium ions (Ca2+), triggering a cascade of detrimental downstream events including mitochondrial dysfunction, activation of apoptotic pathways, and the generation of reactive oxygen species (ROS).[6][7]
Experimental Workflow:
Caption: Workflow for a glutamate-induced excitotoxicity assay.
Oxidative Stress Models
Scientific Rationale: The brain is highly susceptible to oxidative stress due to its high oxygen consumption, abundance of polyunsaturated fatty acids prone to lipid peroxidation, and relatively modest antioxidant defenses.[8] Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, is a common pathological feature in many neurodegenerative diseases.[9][10] In vitro models of oxidative stress are crucial for identifying compounds that can either directly scavenge free radicals or bolster the endogenous antioxidant systems of neurons.
Common inducers of oxidative stress in cell culture include:
-
Hydrogen Peroxide (H₂O₂): A readily diffusible oxidant that can directly damage cellular components.[11]
-
6-hydroxydopamine (6-OHDA): A neurotoxin that selectively targets dopaminergic neurons and generates intracellular ROS, making it a popular model for Parkinson's disease research.[10][12]
Signaling Pathway Overview:
Caption: Simplified pathway of oxidative stress-induced cell death.
Serum Deprivation-Induced Apoptosis
Scientific Rationale: Serum contains a complex mixture of growth factors and trophic factors that are essential for the survival and proliferation of many cell types in culture. The withdrawal of serum mimics the deprivation of essential neurotrophic support, a condition thought to contribute to neuronal loss in development and disease.[13] This model reliably induces apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[14][15][16] Key events include the release of cytochrome c from the mitochondria, activation of caspases, and eventual dismantling of the cell.[16][17] This assay is particularly useful for screening compounds that may interfere with the apoptotic cascade.
Part 2: Core Assays for Quantifying Neuroprotection
Once an injury model is established, a panel of assays is employed to quantify the extent of neuronal damage and the degree of protection afforded by test compounds. It is best practice to use at least two assays that measure different cellular parameters to increase confidence in the results.
Cell Viability Assays: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[18] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18][19] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[19]
Protocol: MTT Assay for Neuroprotection
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the neuroprotective test compound for 1-24 hours. Include a vehicle-only control.
-
Induce Injury: Introduce the neurotoxic insult (e.g., glutamate, H₂O₂) to the appropriate wells, excluding the "healthy control" wells.
-
Incubation: Incubate the plate for the desired duration of the injury model (typically 24 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[19]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified incubator.[18][20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Incubate for an additional 4 hours at 37°C or overnight to ensure complete solubilization.[18][20] Measure the absorbance at 570 nm using a microplate reader.[21]
Cytotoxicity Assays: The Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity or necrosis.[22] The LDH assay measures the amount of this released enzyme by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[22][23] The amount of color formed is proportional to the number of lysed cells.[22]
Protocol: LDH Cytotoxicity Assay
-
Plate Setup: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up controls for "maximum LDH release" where cells are lysed with a detergent (e.g., Triton X-100) at the end of the experiment.[24][25]
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[24]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction (if applicable): Add a stop solution if required by the specific kit.[23]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[23][25]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Apoptosis Assays: Caspase Activity
Principle: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., Caspase-9, associated with the mitochondrial pathway) and executioner caspases (e.g., Caspase-3) are key mediators of programmed cell death.[17] Assays to measure their activity typically use a specific peptide substrate conjugated to a fluorophore or a chromophore. When the caspase is active, it cleaves the substrate, releasing the reporter molecule and generating a measurable signal.
Protocol: Caspase-3/7 Glo Assay (Example)
-
Plate Setup: Follow steps 1-4 of the MTT assay protocol in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Neurite Outgrowth Assays
Scientific Rationale: Neurites, the precursors to axons and dendrites, are essential for forming the complex networks required for neuronal communication.[26] Damage to these processes is an early event in many neurodegenerative conditions. Assays that quantify neurite outgrowth provide a powerful morphological and functional endpoint to assess both neurotoxicity and neuroprotection.[27][28][29] A compound that preserves or promotes neurite extension in the face of a toxic insult is considered highly promising.
Protocol: High-Content Imaging of Neurite Outgrowth
-
Cell Plating: Plate neurons on plates pre-coated with an appropriate substrate (e.g., poly-D-lysine and laminin) to promote neurite extension.[29]
-
Treatment and Insult: Treat cells with test compounds and the neurotoxic agent as previously described.
-
Immunostaining: After the incubation period, fix the cells and perform immunofluorescence staining for a neuronal marker, such as β-III tubulin (Tuj-1), to visualize the neurons and their processes.[26] A nuclear counterstain (e.g., DAPI or Hoechst) is also used to identify individual cells.[30]
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use specialized image analysis software to automatically identify cell bodies and trace neurites.[31] Key parameters to quantify include:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points
-
Cell viability (based on nuclear count and morphology)
-
Part 3: Data Presentation and Interpretation
For robust and clear communication of results, quantitative data should be summarized in a structured format.
Table 1: Comparison of Key Neuroprotection Assays
| Assay | Principle | Measures | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity / Cell Viability[18] | High-throughput, inexpensive, well-established | Indirect measure of viability, can be affected by metabolic changes |
| LDH | Release of cytosolic enzyme | Membrane integrity / Cytotoxicity[22] | High-throughput, measures an endpoint distinct from metabolism | Does not distinguish between necrosis and late apoptosis |
| Caspase Activity | Cleavage of a specific substrate | Apoptosis | Mechanistic insight into cell death pathway | Transient signal, may miss the peak of activity |
| Neurite Outgrowth | Morphological analysis | Neuronal health and connectivity[26] | Highly sensitive, provides functional and morphological data | Lower throughput, requires specialized imaging and software |
Interpreting Results: A successful neuroprotective compound will demonstrate a dose-dependent increase in cell viability (MTT assay), a decrease in cytotoxicity (LDH assay), a reduction in caspase activation, and preservation of neurite networks when compared to the injury-only control.
Conclusion
The cell culture assays detailed in this application note provide a robust and multifaceted framework for the initial screening and characterization of neuroprotective compounds. By employing a combination of assays that probe different aspects of cell health—from metabolic activity and membrane integrity to specific death pathways and morphological integrity—researchers can build a comprehensive profile of a compound's bioactivity. This systematic and mechanistically informed approach is fundamental to increasing the probability of identifying lead candidates that will ultimately prove successful in more complex preclinical and clinical settings.
References
- Johnston, P. A. (2002). Cell-based assays for high-throughput screening. Drug Discovery Today.
- Al-Jaderi, Z., & Maghazachi, A. A. (2013). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Journal of Pharmacy and Pharmaceutical Sciences.
- Kranenburg, O., van der Eb, A. J., & Zantema, A. (1996). Apoptosis induced by differentiation or serum deprivation in an immortalized central nervous system neuronal cell line. Journal of Neuroscience Research.
- Edwards, S. N., & Tolkovsky, A. M. (1993).
- Maher, P. (2007).
- McLennan, I. S. (2000). Serum or Target Deprivation Induced Neuronal Death Cause Oxidative Neuronal Accumulation of Zn2+ and Loss of NAD+. Journal of Neurochemistry.
- MD Biosciences. Cell-based Assays.
- Innoprot. Excitotoxicity in vitro assay.
- Blake, M. J., Buckley, A. R., & Johnson, S. A. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics.
- Decker, T., & Lohmann-Matthes, M. L. (1988). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Journal of Immunological Methods.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- Bilsland, J., & Harper, S. (2018). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery.
- Zisopoulou, S., et al. (2013). Researching glutamate-induced cytotoxicity in different cell lines: a comparative/collective analysis/study. CNS & Neurological Disorders-Drug Targets.
- Ghibaudi, E., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. In: Cell-Based Assays. Springer, New York, NY.
- Lehtinen, M. K., & Bonni, A. (2006). Modeling Oxidative Stress in the Central Nervous System. Current Molecular Medicine.
- Stenberg, O. (2018). In vitro cellular models for neurotoxicity studies. Diva-portal.org.
- Scantox. Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells.
- Di Meo, S., & Venditti, P. (2020). Oxidative Stress as a Potential Mechanism Underlying Membrane Hyperexcitability in Neurodegenerative Diseases.
- Evotec. Choosing the Optimal Model for in vitro Neurotoxicity Assessment.
- Behl, C., et al. (1997). Glucocorticoids Enhance Oxidative Stress-Induced Cell Death in Hippocampal Neurons in Vitro. Endocrinology.
- Maher, P., & Schubert, D. (2007).
- Mark, L. P., et al. (2001). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Journal of Neurochemistry.
- Efthymiou, A., et al. (2020). A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. Journal of Visualized Experiments.
- Williamson, T. L., & Cleveland, D. W. (1999). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening.
- Kim, H. J., et al. (2010). Serum Deprivation Enhances Apoptotic Cell Death by Increasing Mitochondrial Enzyme Activity. Biomolecules & Therapeutics.
- Abcam. MTT assay protocol.
- Aldskogius, H., et al. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. eNeuro.
- Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
- Halliwell, B. (2006). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British Journal of Pharmacology.
- An, P., & Tolkovsky, A. M. (2011). In vitro models for neurotoxicology research. In: Neurotoxicology. Academic Press.
- Agarwal, N., & Agarwal, R. (2004). Serum Deprivation Induces Apoptotic Cell Death of Transformed Rat Retinal Ganglion Cells via Mitochondrial Signaling Pathways.
- Dias, V., Junn, E., & Mouradian, M. M. (2013).
- Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience.
- Molecular Devices. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay.
- BroadPharm. Protocol for Cell Viability Assays.
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- BMSEED. Screening of Neuroprotective Drugs.
- Innoprot. Neurite Outgrowth Assay.
- Charles River Laboratories. Neurite Outgrowth Assays.
- Promega. LDH cytotoxicity assay.
- Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol.
- Chen, J., et al. (2022). Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. Frontiers in Nutrition.
- Thermo Fisher Scientific. Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures.
- Aksenov, M. Y., & Aksenova, M. V. (2009). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. In: Oxidative Stress in the Human Brain. Humana Press.
- Smith, S. M., et al. (2011).
- Interchim. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- R&D Systems. How to Keep Calm and Monitor Cell Stress, Death, and Behavior.
- Bio-protocol. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons.
Sources
- 1. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 2. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. scantox.com [scantox.com]
- 6. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oxidative Stress as a Potential Mechanism Underlying Membrane Hyperexcitability in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. childrenshospital.org [childrenshospital.org]
- 13. Serum or Target Deprivation Induced Neuronal Death Cause Oxidative Neuronal Accumulation of Zn2+ and Loss of NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis induced by differentiation or serum deprivation in an immortalized central nervous system neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell cycle arrest of proliferating neuronal cells by serum deprivation can result in either apoptosis or differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomolther.org [biomolther.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 26. innoprot.com [innoprot.com]
- 27. mdbneuro.com [mdbneuro.com]
- 28. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 30. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. criver.com [criver.com]
Application Notes and Protocols for High-Throughput Screening of Novel Psychoactive Substances
Authored by a Senior Application Scientist
Abstract
The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to public health and forensic toxicology.[1][2] The sheer volume and chemical diversity of these emerging drugs necessitate rapid and effective screening methodologies to understand their pharmacological and toxicological profiles. High-throughput screening (HTS) offers a powerful solution, enabling the rapid evaluation of large numbers of compounds to identify potential mechanisms of action and assess risks.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HTS for the characterization of NPS. We will delve into the strategic implementation of a tiered screening cascade, from initial target-based assays to more complex cell-based phenotypic screens, with a focus on explaining the rationale behind experimental choices and ensuring data integrity.
Introduction: The Challenge of Novel Psychoactive Substances
Novel psychoactive substances are a broad and dynamic class of drugs designed to mimic the effects of controlled substances while evading existing legal frameworks.[2] They are often categorized into groups such as synthetic cannabinoids, synthetic cathinones, novel opioids, and benzodiazepines. The continuous emergence of new chemical entities with unknown pharmacological and toxicological properties poses a significant public health risk. Traditional analytical methods, while crucial for detection and identification, often lag behind the rapid pace of NPS development.[5] Furthermore, understanding the biological activity of these substances is paramount for predicting their potential for abuse and toxicity. High-throughput screening provides a proactive approach to this problem by enabling the rapid pharmacological and toxicological profiling of these new compounds.
The High-Throughput Screening Cascade for NPS
A tiered or cascaded approach to HTS is the most efficient strategy for characterizing NPS. This involves progressing from broad, high-capacity primary screens to more specific and physiologically relevant secondary and tertiary assays. This approach allows for the rapid identification of active compounds and the subsequent detailed investigation of their mechanisms of action.
Caption: A tiered high-throughput screening cascade for the characterization of novel psychoactive substances.
Primary Screening: Target-Based Assays
The initial step in the HTS cascade involves screening NPS against a panel of known biological targets commonly associated with psychoactive drugs. This provides a rapid assessment of potential mechanisms of action.
3.1. G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and many NPS are known to interact with them.[6][7]
-
Rationale: Agonist or antagonist activity at specific GPCRs (e.g., cannabinoid, opioid, serotonin, and dopamine receptors) can predict the psychoactive effects of a compound.
-
Methodology: Calcium flux assays are a common HTS method for monitoring GPCR activation.[8] These assays use a fluorescent dye that binds to intracellular calcium, and changes in fluorescence intensity indicate receptor activation.
Protocol: High-Throughput Calcium Flux Assay for GPCR Activation
-
Cell Culture: Plate recombinant cells overexpressing the target GPCR in 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the NPS library in a separate 384-well plate.
-
Signal Detection: Use a fluorescence plate reader (e.g., FlexStation 3) to measure baseline fluorescence, then add the NPS compounds to the cell plate and continue to monitor fluorescence changes in real-time.
-
Data Analysis: Calculate the change in fluorescence intensity over time. Potent agonists will induce a rapid and significant increase in fluorescence.
3.2. Ion Channels
Ion channels are critical for neuronal excitability, and their modulation by NPS can lead to profound psychoactive effects.[9]
-
Rationale: Identifying NPS that block or modulate ion channels (e.g., sodium, potassium, calcium channels) can help predict their effects on neuronal signaling and potential cardiotoxicity.
-
Methodology: Automated patch clamp (APC) systems have revolutionized ion channel screening by enabling high-throughput electrophysiological measurements.[10][11][12]
Protocol: Automated Patch Clamp Screening for Ion Channel Modulation
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest. Harvest and prepare a single-cell suspension.
-
APC System Setup: Prime the APC system (e.g., IonFlux) with appropriate internal and external solutions.
-
Cell Loading: Load the cell suspension onto the system. The instrument will automatically trap individual cells for patch-clamp recording.
-
Compound Application: Apply a voltage protocol to elicit ion channel currents and establish a baseline recording. Then, apply the NPS compounds at various concentrations.
-
Data Acquisition and Analysis: Record changes in ion channel currents in response to compound application. Analyze the data to determine the potency and mechanism of channel modulation (e.g., block, activation).
3.3. Neurotransmitter Transporters
The reuptake of neurotransmitters by transporters like the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) is a common mechanism of action for many psychoactive drugs.[13]
-
Rationale: Inhibition of these transporters by NPS can lead to increased synaptic concentrations of neurotransmitters, resulting in stimulant or mood-altering effects.
-
Methodology: Fluorescence-based uptake assays provide a non-radioactive, high-throughput alternative to traditional methods.[14][15] These assays utilize a fluorescent substrate that is taken up by the transporters.
Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
-
Cell Culture: Plate cells expressing the target transporter (SERT, DAT, or NET) in 384-well microplates.
-
Compound Incubation: Add the NPS compounds to the wells and incubate for a short period.
-
Substrate Addition: Add a fluorescent transporter substrate to all wells.
-
Signal Measurement: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. Inhibitors of the transporter will reduce the rate of fluorescence increase.
-
Data Analysis: Calculate the initial rate of uptake for each well. Determine the IC50 values for active compounds.
| Assay Type | Target Class | Principle | Throughput | Key Advantages |
| Calcium Flux | GPCRs | Measures changes in intracellular calcium upon receptor activation. | High | Rapid, sensitive, and widely applicable to many GPCRs. |
| Automated Patch Clamp | Ion Channels | Directly measures ion flow through channels. | Medium-High | Provides detailed electrophysiological data. |
| Transporter Uptake | Neurotransmitter Transporters | Measures the inhibition of fluorescent substrate uptake. | High | Non-radioactive, kinetic or endpoint measurements. |
Secondary Screening: Cell-Based Phenotypic Assays
Hits identified in primary screens are further characterized in more physiologically relevant cell-based assays to assess their functional effects and potential toxicity.
4.1. High-Content Screening (HCS) for Neurotoxicity
HCS combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously, providing a detailed picture of a compound's effects on cells.[16][17]
-
Rationale: Assessing parameters like neurite outgrowth, cell viability, and apoptosis in neuronal cells can identify NPS with neurotoxic potential.[16]
-
Methodology: HCS assays typically involve staining cells with fluorescent dyes that label specific cellular components (e.g., nucleus, cytoskeleton) and then using automated imaging and analysis to quantify changes in these features.
Caption: A typical workflow for a high-content screening neurotoxicity assay.
Protocol: HCS Neurite Outgrowth Assay
-
Cell Plating: Plate a neuronal cell line (e.g., PC-12 or SH-SY5Y) or primary neurons in 384-well imaging plates.
-
Differentiation: Induce neuronal differentiation for several days according to the cell type-specific protocol.
-
Compound Treatment: Treat the differentiated neurons with a concentration range of the NPS for 24-48 hours.
-
Staining: Fix the cells and stain with antibodies against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify cell bodies and trace neurites.[18] Quantify parameters such as total neurite length, number of neurites per cell, and cell number.
-
Data Interpretation: A significant reduction in neurite length without a corresponding decrease in cell number indicates specific neurotoxicity.
4.2. Cytotoxicity Assays
-
Rationale: Determining the general cytotoxicity of NPS is crucial for distinguishing specific pharmacological effects from non-specific toxicity and for assessing the overall risk of the compounds.
-
Methodology: A variety of HTS-compatible cytotoxicity assays are available, such as those that measure ATP levels (as an indicator of cell viability) or the release of lactate dehydrogenase (LDH) (as an indicator of membrane damage).
Data Analysis and Interpretation
A critical aspect of HTS is the robust analysis and interpretation of the large datasets generated.
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18]
-
Dose-Response Curves: Active compounds should be tested over a range of concentrations to determine their potency (EC50 or IC50).
-
Hit Triage: A multi-parametric approach is used to prioritize hits for further investigation. This involves considering the potency, efficacy, and selectivity of the compounds, as well as any potential liabilities such as cytotoxicity.
Conclusion
The HTS methodologies outlined in this document provide a powerful framework for the rapid and systematic evaluation of novel psychoactive substances. By employing a tiered screening cascade that progresses from broad target-based assays to more complex phenotypic screens, researchers can efficiently identify the biological activities of NPS, elucidate their mechanisms of action, and assess their potential for toxicity. This information is critical for informing public health responses, guiding legislative action, and advancing our understanding of the pharmacology of this evolving class of drugs.
References
-
SCIEX. (n.d.). Comprehensive novel psychoactive substance (NPS) and synthetic opioids screening in dried blood spots (DBS). Retrieved from [Link]
- Giorgetti, A., et al. (2015). High-throughput screening for new psychoactive substances (NPS) in whole blood by DLLME extraction and UHPLC-MS/MS analysis. Journal of Chromatography B, 998-999, 115-122. doi: 10.1016/j.jchromb.2015.07.007
-
Florida International University. (2017). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Digital Commons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]
-
National Institutes of Health. (2021). Protein-fragment complementation assays for large-scale analysis of protein–protein interactions. PMC. Retrieved from [Link]
-
PubMed. (2023). Advances in ion channel high throughput screening: where are we in 2023? Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
National Institutes of Health. (2025). New approach methodologies for in vitro toxicity screening of nanomaterial using a pulmonary three-dimensional floating extracellular matrix model. Retrieved from [Link]
-
PubMed Central. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Review of High-content Screening Applications in Toxicology. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]
-
MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]
-
PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Retrieved from [Link]
-
SCIEX. (n.d.). Expanding NPS screening capabilities in the forensic toxicology laboratory. Retrieved from [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
-
ACS Publications. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
-
ResearchGate. (2015). High-Content Screening for Assessing Nanomaterial Toxicity. Retrieved from [Link]
-
bioRxiv. (2026). Animal models in psychedelic research - Lost in translation? Retrieved from [Link]
-
ResearchGate. (n.d.). Protein-Protein Interaction Assay Using Enzyme Fragment.... Retrieved from [Link]
-
Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]
-
Labcompare. (2026). Pre-screening Novel Psychoactive Substances to Speed Detection. Retrieved from [Link]
-
PubMed. (2018). Neurotoxicity screening of new psychoactive substances (NPS): Effects on neuronal activity in rat cortical cultures using microelectrode arrays (MEA). Retrieved from [Link]
-
Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives. Retrieved from [Link]
-
ACS Publications. (2019). Applications of Protein Fragment Complementation Assays for Analyzing Biomolecular Interactions and Biochemical Networks in Living Cells. Journal of Proteome Research. Retrieved from [Link]
-
FAO AGRIS. (n.d.). In vitro assays for hazard identification of nanoparticles. Retrieved from [Link]
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
YouTube. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
YouTube. (2024). Automated Patch Clamp - Accelerate your ion channel research. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro test for NPs functionality. (A) In vitro analysis of the.... Retrieved from [Link]
-
Taylor & Francis Online. (2018). Application of Protein-Fragment Complementation Assays in Cell Biology. Retrieved from [Link]
-
eScholarship.org. (n.d.). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Retrieved from [Link]
-
National Institutes of Health. (2015). High throughput screening technologies for ion channels. PMC. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein-Fragment Complementation Assay (PCA) Service. Retrieved from [Link]
-
YouTube. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Advances in ion channel high throughput screening: where are we in 2023? Retrieved from [Link]
Sources
- 1. High-throughput screening for new psychoactive substances (NPS) in whole blood by DLLME extraction and UHPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. labcompare.com [labcompare.com]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 8. agilent.com [agilent.com]
- 9. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in ion channel high throughput screening: where are we in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Pharmacological Evaluation of Novel Tryptamine Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Tryptamines are a class of monoamine alkaloids characterized by an indole ring structure, making them structurally similar to the amino acid tryptophan.[1] This core scaffold is the foundation for numerous biologically active molecules, including the neurotransmitter serotonin and a wide array of psychoactive compounds with therapeutic potential.[2] The primary molecular target for many psychoactive tryptamines is the serotonin 2A receptor (5-HT₂AR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4] Activation of this receptor is the main pharmacological mechanism behind the profound alterations in perception, mood, and cognition induced by classic psychedelics.[3]
The renewed interest in tryptamine derivatives as potential therapeutics for mood disorders, anxiety, and addiction necessitates a rigorous and systematic pharmacological evaluation framework.[1][5] This guide provides a comprehensive set of application notes and protocols designed to steer a novel tryptamine derivative through the preclinical drug discovery cascade. We will move from initial target engagement and functional characterization to in-depth mechanistic profiling and essential in vivo assessments, explaining the causality behind each experimental choice to build a robust data package for candidate selection.
Section 1: Primary Screening Cascade: Identifying 5-HT₂A Receptor Activity
Causality: The foundational step in characterizing a novel tryptamine is to confirm its interaction with the primary therapeutic target, the 5-HT₂AR. This initial screen is a two-pronged approach: first, to measure the binding affinity (how strongly the compound binds to the receptor) and second, to assess its functional activity (what happens after it binds). A compound that binds tightly but fails to activate the receptor (an antagonist) has a vastly different pharmacological profile from one that binds and activates it (an agonist).
1.1. Receptor Binding Assays
These assays quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is a critical parameter for understanding a compound's potency at its target.
Protocol 1.1: Radioligand Competition Binding Assay for h5-HT₂AR
Principle: This competitive binding assay utilizes a constant concentration of a radiolabeled 5-HT₂AR antagonist (e.g., [³H]-ketanserin) and cell membranes expressing the human 5-HT₂A receptor. The novel tryptamine derivative (the "competitor") is added at increasing concentrations, and its ability to displace the radioligand from the receptor is measured. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT₂A receptor (h5-HT₂AR). Thaw membranes on ice immediately before use.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
Increasing concentrations of the novel tryptamine derivative (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
A fixed concentration of [³H]-ketanserin (typically at its Kd value, e.g., ~1-2 nM).
-
Diluted cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM spiperone) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the novel tryptamine.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | 5-HT₂AR Ki (nM) |
| Serotonin | 12.5 |
| Psilocin | 45.8 |
| Novel Tryptamine X | 7.2 |
| Spiperone | 0.8 |
| Table 1: Example receptor binding affinity data for a novel tryptamine compared to reference compounds. |
1.2. Functional Assays
Binding affinity does not reveal whether a compound activates, blocks, or has no effect on receptor signaling. Functional assays are essential to determine the efficacy of the compound. The 5-HT₂AR is canonically coupled to the Gq/11 G-protein pathway.[4] Activation of this pathway stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a measurable increase in intracellular calcium ([Ca²⁺]i).[7]
Protocol 1.2: Gq/11-Mediated Calcium Mobilization Assay
Principle: This cell-based assay uses a fluorescent dye that is sensitive to calcium concentrations. Cells expressing the 5-HT₂AR are loaded with the dye. Upon agonist binding to the receptor, the resulting Gq-mediated release of calcium from intracellular stores causes a sharp increase in fluorescence, which can be measured in real-time.[7]
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the h5-HT₂AR into black, clear-bottom 96-well or 384-well plates and grow overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an agent like probenecid to prevent dye leakage from the cells.
-
Incubation: Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate in the dark at 37°C for 60 minutes, then at room temperature for 30 minutes.
-
Compound Preparation: Prepare a dilution series of the novel tryptamine derivative and a reference agonist (e.g., serotonin or DOI) in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for several seconds.
-
Inject the compound dilutions into the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the maximal response produced by a saturating concentration of a full reference agonist (e.g., serotonin).
-
Plot the normalized response against the log concentration of the novel tryptamine.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximum efficacy relative to the reference agonist).
-
Data Presentation:
| Compound | Gq/Ca²⁺ EC₅₀ (nM) | Gq/Ca²⁺ Eₘₐₓ (%) |
| Serotonin | 8.9 | 100 |
| DOI[8] | 2.5 | 105 |
| Novel Tryptamine X | 15.3 | 98 |
| Table 2: Example functional data for a novel tryptamine, indicating it is a full agonist at the 5-HT₂A receptor. |
Experimental Workflow: Primary Screening
Caption: Workflow for the initial screening of novel tryptamine derivatives.
Section 2: In-depth In Vitro Profiling: Elucidating Mechanism of Action
Causality: The classical view of GPCR signaling involves a linear activation of a G-protein pathway.[9] However, it is now understood that GPCRs can adopt multiple active conformations, allowing them to selectively engage with different intracellular signaling partners, a concept known as functional selectivity or biased agonism .[4][10] For the 5-HT₂AR, ligands can show bias between activating the canonical Gq pathway and recruiting β-arrestin proteins.[3] This is critically important, as the therapeutic effects of psychedelics may be linked to one pathway, while adverse effects may be linked to another. Therefore, characterizing a compound's signaling signature is essential for predicting its clinical profile.
2.1. Assessing Biased Agonism
To determine if a novel tryptamine exhibits signaling bias, its potency and efficacy must be quantified in at least two distinct signaling pathways, typically G-protein activation and β-arrestin recruitment.
Protocol 2.1: β-Arrestin 2 Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin 2 to the activated 5-HT₂A receptor. A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme complementation assay (e.g., Tango or PathHunter). In the split-nanoluciferase approach, the 5-HT₂AR is fused to one part of the luciferase enzyme, and β-arrestin 2 is fused to the other.[11] Upon agonist-induced recruitment, the two halves of the enzyme come into proximity, reconstituting its activity and generating a measurable luminescent signal.
Step-by-Step Methodology:
-
Cell Culture: Use a commercially available cell line or create one that co-expresses h5-HT₂AR fused to LgBiT (the large luciferase subunit) and β-arrestin 2 fused to SmBiT (the small peptide subunit). Plate cells in white, opaque 96-well plates.
-
Compound Preparation: Prepare a serial dilution of the novel tryptamine and a reference agonist in an appropriate buffer (e.g., Opti-MEM).
-
Substrate Addition: Prepare the furimazine substrate solution according to the manufacturer's protocol (e.g., Nano-Glo® Live Cell Assay System).
-
Assay Execution:
-
Add the test compounds to the cell plate and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Add the furimazine substrate to each well.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the maximal response produced by a reference agonist.
-
Plot the normalized response against the log concentration of the novel tryptamine.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.
-
Bias Calculation: Compare the functional parameters (EC₅₀ and Eₘₐₓ) from the Gq/Ca²⁺ assay (Protocol 1.2) and the β-arrestin assay. A "bias factor" can be calculated to quantify the preference for one pathway over the other relative to a balanced reference compound like serotonin.
-
Data Presentation:
| Compound | β-Arrestin EC₅₀ (nM) | β-Arrestin Eₘₐₓ (%) |
| Serotonin | 35.1 | 100 |
| Novel Tryptamine X | 88.4 | 75 |
| Table 3: Example β-arrestin recruitment data. Comparing this to Table 2 suggests Novel Tryptamine X may have a slight bias towards the Gq pathway relative to serotonin. |
Signaling Pathways of the 5-HT₂A Receptor
Caption: Biased signaling at the 5-HT₂A receptor, showing Gq and β-arrestin pathways.
Section 3: Selectivity and Off-Target Profiling
Causality: While 5-HT₂AR is the primary target for psychedelic tryptamines, these molecules can interact with a range of other receptors, which can contribute to both their therapeutic effects and side-effect profile.[12] For instance, affinity for the 5-HT₁AR or dopamine D₂ receptors could significantly alter the compound's overall pharmacology.[12][13] A comprehensive selectivity screen is a crucial step for understanding the compound's specificity and for flagging potential safety liabilities early in development.
Methodology 3.1: Broad Receptor Selectivity Panel
Principle: The most efficient way to assess selectivity is to submit the novel compound to a commercial contract research organization (CRO) that offers broad panel screening (e.g., Eurofins SafetyScreen, CEREP BioPrint). The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of 40-100+ receptors, ion channels, and transporters in radioligand binding assays.
Procedure:
-
Compound Submission: Provide the CRO with a high-purity sample of the novel tryptamine.
-
Panel Selection: Choose a standard safety panel that includes key CNS targets. Ensure the panel covers:
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, 5-HT₇, etc.
-
Dopamine Receptors: D₁ - D₅
-
Adrenergic Receptors: α₁, α₂, β₁, β₂
-
Monoamine Transporters: SERT, DAT, NET
-
Other CNS targets: Histamine, muscarinic, and opioid receptors.
-
-
Data Review: The CRO will provide a report showing the percent inhibition of radioligand binding at each target. A common threshold for a "hit" or significant off-target activity is >50% inhibition.
-
Follow-up: For any significant hits, full concentration-response curves should be generated in binding assays (as in Protocol 1.1) to determine the Ki for those off-targets.
Data Presentation:
| Target | % Inhibition @ 1 µM | Follow-up Ki (nM) | Selectivity Ratio (Ki off-target / Ki 5-HT₂AR) |
| 5-HT₂AR | 100% | 7.2 | - |
| 5-HT₁AR | 65% | 150 | 20.8-fold |
| 5-HT₂CR | 82% | 48 | 6.7-fold |
| D₂ Receptor | 25% | > 1000 | > 138-fold |
| SERT | 12% | > 1000 | > 138-fold |
| Table 4: Example selectivity data for Novel Tryptamine X. A selectivity ratio of >10-fold is often desired, though this depends on the therapeutic context. |
Section 4: Preclinical In Vivo Evaluation
Causality: In vitro assays provide critical mechanistic data, but they cannot predict how a compound will behave in a complex living system. In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety profile.
4.1. Pharmacokinetic and Metabolic Stability Assessment
A compound's therapeutic potential is moot if it cannot reach its target in the brain at an effective concentration. Metabolic stability, or the compound's susceptibility to being broken down by enzymes (primarily in the liver), is a key determinant of its bioavailability and duration of action.[14][15]
Protocol 4.1: In Vitro Metabolic Stability Assay
Principle: This assay measures the rate at which the novel tryptamine is metabolized by liver enzymes. The compound is incubated with liver microsomes (containing Phase I enzymes like Cytochrome P450s) or hepatocytes (which contain both Phase I and Phase II enzymes).[16][17] The concentration of the compound is measured over time using LC-MS/MS.
Step-by-Step Methodology:
-
System Preparation: Use pooled human and rat liver microsomes or cryopreserved hepatocytes to assess cross-species metabolism.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), the liver preparation (e.g., 0.5 mg/mL microsomal protein), and the novel tryptamine at a low concentration (e.g., 1 µM).
-
Initiating the Reaction: Pre-warm the plate to 37°C. For microsomes, initiate the metabolic reaction by adding a cofactor solution (NADPH). For hepatocytes, the cofactors are already present.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the novel tryptamine at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percent of compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) based on the t½ and the protein/cell concentration.
-
4.2. Behavioral Pharmacology (Pharmacodynamics)
To confirm that the in vitro 5-HT₂AR agonism translates to a functional effect in vivo, a relevant behavioral model is required. For psychedelic compounds, the head-twitch response (HTR) in mice or rats is the gold-standard preclinical assay. It is highly correlated with 5-HT₂AR activation and the hallucinogenic potential of drugs in humans.[18]
Protocol 4.2: Head-Twitch Response (HTR) in Rodents
Principle: Administration of 5-HT₂AR agonists induces a rapid, involuntary rotational shake of the head in rodents. The frequency of these head twitches is a quantifiable measure of the compound's in vivo potency and efficacy at the 5-HT₂A receptor.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male C57BL/6J mice or Sprague-Dawley rats to the testing room and observation chambers.
-
Compound Administration: Administer various doses of the novel tryptamine (and a vehicle control) via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Observation Period: Immediately after injection, place the animal in a clean observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
Quantification: A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming.
-
Data Analysis: Plot the mean number of head twitches against the drug dose. Analyze the data using ANOVA followed by post-hoc tests to determine the dose-dependent effects of the compound.
4.3. Core Safety Pharmacology
Before any compound can be considered for human trials, regulatory agencies require a core battery of safety pharmacology studies to investigate potential adverse effects on vital organ systems.[19][20][21] These studies are conducted under Good Laboratory Practice (GLP) conditions.
Methodology Overview (ICH S7A Guidelines):
-
Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is performed in rats.[22][23] This involves a systematic assessment of autonomic signs (e.g., salivation, pupil size), neuromuscular effects (e.g., grip strength, gait), and behavioral changes (e.g., arousal, reactivity).[23]
-
Cardiovascular System: The effects on blood pressure, heart rate, and the electrocardiogram (ECG) are evaluated, often in conscious, telemetered animals (e.g., dogs or non-human primates). This is critical for identifying risks like QT interval prolongation.
-
Respiratory System: Respiratory rate and function (e.g., tidal volume) are assessed, typically using whole-body plethysmography in rats.
Experimental Workflow: In Vivo Evaluation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors [brieflands.com]
- 7. innoprot.com [innoprot.com]
- 8. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 9. Single-cell Analysis of G-protein Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 18. Pharmacological and behavioural effects of tryptamines present in psilocybin-containing mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. criver.com [criver.com]
- 21. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 22. New perspectives in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nucro-technics.com [nucro-technics.com]
The Versatile Chiral Synthon: A Guide to the Application of 1-Ethyl-2-aminomethylpyrrolidine in Modern Drug Synthesis
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Central to this endeavor is the strategic utilization of chiral building blocks that impart specific three-dimensional orientations to drug molecules, thereby influencing their pharmacological activity, selectivity, and pharmacokinetic properties. Among these crucial synthons, 1-ethyl-2-aminomethylpyrrolidine, particularly its (S)-enantiomer, has emerged as a cornerstone in the synthesis of a range of pharmaceuticals, most notably in the realm of central nervous system (CNS) disorders.
The inherent structural features of 1-ethyl-2-aminomethylpyrrolidine – a chiral pyrrolidine ring, a basic tertiary amine, and a primary amine tethered by a methylene group – bestow upon it a unique combination of steric and electronic properties. The pyrrolidine ring itself is a well-established "privileged scaffold" in medicinal chemistry, frequently found in natural products and synthetic drugs due to its ability to project substituents into well-defined regions of three-dimensional space, facilitating precise interactions with biological targets. The N-ethyl group can influence lipophilicity and metabolic stability, while the aminomethyl side chain provides a reactive handle for the introduction of diverse functionalities, most commonly through the formation of robust amide linkages. This guide provides an in-depth exploration of the applications of 1-ethyl-2-aminomethylpyrrolidine in drug synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Applications in Drug Synthesis: A Focus on CNS Agents
The primary application of 1-ethyl-2-aminomethylpyrrolidine lies in its role as a key intermediate for the synthesis of substituted benzamide drugs, a class of compounds known for their antipsychotic and gastroprokinetic activities. The stereochemistry at the C2 position of the pyrrolidine ring is often critical for potent and selective receptor binding.
Synthesis of Levosulpiride: A Case Study in Asymmetric Synthesis
Levosulpiride, the (S)-enantiomer of sulpiride, is a potent antagonist of dopamine D2 receptors and also exhibits 5-HT4 receptor agonist activity.[1] Its therapeutic efficacy in treating psychotic disorders, as well as dyspepsia and emesis, is significantly greater than that of its (R)-enantiomer, highlighting the importance of stereochemistry in its pharmacological action. The synthesis of Levosulpiride critically relies on the availability of (S)-1-ethyl-2-aminomethylpyrrolidine.
Causality of Component Selection:
-
(S)-1-ethyl-2-aminomethylpyrrolidine: The chiral pyrrolidine moiety is essential for the specific interaction with the dopamine D2 receptor. The (S)-configuration correctly orients the molecule within the receptor's binding pocket, leading to enhanced antagonist activity.
-
Substituted Benzoic Acid Derivative: The N-((S)-1-ethylpyrrolidin-2-ylmethyl)-2-methoxy-5-sulfamoylbenzamide structure is the core pharmacophore responsible for the drug's activity. The methoxy and sulfamoyl groups on the benzamide ring are crucial for receptor affinity and selectivity.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis of 1-ethyl-2-aminomethylpyrrolidine and its subsequent use in the preparation of a key drug intermediate.
Protocol 1: Industrial Scale Synthesis of (S)-1-Ethyl-2-aminomethylpyrrolidine
This protocol is adapted from a patented industrial method, emphasizing efficiency and scalability.[2] The process involves a one-pot reaction starting from 4-hydroxybutyraldehyde.
Materials and Reagents:
-
4-hydroxybutyraldehyde
-
Ethylamine
-
Toluene
-
Hydrochloric Acid
-
Nitromethane
-
A chiral catalyst (e.g., a lanthanide-based catalyst for asymmetric Henry reaction)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Ring Formation: In a suitable reactor, dissolve 4-hydroxybutyraldehyde in toluene. Add ethylamine dropwise while maintaining the temperature below 30°C. After the addition is complete, add hydrochloric acid and reflux the mixture for 6-8 hours.
-
Asymmetric Nitromethylation: Cool the reaction mixture and add nitromethane and a chiral catalyst. Stir the mixture at room temperature for 24-48 hours to facilitate the asymmetric Henry reaction, forming (S)-1-ethyl-2-(nitromethyl)pyrrolidine.
-
Reduction: Transfer the reaction mixture to a high-pressure reactor. Add Pd/C catalyst. Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 40-50°C. Maintain the reaction under these conditions until the uptake of hydrogen ceases.
-
Work-up and Purification: Cool the reactor and carefully filter off the catalyst. Wash the filtrate with a dilute sodium hydroxide solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-1-ethyl-2-aminomethylpyrrolidine.
-
Distillation: Purify the crude product by vacuum distillation to yield the final product as a colorless oil.
Data Summary Table:
| Step | Key Parameters | Expected Yield | Purity (by GC) |
| Ring Formation | Reflux in toluene, 6-8 h | >90% | - |
| Asymmetric Nitromethylation | Chiral catalyst, room temp, 24-48 h | 70-80% | >98% e.e. |
| Reduction | Pd/C, H2 (50-100 psi), 40-50°C | >95% | - |
| Overall | ~60-70% | >99% |
Protocol 2: Amide Coupling for the Synthesis of a Substituted Benzamide Intermediate
This protocol details the coupling of (S)-1-ethyl-2-aminomethylpyrrolidine with a substituted benzoic acid, a key step in the synthesis of drugs like Levosulpiride.
Materials and Reagents:
-
(S)-1-ethyl-2-aminomethylpyrrolidine
-
2-Methoxy-5-sulfamoylbenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-methoxy-5-sulfamoylbenzoic acid in anhydrous DCM. Add EDC and HOBt to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve (S)-1-ethyl-2-aminomethylpyrrolidine in anhydrous DCM and add DIPEA. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Mechanistic Insight: The Role of Coupling Agents
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Coupling agents like EDC and HOBt are employed to overcome this hurdle.
Caption: EDC/HOBt mediated amide coupling workflow.
EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of 1-ethyl-2-aminomethylpyrrolidine. However, the O-acylisourea can also undergo intramolecular rearrangement to a less reactive N-acylurea. The addition of HOBt mitigates this side reaction by converting the O-acylisourea into a more stable HOBt-ester, which then efficiently reacts with the amine to form the desired amide bond with minimal racemization.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Sources
Troubleshooting & Optimization
Pyrrolidine Synthesis Technical Support Center: A Guide for Researchers
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] Its synthesis, while versatile, can present a variety of challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your synthetic endeavors.
Section 1: Troubleshooting [3+2] Cycloaddition Reactions of Azomethine Ylides
The [3+2] cycloaddition reaction of an azomethine ylide with an alkene is a powerful and widely used method for constructing the pyrrolidine ring, often with high stereocontrol.[1] However, issues such as low yields and poor diastereoselectivity can arise.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition is resulting in a low yield of the desired pyrrolidine. What are the potential causes and how can I improve it?
A1: Low yields in [3+2] cycloaddition reactions can stem from several factors, primarily related to the generation and stability of the azomethine ylide intermediate.
-
Inefficient Ylide Generation: The in-situ formation of the azomethine ylide from an α-amino acid and a carbonyl compound is a critical step.[3] If this equilibrium is unfavorable, the concentration of the ylide will be low, leading to a sluggish reaction and low product yield.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Polar solvents like ethanol or methanol can facilitate the formation of the ylide.[3]
-
Catalyst: For metal-catalyzed cycloadditions, ensure the catalyst is active and used at the correct loading. For example, silver acetate is a common catalyst for these reactions.[4]
-
Temperature: While many cycloadditions proceed at room temperature, gentle heating can sometimes favor ylide formation. However, be cautious as excessive heat can lead to decomposition.
-
-
-
Ylide Decomposition or Side Reactions: Azomethine ylides can be unstable and prone to decomposition or dimerization if not trapped efficiently by the dipolarophile (the alkene).
-
Troubleshooting:
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular cycloaddition over decomposition pathways.[5]
-
Rate of Addition: If generating the ylide precursor in situ, slow addition of one of the components can maintain a low concentration of the reactive intermediate and minimize side reactions.
-
-
-
Poor Reactivity of the Dipolarophile: Electron-deficient alkenes are typically the most reactive dipolarophiles in these reactions.[6] If your alkene is electron-rich or sterically hindered, the reaction rate will be significantly slower.
-
Troubleshooting:
-
Activate the Dipolarophile: If possible, consider modifying the alkene to include an electron-withdrawing group to enhance its reactivity.
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes activate the dipolarophile, making it more susceptible to cycloaddition.
-
-
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. How can I improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is often a key goal in pyrrolidine synthesis.[7] Poor selectivity can be addressed by carefully considering the following factors:
-
Steric Hindrance: The facial selectivity of the cycloaddition is often dictated by steric interactions in the transition state.
-
Troubleshooting:
-
Bulky Substituents: Introducing bulkier substituents on either the azomethine ylide or the dipolarophile can enhance stereoselectivity by favoring the less sterically hindered transition state. Increasing the steric demand of the substituent on the amide nitrogen has been shown to improve diastereocontrol.[4][8]
-
Chiral Auxiliaries: The use of a chiral auxiliary on either reactant can effectively direct the stereochemical outcome of the reaction.
-
-
-
Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by increasing the energy difference between the competing transition states.[4]
-
Troubleshooting:
-
Sub-ambient Temperatures: Attempt the reaction at 0 °C or -78 °C. This may require longer reaction times, but the improvement in selectivity can be substantial.
-
-
-
Catalyst System: In catalyzed reactions, the choice of ligand is crucial for inducing high stereoselectivity.
-
Troubleshooting:
-
Ligand Screening: Experiment with different chiral ligands to find the optimal one for your specific substrate combination. For example, AgOAc in combination with (S)-QUINAP has been shown to be effective.[4]
-
-
Below is a troubleshooting workflow for addressing poor diastereoselectivity:
Section 2: Troubleshooting Reductive Amination for Pyrrolidine Synthesis
Reductive amination of 1,4-dicarbonyl compounds or their synthetic equivalents is a direct and efficient method for pyrrolidine synthesis.[9] However, this reaction can be plagued by side reactions and incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is giving a low yield of the desired pyrrolidine, and I'm observing multiple byproducts. What are the likely side reactions, and how can I suppress them?
A1: Low yields in reductive aminations for pyrrolidine synthesis are often due to competing side reactions. In biocatalytic reductive aminations using transaminases, for instance, two major non-enzymatic side reactions are the hydrolysis of the starting chloroketone and the formation of a cyclopropane byproduct.[4][10]
-
Hydrolysis of Starting Material: If your 1,4-dicarbonyl equivalent is sensitive to water, hydrolysis can be a significant issue, especially if the reaction is run in aqueous media or if there is residual water in the solvent.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
pH Control: The rate of hydrolysis can be pH-dependent. If possible, adjust the pH of the reaction mixture to a range that minimizes hydrolysis while still allowing the desired reaction to proceed.[4]
-
-
-
Over-alkylation: In cases where a primary amine is used, there is a possibility of the initially formed pyrrolidine acting as a nucleophile and reacting with another molecule of the dicarbonyl compound, leading to undesired dialkylation.
-
Troubleshooting:
-
Stepwise Procedure: A stepwise approach can be effective. First, form the imine in a suitable solvent like methanol, and then add the reducing agent, such as sodium borohydride, in a separate step.[11]
-
-
-
Premature Reduction of the Carbonyl: A common issue is the reduction of the starting carbonyl compound by the reducing agent before it has a chance to form the imine with the amine.[12]
-
Troubleshooting:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this reason.[12]
-
-
The following diagram illustrates the competing pathways in a transaminase-triggered pyrrolidine synthesis:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrrolidines
Welcome to the Technical Support Center dedicated to the N-alkylation of pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide
The N-alkylation of pyrrolidines, while a common reaction, can present several challenges. This section is designed to provide a systematic approach to identifying and resolving common experimental issues.
Table 1: Common Problems and Solutions in Pyrrolidine N-Alkylation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the pyrrolidine effectively. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at an adequate rate. 3. Poor solubility of reactants: The pyrrolidine starting material or the base may have poor solubility in the chosen solvent. 4. Inactive alkylating agent: The alkyl halide may have degraded due to improper storage or be inherently unreactive.[1] 5. Steric hindrance: Bulky substituents on the pyrrolidine ring or the alkylating agent can impede the SN2 reaction.[2] | 1. Select a stronger base: Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as NaH, KHMDS, or DBU. For less reactive systems, organolithium bases like n-BuLi might be necessary.[3] 2. Increase reaction temperature: Gradually increase the temperature, monitoring for potential side reactions or decomposition. Microwave irradiation can also be an effective way to accelerate the reaction.[3] 3. Change the solvent: Use a more polar aprotic solvent like DMF, DMSO, or NMP to improve solubility. Ensure the solvent is anhydrous, as water can quench strong bases and hydrolyze the alkylating agent.[1] 4. Verify alkylating agent: Check the purity and activity of the alkylating agent. Consider converting an alkyl bromide to a more reactive iodide in situ using NaI (Finkelstein reaction).[3] 5. Use a more reactive alkylating agent: Alkyl tosylates or mesylates are often more reactive than the corresponding halides.[1] |
| Over-alkylation (Formation of Quaternary Ammonium Salt) | 1. High concentration of alkylating agent: An excess of the alkylating agent can lead to the newly formed tertiary amine reacting further. 2. High reaction temperature: Elevated temperatures can accelerate the rate of the second alkylation. 3. Highly reactive alkylating agent: Very reactive electrophiles are more prone to over-alkylation. | 1. Control stoichiometry: Use a slight excess of the pyrrolidine relative to the alkylating agent. 2. Slow addition of alkylating agent: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration throughout the reaction.[1] 3. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 4. Choose a less reactive alkylating agent: If possible, use an alkyl chloride or bromide instead of an iodide. |
| Formation of Elimination Byproducts | 1. Strongly basic and sterically hindered conditions: The use of bulky, strong bases can favor E2 elimination, especially with secondary or tertiary alkyl halides. 2. High reaction temperature: Higher temperatures generally favor elimination over substitution. | 1. Use a less hindered base: Switch to a base like K₂CO₃ or Cs₂CO₃. 2. Lower the reaction temperature. 3. Use a primary alkylating agent: Primary alkyl halides are less prone to elimination. |
| Difficult Purification | 1. Presence of unreacted starting materials and byproducts: A complex reaction mixture can make isolation of the desired product challenging. 2. Similar polarity of product and starting material: If the Rf values are close, chromatographic separation can be difficult. | 1. Optimize reaction conditions: Aim for complete conversion to minimize the number of components in the crude mixture. 2. Acid-base extraction: The tertiary amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting. 3. Chromatography optimization: Experiment with different solvent systems for column chromatography. A small amount of a basic modifier like triethylamine in the eluent can improve the peak shape of amines on silica gel. |
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common N-alkylation issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of pyrrolidine?
The choice of base is critical and depends on the reactivity of both the pyrrolidine and the alkylating agent. For simple, unhindered pyrrolidines and reactive alkylating agents (like benzyl bromide or primary alkyl iodides), inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often sufficient.[1] For less reactive systems, a stronger base like sodium hydride (NaH) may be required.[3] It is important to use a non-nucleophilic base to avoid competition with the pyrrolidine.
Q2: How can I minimize the formation of the quaternary ammonium salt?
Over-alkylation is a common side reaction. To minimize it, you can:
-
Use a slight excess of the pyrrolidine.
-
Add the alkylating agent slowly to the reaction mixture.[1]
-
Run the reaction at a lower temperature.
-
Use a less polar solvent to decrease the rate of the second SN2 reaction.
Q3: What is the role of a phase-transfer catalyst in this reaction?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial when using a biphasic system (e.g., an aqueous base and an organic solvent). The PTC helps to transport the deprotonated pyrrolidine from the aqueous phase to the organic phase where the alkylating agent resides, thus facilitating the reaction. This can lead to milder reaction conditions and improved yields.
Q4: Should I use an alkyl bromide, chloride, or iodide? What about tosylates?
The reactivity of the alkylating agent follows the order: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but also the most expensive and can be more prone to over-alkylation. Alkyl bromides offer a good balance of reactivity and stability. Alkyl chlorides are the least reactive and may require harsher conditions. Alkyl tosylates and mesylates are excellent leaving groups and are often more reactive than the corresponding bromides, making them a good choice for less reactive systems.[1][4]
Q5: What are the best solvents for N-alkylation of pyrrolidines?
Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the best choices as they can solvate the cation of the base and do not interfere with the SN2 reaction.[1] It is crucial to use anhydrous solvents, especially when working with strong bases like NaH.
Q6: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[5][6] Spot the starting pyrrolidine, the alkylating agent, and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate that the reaction is progressing. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines) can help visualize the spots.
Section 3: Experimental Protocols
Protocol 1: Standard N-Alkylation of Pyrrolidine with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of pyrrolidine using potassium carbonate as the base.
Materials:
-
Pyrrolidine (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add pyrrolidine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.
-
Once the reaction is complete (disappearance of the starting pyrrolidine), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation of Pyrrolidine
This method is an excellent alternative to direct alkylation, especially when dealing with sensitive substrates or to avoid over-alkylation.[7][8][9][10]
Materials:
-
Pyrrolidine (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
-
Round-bottom flask with a stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the pyrrolidine and the aldehyde/ketone in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Mechanistic Overview and Key Considerations
The N-alkylation of pyrrolidines with alkyl halides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group.
Visualizing the N-Alkylation Pathway and Pitfalls
Caption: The SN2 pathway for N-alkylation and common side reactions.
Key Considerations for Success:
-
Anhydrous Conditions: Moisture can be detrimental, especially when using strong bases. Ensure all glassware is dry and use anhydrous solvents.[2]
-
Inert Atmosphere: For oxygen-sensitive reagents or reactions at high temperatures, an inert atmosphere of nitrogen or argon is recommended to prevent degradation.[2]
-
Safety: Many reagents used in N-alkylation are hazardous. Alkylating agents can be toxic, and strong bases are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12][13][14]
Section 5: Alternative Methodologies
For challenging substrates or to achieve higher selectivity, consider these alternative approaches:
Borrowing Hydrogen Catalysis
This elegant and atom-economical method uses an alcohol as the alkylating agent. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the pyrrolidine. The catalyst then returns the hydrogen to the resulting iminium ion to form the N-alkylated product, with water as the only byproduct.[15][16][17][18][19]
Buchwald-Hartwig Amination
For the synthesis of N-aryl pyrrolidines, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction couples an aryl halide or triflate with the pyrrolidine.
Section 6: Analytical Characterization
After purification, it is essential to confirm the structure and purity of the N-alkylated pyrrolidine.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Look for the appearance of new signals corresponding to the alkyl group and shifts in the signals of the pyrrolidine ring protons adjacent to the nitrogen.[20][21][22][23]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (if the starting pyrrolidine was a secondary amine) and the appearance of new C-H stretches from the alkyl group can be observed.
By understanding the principles outlined in this guide and applying a systematic approach to troubleshooting, you will be well-equipped to optimize your N-alkylation reactions and achieve your synthetic goals efficiently and effectively.
References
-
Mahmoud, A. M. A. (2015, April 9). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. Retrieved from [Link]
-
Coldham, I. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Ch.imperial. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MacMillan, D. S., & Watson, A. J. A. (n.d.). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. ResearchGate. Retrieved from [Link]
-
ChemSrc. (n.d.). Amines, C16-18 and C18-unsatd. alkyl, ethoxylated SDS, 68155-40-8 Safety Data Sheets. Retrieved from [Link]
-
Yadav, S., Pal, D., & Maurya, S. K. (2025, October 9). Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines. Topics in Current Chemistry, 383(4), 46. [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 263. [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Cloud-SDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]
-
Yadav, S., Pal, D., & Maurya, S. K. (2025). Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines. Topics in Current Chemistry, 383(4), 46. [Link]
-
Williams, J. M. J., & Bower, J. F. (2021). Borrowing Hydrogen for Organic Synthesis. ACS Central Science, 7(3), 435-449. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Zhang, Y., et al. (2025). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal-Organic Framework-Supported Iridium-Monophosphine Complex. ACS Applied Materials & Interfaces. [Link]
-
MacMillan, D. W. C., & Mollica, A. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 142(42), 18016-18023. [Link]
-
Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of. Al-Nahrain Journal of Science, 23(4), 21-29. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosopyrrolidine. PubChem Compound Database. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
Pise, A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael a. Retrieved from [Link]
-
Koziara, A., Zawadzki, S., & Zwierzak, A. (1979). Phase-Transfer-Catalysed N-Alkylation of N-Substituted Carboxamides. Synthesis, 1979(07), 527-529. [Link]
-
Baran, P. S., & O'Hara, F. (2023). Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Journal of the American Chemical Society, 145(30), 16486-16492. [Link]
-
Reddy, V. P., & Kumar, P. (2011). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 13(24), 6548-6551. [Link]
-
Liu, Y., & Dong, G. (2021). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Journal of the American Chemical Society, 143(39), 15996-16001. [Link]
-
Reddit. (2022, January 19). Tosylate vs bromide polarity. r/OrganicChemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, July 16). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!) [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alkylamines.com [alkylamines.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal-Organic Framework-Supported Iridium-Monophosphine Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
Improving yield and purity of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize the synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, focusing on enhancing both chemical yield and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for preparing 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine?
The most prevalent and reliable method for synthesizing this tertiary amine is through a one-pot reductive amination.[1] This typically involves the reaction of (S)-1-ethyl-2-aminomethylpyrrolidine with formaldehyde in the presence of a selective reducing agent. The Eschweiler-Clarke reaction, which uses formic acid as both the reducing agent and the acid catalyst with formaldehyde, is a classic and effective variant for methylation of amines.[2] This approach is generally favored over direct alkylation with methyl halides, as it significantly reduces the risk of over-alkylation and the formation of quaternary ammonium salts.[3]
Q2: What are the most critical parameters to control during the synthesis to ensure high yield and purity?
Several factors are crucial for the success of this synthesis:
-
Choice of Reducing Agent: Using a mild and selective reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the intermediate iminium ion without significantly reducing the starting aldehyde (formaldehyde).[3][4] Stronger agents like sodium borohydride (NaBH₄) can lead to the formation of methanol as a byproduct, reducing efficiency.
-
pH Control: The reaction medium's pH is critical for the initial formation of the iminium ion intermediate.[5] For reductive aminations with agents like NaBH₃CN, maintaining a mildly acidic pH (typically 4-5) is optimal to facilitate imine formation without degrading the acid-sensitive reducing agent.[4]
-
Stoichiometry: Precise control over the molar ratios of the amine, formaldehyde, and the reducing agent is necessary to prevent side reactions and ensure the reaction goes to completion.
-
Temperature: Most reductive aminations are run at or below room temperature to control the reaction rate and minimize the formation of byproducts.
Q3: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent initial method for monitoring the disappearance of the starting amine. A suitable stain, such as ninhydrin, can be used to visualize primary and secondary amines, which will appear as colored spots, while the tertiary amine product will not stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress by quantifying the relative amounts of starting material, intermediate, and product. It is also a powerful tool for identifying volatile impurities in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities. The appearance of the N-methyl signal and the disappearance of the primary amine protons in ¹H NMR are key indicators of a successful reaction.
Q4: What are the common impurities I should expect, and how can they be identified?
Common impurities may include:
-
Unreacted Starting Amine: ((S)-1-ethyl-2-aminomethylpyrrolidine). Detectable by TLC (ninhydrin positive) and GC-MS.
-
Formic Acid/Formaldehyde Adducts: Small amounts of N-formyl or other adducts can form. These can often be detected by NMR or MS.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., methanol, dichloroethane) or byproducts from the reducing agent (boron salts) can contaminate the product. NMR is effective for detecting residual solvents.
-
Diastereomers: If the starting pyrrolidine material is not enantiomerically pure, the final product will exist as a mixture of diastereomers, which can sometimes be separated or identified by chiral chromatography or high-field NMR.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems that may arise during the synthesis and purification of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.
Section 1: Low Reaction Conversion & Yield
Q: My reaction has stalled. TLC and GC-MS analysis shows a significant amount of unreacted starting amine even after an extended reaction time. What are the likely causes?
A: Stalled reactions are often due to issues with the reagents or reaction conditions.
-
Cause 1: Inactive Reducing Agent. Borohydride-based reducing agents, especially NaBH₃CN and NaBH(OAc)₃, are sensitive to moisture and acidic conditions. If the reagent has degraded or was of poor quality, it will not be effective.
-
Solution: Always use a fresh bottle of the reducing agent or one that has been stored properly in a desiccator. Consider purchasing from a reputable supplier that provides a certificate of analysis.[4]
-
-
Cause 2: Incorrect pH. The formation of the iminium ion intermediate, which is the species that gets reduced, is pH-dependent.[5] If the medium is too basic, the iminium ion will not form efficiently. If it is too acidic, the reducing agent may be quenched.
-
Solution: For reactions using NaBH₃CN, the addition of a mild acid like acetic acid to buffer the solution to a pH of 4-5 is often beneficial.[4] Monitor the pH before adding the reducing agent.
-
-
Cause 3: Low-Quality Formaldehyde. Formaldehyde is often supplied as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Depolymerization of paraformaldehyde requires heating and can be incomplete, leading to incorrect stoichiometry.
-
Solution: Use a fresh, high-quality source of formaldehyde. If using paraformaldehyde, ensure it is fully depolymerized according to a reliable procedure before adding it to the reaction mixture.
-
Q: The reaction appears complete by TLC/GC-MS, but my isolated yield after work-up and purification is very low. Where might the product have been lost?
A: Product loss frequently occurs during the work-up and purification stages, especially with water-soluble amines.
-
Cause 1: Emulsion Formation during Extraction. Amines can act as surfactants, leading to the formation of stable emulsions during aqueous work-up, which makes phase separation difficult and leads to significant product loss in the aqueous layer.
-
Solution: To break emulsions, try adding a saturated brine solution (NaCl) or a small amount of a different organic solvent. Centrifugation can also be effective if available. Minimize vigorous shaking during extraction.
-
-
Cause 2: Product Loss to the Aqueous Phase. The target amine may have some water solubility, especially if the aqueous phase is acidic.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. This deprotonates the amine, making it less water-soluble. Perform multiple extractions with smaller volumes of organic solvent rather than a single large extraction.
-
-
Cause 3: Irreversible Adsorption during Chromatography. Amines are basic and can strongly and sometimes irreversibly adsorb to standard silica gel, leading to low recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent). Alternatively, use a different stationary phase, such as alumina (basic or neutral), which is often better suited for the purification of basic compounds.
-
Section 2: Purity and Side-Product Issues
Q: My final product is contaminated with a significant amount of the secondary amine ((1-ethylpyrrolidin-2-yl)methanamine). How can I improve reaction completion and purify the final product?
A: This indicates incomplete methylation.
-
Reaction Optimization:
-
Increase Stoichiometry: A slight excess of formaldehyde and the reducing agent (e.g., 1.2-1.5 equivalents of each) can help drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction by GC-MS until the secondary amine peak is minimized. These reactions can sometimes require several hours to overnight for full conversion.
-
-
Purification Strategy:
-
Acid-Base Extraction: A carefully controlled acid-base workup can sometimes separate tertiary and secondary amines, although it can be challenging.
-
Derivative Formation: In difficult cases, the mixture can be reacted with an agent that selectively derivatizes the secondary amine (e.g., tosyl chloride), making the resulting sulfonamide easily separable from the unreacted tertiary amine product by chromatography.
-
Optimized Chromatography: Use the methods described previously (base-washed silica or alumina) with a carefully chosen solvent gradient to improve separation.
-
Q: I am observing multiple spots on my TLC plate near the product spot, and the NMR spectrum looks complex. What could be the cause?
A: This could be due to several factors.
-
Cause 1: Diastereomers. If your starting material, (1-ethylpyrrolidin-2-yl)methanamine, was a racemic mixture, your final product will be a mixture of diastereomers. These often have very similar Rf values on TLC and complex, overlapping peaks in NMR.
-
Solution: If a single enantiomer is required, you must start with an enantiomerically pure starting material, such as (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.[6] Separating diastereomers can be very difficult and may require specialized chiral chromatography.
-
-
Cause 2: Minor Side Products. Unidentified side reactions can lead to closely related impurities.
-
Solution: Re-evaluate the reaction conditions. Running the reaction at a lower temperature may improve selectivity. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. A thorough analysis by LC-MS or high-resolution MS can help identify the structures of these byproducts, providing clues to their formation mechanism.
-
Visualized Workflows and Pathways
Reductive Amination Pathway
Caption: General pathway for reductive amination.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Protocols
Protocol 1: Optimized Reductive Amination
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-1-ethyl-2-aminomethylpyrrolidine (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq.) to the stirred solution.
-
pH Adjustment (if necessary): If not using NaBH(OAc)₃, add acetic acid (1.1 eq.) and stir the mixture for 20-30 minutes to allow for iminium ion formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting amine is consumed (typically 2-12 hours).
-
Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
Protocol 2: Aqueous Work-up and Extraction
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If phases do not separate well, add saturated NaCl (brine) to aid separation.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Basification (Crucial Step): Combine the organic layers. Check the pH of the aqueous layer; if it is not strongly basic, adjust to pH > 10 with 1M NaOH and re-extract with DCM.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary amine.
References
- Vertex AI Search. (n.d.).
- ResearchGate. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2024).
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (2018).
- Master Organic Chemistry. (2017).
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
- Google Patents. (n.d.). CN102442935A - Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PrepChem.com. (n.d.). Synthesis of 2-aminomethyl-1-ethylpyrrolidine.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Google Patents. (n.d.). CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
- Chemistry LibreTexts. (2020). 21.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Feasibility Analysis of (S)-2-(Aminomethyl)
- BenchChem. (2025).
- YouTube. (2022).
- Google Patents. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2024).
- Chem-Impex. (n.d.). (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.
- PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
- Google Patents. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine.
- Google Patents. (n.d.). IE43221B1 - The preparation of n-alkenyl-2-aminomethyl-pyrrolidines.
- Google Patents. (n.d.). AT294064B - Process for the preparation of 1-alkyl-2-aminomethylpyrrolidines.
Sources
- 1. jocpr.com [jocpr.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Overcoming Challenges in Chiral Separation of Aminomethylpyrrolidines
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating aminomethylpyrrolidine enantiomers. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals, where stereochemistry often governs biological activity.[1][2] This makes the precise separation and analysis of its enantiomers a critical step in ensuring drug efficacy and safety.[3][4]
This technical support center provides a structured approach to troubleshooting common issues, offering explanations grounded in chromatographic theory and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the chiral separation of aminomethylpyrrolidines.
Q1: Why am I observing poor or no enantiomeric resolution?
A1: The absence of separation is a frequent challenge primarily rooted in the selection of the Chiral Stationary Phase (CSP) and the composition of the mobile phase.[5] Chiral recognition hinges on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. If these interactions are not sufficiently different in energy, no separation will occur.[6]
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[1][7][8] However, the specific aminomethylpyrrolidine derivative may require screening of several CSPs with different chiral selectors to find one that provides adequate stereoselective interactions.[3]
-
Mobile Phase Composition: The mobile phase modulates the interactions between the analyte and the CSP. For basic compounds like aminomethylpyrrolidines, the mobile phase composition is critical to control retention and selectivity.[5]
Q2: My chromatographic peaks are tailing or exhibit poor shape. What is the cause and how can I fix it?
A2: Peak tailing for basic analytes like aminomethylpyrrolidines is commonly caused by strong secondary interactions between the amine functional groups and acidic residual silanols on the silica support of the CSP.[5] This can be addressed by:
-
Adding a Basic Modifier: Incorporating a small amount (typically 0.1-0.5%) of a basic additive such as diethylamine (DEA) or triethylamine (TEA) into the mobile phase can effectively mask these silanol sites, leading to improved peak symmetry.[5][9]
-
Using an End-Capped Column: Selecting a CSP where the residual silanols have been chemically deactivated (end-capped) can also mitigate this issue.[5]
Q3: My retention times are fluctuating between injections. What are the likely causes?
A3: Unstable retention times compromise the reproducibility of your analysis. The primary culprits are:
-
Column Temperature Instability: Chiral separations can be highly sensitive to temperature fluctuations.[5][10] A consistent and controlled column temperature is essential for reproducible results. Even minor temperature changes can alter the thermodynamics of the chiral recognition process.[11][12]
-
Mobile Phase Inconsistency: Inaccurate mixing of mobile phase components or the evaporation of a more volatile solvent can change the elution strength, leading to shifts in retention time.[5]
-
Insufficient Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before initiating a sequence of analyses to ensure a stable baseline and consistent retention.[5]
Q4: When should I consider derivatization for my aminomethylpyrrolidine analyte?
A4: Derivatization is a powerful strategy, particularly when facing challenges with detection or chromatographic behavior.[1][13] For small, polar molecules like aminomethylpyrrolidines, derivatization can:
-
Enhance Detectability: Introducing a chromophore or fluorophore through derivatization can significantly improve detection for HPLC with UV or fluorescence detectors.[5][14]
-
Improve Volatility for Gas Chromatography (GC): Derivatization can make the analyte more suitable for GC analysis.[5]
-
Improve Peak Shape and Selectivity: By modifying the analyte's structure, derivatization can reduce undesirable interactions with the stationary phase and potentially enhance chiral recognition.[1][9]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving persistent issues in your chiral separation experiments.
Guide 1: Optimizing Enantioselectivity (α)
High enantioselectivity is the cornerstone of a successful chiral separation. If your resolution is poor despite having symmetrical peaks, the focus should be on improving the separation factor (α).
Workflow for Optimizing Enantioselectivity
Caption: A systematic workflow for improving enantioselectivity.
Step-by-Step Protocol:
-
CSP Screening: Begin by screening a set of diverse CSPs. Polysaccharide-based columns like Chiralcel® and Chiralpak® are excellent starting points due to their wide range of applications.[1][7][8]
-
Mobile Phase Optimization:
-
Normal Phase: In normal phase mode, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[9][15] The type of alcohol used can significantly impact selectivity.[8]
-
Reversed Phase: In reversed-phase mode, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
-
-
Additive Adjustment: For aminomethylpyrrolidines, the concentration of the basic additive (DEA or TEA) can influence selectivity. Systematically vary the concentration from 0.1% to 0.5%.[5][9]
-
Temperature Optimization: Temperature can have a profound and sometimes non-linear effect on enantioselectivity.[10][16] Evaluate a range of temperatures (e.g., 10°C to 40°C). In some cases, increasing the temperature can improve resolution, while in others, sub-ambient temperatures are required.[17][18] A reversal of elution order with temperature changes has also been reported.[10][17]
Guide 2: Addressing Peak Shape and Efficiency Issues
Poor peak shape (tailing or fronting) and low column efficiency (broad peaks) will negatively impact resolution and quantification.
Troubleshooting Peak Asymmetry and Broadening
Caption: Logical steps to troubleshoot and improve peak shape.
Step-by-Step Protocol:
-
Mitigate Silanol Effects: As discussed in the FAQs, the primary cause of tailing for basic amines is interaction with residual silanols. The first step is always to use a basic modifier in the mobile phase.[5]
-
Optimize Flow Rate: While a standard flow rate of 1.0 mL/min is common, reducing the flow rate can sometimes improve efficiency and resolution, albeit at the cost of longer analysis times.[9]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration to see if peak shape improves.
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Experimental Protocols and Data
Due to the structural similarity, a method developed for a related compound can serve as an excellent starting point. The following protocol is adapted from a validated method for the chiral separation of a derivatized 2-(aminomethyl)-1-ethylpyrrolidine, which is highly relevant for other aminomethylpyrrolidine derivatives.[1][9]
Protocol 1: Chiral HPLC Separation via Pre-column Derivatization
This approach is beneficial when direct separation is challenging or when enhanced detection sensitivity is required.[1][19]
1. Derivatization Step (Example: Formation of 4-Nitrobenzamide):
-
Dissolve the racemic aminomethylpyrrolidine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add one equivalent of 4-nitrobenzoyl chloride and a slight excess of a non-nucleophilic base like triethylamine.[5]
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or a scouting HPLC run).
-
Extract and purify the resulting N-derivatized product.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a good starting point.[9]
-
Mobile Phase: n-Hexane/Ethanol (98:2, v/v) containing 0.2% Triethylamine.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Temperature: 25°C.[9]
-
Detection: UV at 254 nm.[9]
Comparative Data for Method Development
The following table summarizes typical starting conditions and expected observations based on separations of analogous compounds. This data should be used as a guide for your method development.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Reversed Phase) | Rationale & Expected Outcome |
| CSP | Chiralcel OD-H | Chiralpak AD-H | Chiralpak IA | Polysaccharide-based CSPs offer broad selectivity.[1][7] Amylose-based (AD/IA) may offer different selectivity than cellulose-based (OD).[16] |
| Mobile Phase | n-Hexane:IPA (90:10) + 0.1% DEA | n-Hexane:EtOH (95:5) + 0.1% DEA | ACN:Water (50:50) + 0.1% Formic Acid | The type and concentration of alcohol in normal phase significantly affect resolution.[8][15] Reversed-phase offers an alternative separation mechanism. |
| Temperature | 25°C | 15°C | 35°C | Temperature variation alters the thermodynamics of interaction, potentially improving resolution or even reversing elution order.[10][17] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | Lower flow rates can increase efficiency (plate count) but also increase run time.[9] |
References
-
BenchChem Technical Support. (2025). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. 5
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. 9
-
Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448. 20
-
BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. 1
-
Ansari, A., & Ramapanicker, R. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161–8169. 21
-
ResearchGate. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. 22
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. 23
-
NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. 24
-
PMC - PubMed Central. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. 11
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 13
-
Chromatography Today. (2020). Trouble with chiral separations. 6
-
PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. 10
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. 7
-
PMC - PubMed Central. (n.d.). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. 2
-
Chemistry World. (2017). Temperature drop triggers chirality twist. 12
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. 25
-
Phenomenex. (n.d.). Chiral HPLC Separations. 3
-
MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. 26
-
MDPI. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. 17
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. 16
-
Khan Academy. (2013). Resolution of enantiomers | Chemical processes | MCAT.
-
PubMed. (n.d.). Enantiomeric separation using temperature-responsive chiral polymers composed of L-valine diamide derivatives in aqueous liquid chromatography. 18
-
PubMed Central. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. 27
-
ResearchGate. (2014). How can I improve my chiral column resolution?. 28
-
ResearchGate. (2026). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. 8
-
PubMed. (2000). Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors. 29
-
PubMed. (1999). [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography]. 15
-
BenchChem. (2025). Techniques for the separation and detection of aminobutanol enantiomers. 19
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Enantiomeric separation using temperature-responsive chiral polymers composed of L-valine diamide derivatives in aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sci-Hub. Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds / Journal of Heterocyclic Chemistry, 1992 [sci-hub.ru]
- 21. Sci-Hub: are you are robot? [sci-hub.jp]
- 22. researchgate.net [researchgate.net]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis of a New Chiral Pyrrolidine [mdpi.com]
- 27. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with solutions of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental results. Our approach is rooted in established scientific principles and practical laboratory experience to help you navigate the complexities of stability testing for this aliphatic amine.
Introduction to the Stability of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine is a chiral tertiary amine containing a pyrrolidine ring. Its stability in solution is paramount for accurate analytical measurements and for ensuring the safety and efficacy of potential pharmaceutical applications. Like many amines, this molecule is susceptible to degradation through several pathways, primarily oxidation, and to a lesser extent, hydrolysis and photolysis. Understanding these degradation routes is critical for developing robust formulations and stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine in solution?
A1: The primary degradation pathways for this compound are anticipated to be oxidation and, to a lesser extent, hydrolysis. The tertiary amine and the pyrrolidine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. Hydrolysis may occur under strong acidic or basic conditions, potentially leading to the opening of the pyrrolidine ring.
Q2: What are the recommended storage conditions for solutions of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine?
A2: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light.[1] It is also advisable to use amber glassware or light-resistant containers. For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine is expected to be pH-dependent. While stable around neutral pH, extreme acidic or basic conditions can catalyze degradation. Acidic conditions may promote hydrolysis and ring-opening, while basic conditions can also influence stability. It is crucial to determine the pH of maximum stability for your specific formulation.
Q4: What type of analytical method is best suited for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[2][3] This method should be capable of separating the intact parent compound from all potential degradation products, process impurities, and other components in the sample matrix. Reversed-phase HPLC with UV or mass spectrometric (MS) detection is commonly employed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the stability testing of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine solutions.
Issue 1: Unexpected Peaks in the Chromatogram
Q: I am observing new, unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A: Unexpected peaks are often indicative of degradation. The appearance of new peaks over time, especially under stress conditions (e.g., elevated temperature, light exposure, or in the presence of an oxidizing agent), strongly suggests the formation of degradation products.
Troubleshooting Steps:
-
Confirm Degradation: Analyze a freshly prepared standard solution of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine to ensure the unexpected peaks are not artifacts from the system or mobile phase.
-
Characterize the Peaks: If possible, use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is invaluable for identifying potential degradation products.
-
Perform Forced Degradation Studies: To confirm that your analytical method is stability-indicating, you should perform forced degradation studies.[4][5][6] This involves intentionally degrading the compound under various stress conditions:
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.
-
Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Store the sample at a high temperature (e.g., 70-80 °C).
-
Photostability: Expose the sample to UV and visible light.
-
By comparing the chromatograms from the forced degradation studies with your stability samples, you can identify and track the formation of specific degradation products.
Issue 2: Poor Peak Shape (Tailing) for the Parent Compound
Q: The peak for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine in my reversed-phase HPLC analysis is showing significant tailing. How can I improve the peak shape?
A: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC.[7][8] It is often caused by secondary interactions between the positively charged amine and residual acidic silanol groups on the silica-based column packing material.[9]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidifier like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer can protonate the silanol groups, reducing their interaction with the protonated amine analyte and thereby improving peak symmetry.[7][9]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing.[7]
-
Column Selection: Utilize a modern, high-purity silica column with low silanol activity or one that is specifically designed for the analysis of basic compounds. End-capped columns are generally preferred.
-
Lower Injection Volume/Concentration: Overloading the column with the sample can also lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
Issue 3: Drifting Retention Times
Q: The retention time for my analyte is shifting between injections and over the course of a long analytical run. What could be the cause?
A: Retention time drift can be caused by several factors related to the HPLC system, column, and mobile phase.
Troubleshooting Steps:
-
Column Equilibration: Ensure that the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of retention time drift, especially at the beginning of a sequence.
-
Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to shifting retention times. Ensure accurate and consistent preparation of the mobile phase for each run. If using a gradient, ensure the pump's mixing performance is optimal.
-
Temperature Control: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
-
Column Contamination: Over time, the column can become contaminated with strongly retained sample components, leading to changes in its chromatographic properties. Regularly flush the column with a strong solvent to remove contaminants.
Potential Degradation Products
Based on the structure of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine and known degradation pathways of similar compounds, the following are potential degradation products to monitor in stability studies:
| Potential Degradant | Structure | Formation Pathway |
| N-Oxide | Oxidation of the tertiary amine | Oxidation |
| (1-ethylpyrrolidin-2-yl)methanamine | N-demethylation of the side chain | Oxidation |
| N-methyl-1-(pyrrolidin-2-yl)methanamine | N-deethylation of the pyrrolidine ring | Oxidation |
| 4-(ethyl(2-(methylamino)ethyl)amino)butanoic acid | Hydrolytic opening of the pyrrolidine ring | Acid/Base Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.2 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.2 M HCl and dilute to the target concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours). Dilute to the target concentration.
-
Thermal Degradation: Store an aliquot of the stock solution in a sealed vial at 80 °C for a specified time (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., ICH-compliant photostability chamber) for a specified duration.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry (for peak identification).
Visualization of Experimental Workflow
Sources
- 1. chemscene.com [chemscene.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. wjpps.com [wjpps.com]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Navigating Common Pitfalls in Preclinical Testing of Novel Compounds
Welcome to the technical support center for preclinical research. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the preclinical evaluation of novel compounds. Our goal is to enhance the robustness and reproducibility of your findings, ultimately facilitating a smoother transition from bench to bedside.
This center is structured to address critical challenges across the preclinical workflow, from fundamental study design to specific experimental hurdles in toxicology, pharmacology, and translational modeling.
Table of Contents
-
Troubleshooting Study Design and Reproducibility
-
FAQs in Preclinical Toxicology
-
Navigating Pharmacokinetics (PK) and Pharmacodynamics (PD) Issues
-
Guidance on Animal Model Selection and Translational Efficacy
Troubleshooting Study Design and Reproducibility
A significant portion of failures in drug development can be traced back to the preclinical phase, with a lack of reproducibility being a major concern.[1][2] This section addresses common questions related to establishing a robust and reproducible study design.
Q1: My latest in vivo study results are inconsistent with previous experiments, despite following the same protocol. What could be the cause?
A1: This is a classic and often frustrating issue in preclinical research, pointing towards a "reproducibility crisis".[3][4] The root cause is often multifactorial. Here’s a systematic approach to troubleshoot:
-
Re-evaluate Your Protocol's Granularity: A common pitfall is a protocol that isn't detailed enough, leaving room for unintentional variations between experiments.[5] Ensure every step is explicitly documented.
-
Investigate Reagent and Compound Integrity:
-
Compound Stability: Has the physical form of your compound changed? Was the same batch used? Variations in manufacturing can introduce impurities or alter stability.[6]
-
Vehicle Preparation: The vehicle's composition, preparation method, and stability can significantly impact compound solubility and delivery. Always use a freshly prepared vehicle if stability is a concern.[7]
-
-
Scrutinize Animal-Related Factors:
-
Source and Health Status: Animals from different vendors or even different barrier facilities from the same vendor can have variations in their microbiome and baseline physiology.
-
Environmental Conditions: Minor changes in light cycles, temperature, bedding, or even noise levels can induce stress and affect experimental outcomes.
-
-
Blinding and Randomization: Unconscious bias is a significant contributor to irreproducibility.[2] Ensure that animal allocation to treatment groups is randomized and that personnel involved in data collection and analysis are blinded to the treatment.
Protocol: Implementing Blinding and Randomization in In Vivo Studies
-
Animal Identification: Upon arrival, assign each animal a unique, non-descriptive identifier (e.g., ear tag number).
-
Randomization: Use a validated method for randomization, such as a computer-based random number generator, to assign each animal to a treatment group.
-
Blinding of Dosing Solutions: Have a colleague not involved in the study prepare the dosing solutions and label them with non-identifying codes (e.g., A, B, C). The key linking the codes to the treatments should be kept confidential until the data analysis is complete.
-
Blinding of Data Collection: The individual performing measurements (e.g., tumor volume, behavioral scoring) should be unaware of the treatment group for each animal.
-
Data Analysis: The initial data analysis should be performed using the blinded group labels. The treatment key should only be revealed after the primary statistical analysis is complete.
Q2: How can I proactively design my experiments to improve the chances of reproducibility?
A2: Proactive design is crucial. Many elements from clinical trials can be adapted for preclinical research to enhance rigor and transparency.[3][5]
-
Pre-specify Your Analysis Plan: Before starting the experiment, clearly define your primary and secondary endpoints, statistical analysis methods, and criteria for data exclusion.[3][5] This minimizes the risk of selective reporting or "p-hacking."
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group. Underpowered studies are a common reason for failing to detect a true effect.
-
Rigorous Record-Keeping: Maintain detailed electronic lab notebooks that capture all experimental parameters, including any deviations from the protocol.
FAQs in Preclinical Toxicology
Toxicology studies are a cornerstone of preclinical development, mandated by regulatory agencies like the FDA and EMA to ensure patient safety.[8][9] However, they are fraught with complexities.[10]
Q1: My compound shows acceptable toxicity in vitro, but significant adverse effects are observed in my first in vivo rodent study. Why the discrepancy?
A1: This is a common and critical pitfall. The transition from a simplified in vitro system to a complex whole-organism model often reveals unforeseen toxicities.[10] Here's why this discrepancy occurs and how to investigate it:
-
Metabolic Activation: Your compound might be metabolized in vivo (primarily in the liver) into a toxic metabolite that was not generated in your in vitro cell culture system.[11]
-
Troubleshooting Step: Perform a metabolite identification study using liver microsomes or hepatocytes from the same species used in your in vivo study. This can help identify if a metabolite is the culprit.
-
-
Pharmacokinetic (PK) Issues: High, unanticipated exposure (Cmax) or prolonged exposure (AUC) in the animal model could be driving the toxicity.[12] The concentration of the drug at the target organ is crucial.
-
Off-Target Pharmacology: The compound may have unintended interactions with other receptors or enzymes in vivo that were not present in your targeted in vitro assay.[14][15]
-
Vehicle-Related Toxicity: The formulation used for in vivo administration can sometimes cause adverse effects that are independent of the compound itself.[16]
-
Troubleshooting Step: Always include a "vehicle-only" control group in your toxicology studies.
-
Experimental Workflow: Investigating In Vitro/In Vivo Toxicity Discrepancies
Caption: Workflow for troubleshooting in vitro vs. in vivo toxicity.
Q2: How do I select the appropriate species for my pivotal GLP toxicology studies?
A2: This is a critical decision with regulatory implications. The choice must be scientifically justified. According to ICH guidelines, toxicology studies are typically required in two species: one rodent and one non-rodent.[17]
-
Metabolic Similarity to Humans: The chosen species should ideally metabolize the drug in a way that is similar to humans.
-
Pharmacological Relevance: The drug target should be present and have similar pharmacology in the selected species.
-
Practical Considerations: Factors like animal size, lifespan, cost, and historical data availability also play a role.[18]
| Factor | Rodent (e.g., Rat) | Non-Rodent (e.g., Dog, NHP) | Justification |
| Metabolism | High metabolic rate; good for initial toxicity screens. | Often more predictive of human metabolism. | The non-rodent species should ideally produce a human-like metabolite profile. |
| Target Homology | Ensure target is expressed and functional. | For biologics, non-human primates (NHPs) are often required due to target specificity. | The chosen species must be pharmacologically responsive to the drug.[19] |
| Historical Data | Extensive historical control data available. | Less extensive but often more relevant for certain drug classes. | Historical data aids in interpreting findings. |
Navigating Pharmacokinetics (PK) and Pharmacodynamics (PD) Issues
Understanding the relationship between drug exposure (PK) and pharmacological effect (PD) is fundamental to predicting a safe and effective dose in humans.[20][21]
Q1: My compound shows potent in vitro activity but has poor efficacy in vivo. What PK/PD issues might be at play?
A1: This is a very common challenge, often termed a "PK/PD disconnect." Potency in a dish doesn't guarantee success in a living system.[12] The core of the issue is that the compound is not achieving sufficient concentration at the target site for a long enough duration to exert its effect.[11]
-
Poor Bioavailability: The compound may be poorly absorbed after oral dosing or rapidly cleared from circulation.
-
High Plasma Protein Binding: If your compound is highly bound to plasma proteins (like albumin), only the "free" (unbound) fraction is available to interact with the target.
-
Inadequate Target Tissue Distribution: The compound may not be effectively reaching the target organ or tissue.
-
Rapid Metabolism/Clearance: The compound could be quickly metabolized by the liver and excreted, leading to a short half-life.
Troubleshooting Protocol: Diagnosing a PK/PD Disconnect
-
Conduct a Full PK Profile: Administer the compound via both intravenous (IV) and the intended clinical route (e.g., oral). This will determine absolute bioavailability and clearance rates.
-
Measure Plasma Protein Binding: Use techniques like equilibrium dialysis to determine the percentage of free drug.
-
Assess Tissue Distribution: In a terminal study, collect key tissues (including the target organ) to measure compound concentration.
-
Relate PK to PD: In your efficacy study, collect blood samples at several time points to correlate plasma concentration with the pharmacodynamic response (e.g., target engagement biomarker). This helps establish a PK/PD model.[12]
Q2: How do I establish a meaningful PK/PD relationship for my compound?
A2: Establishing this relationship is key to moving forward. It involves integrating data from multiple experiments to build a comprehensive picture.
-
Identify a Target Engagement Biomarker: This is a measurable indicator that your drug is interacting with its intended target in vivo. Examples include phosphorylation of a downstream protein or changes in gene expression.
-
Dose-Response and Time-Course Studies: Conduct studies with varying dose levels and measure both the PK profile and the PD biomarker response over time.
-
Modeling and Simulation: Use the collected data to build a mathematical model that describes the relationship between dose, concentration, and effect. This model can then be used to predict the optimal dosing regimen for clinical trials.[20]
Guidance on Animal Model Selection and Translational Efficacy
The predictive value of preclinical efficacy studies is a major challenge, as animal models often fail to fully replicate human disease.[22][23]
Q1: How do I choose the best animal model for my compound's therapeutic indication?
A1: The selection of an animal model is a critical decision that significantly impacts the translatability of your findings.[24][25] There is no single "perfect" model; the choice depends on the specific scientific question you are asking. The validity of a model can be assessed based on several criteria:[26]
-
Face Validity: Does the model phenotypically mimic the human disease (e.g., do the animals exhibit similar symptoms)?
-
Construct Validity: Does the model share the same underlying cause or pathophysiology as the human disease?
-
Predictive Validity: Do drugs that are effective in humans also show efficacy in this model?
Decision Tree for Animal Model Selection
Caption: A simplified decision-making process for animal model selection.
Q2: My efficacy results in a xenograft cancer model are promising, but I'm concerned about translation to the clinic. How can I increase my confidence?
A2: This is a valid concern, as the predictive power of simple xenograft models can be low.[14] To improve the translational relevance of your findings, consider the following:
-
Use Orthotopic Models: Implanting tumor cells in the correct anatomical location (orthotopic) often results in a microenvironment that is more representative of human disease than subcutaneous implantation.
-
Incorporate Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, tend to better preserve the heterogeneity and architecture of the original tumor.
-
Use Humanized Mouse Models: For immuno-oncology drugs, it's crucial to test them in mice that have been engrafted with a human immune system, as standard immunodeficient mice lack the necessary components for an immune response.
-
Test in Multiple Models: Demonstrating efficacy across a panel of different models (e.g., multiple PDXs with varying genetic backgrounds) provides more robust evidence than a positive result in a single model.
By systematically addressing these common pitfalls, you can enhance the quality and reliability of your preclinical data, ultimately increasing the probability of success in clinical development.
References
- Challenging Complexities of Preclinical Toxicology Studies | VxP Pharma. (2020-01-11).
-
A Guide to Reproducibility in Preclinical Research - ResearchGate. (2018-07-10). [Link]
-
Reproducibility in science: improving the standard for basic and preclinical research - PubMed. (2015-01-02). [Link]
-
A Guide to Reproducibility in Preclinical Research - PMC - NIH. [Link]
-
A Guide to Reproducibility in Preclinical Research - Scilit. [Link]
-
Regulatory Guidelines for Preclinical Studies (FDA, EMA, CDSCO). [Link]
-
Improving Replicability, Reproducibility, And Reliability In Preclinical Research: A Shared Responsibility | ILAR Journal | Oxford Academic. (2020-06-23). [Link]
-
Preclinical Safety vs Efficacy Research - ITR Laboratories Canada Inc. [Link]
-
Common pitfalls in preclinical cancer target validation - ResearchGate. [Link]
-
Challenges in Preclinical Drug Development: How to Overcome Them? | by Gyan Solutions. (2023-05-29). [Link]
-
Common pitfalls in preclinical cancer target validation - PubMed. (2017-05-19). [Link]
-
How to Choose an Animal Model in Research - Blog. [Link]
-
Pre-Clinical Testing → Limitation of Pre-Clinical Studies - Developing Medicines. [Link]
-
Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC - PubMed Central. [Link]
-
An Unappreciated Challenge to Oncology Drug Discovery: Pitfalls in Preclinical Research. [Link]
-
In Vitro vs. In Vivo Preclinical Drug Testing - Blog - TD2 Oncology. [Link]
-
How to avoid common drug development pitfalls - Boyd Consultants. [Link]
-
The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC - NIH. [Link]
-
The problem of preclinical toxicity studies - Crio-Promafun. (2023-11-19). [Link]
-
Chapter 12: Animal Models: Practical Use and Considerations - Books. (2023-02-03). [Link]
-
Replacing the Surrogates: Beyond In Vivo Preclinical Models - Alacrita Consulting. [Link]
-
Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. [Link]
-
Requirements and selection of an animal model - ResearchGate. [Link]
-
Bootcamp Preclinical Toxicology: Pitfalls in Preclinical Development from the Regulatory Perspective - YouTube. (2018-10-08). [Link]
-
The Limitations of Animal Models in Drug Development - PharmaFeatures. [Link]
-
Preclinical Studies in Drug Development | PPD. [Link]
-
The (misleading) role of animal models in drug development - Frontiers. [Link]
-
10 Practical Aspects of Pharmacokinetics and Pharmacodynamics - Oxford Academic. [Link]
-
Preclinical research strategies for drug development - AMSbiopharma. [Link]
-
Step 2: Preclinical Research - FDA. (2018-01-04). [Link]
-
Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study - NIH. [Link]
-
Preclinical vs. Clinical Research: Key Stages of Drug Development - IntuitionLabs. [Link]
-
Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers - PMC - PubMed Central. [Link]
-
The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - ResearchGate. [Link]
-
Safety Guidelines - ICH. [Link]
-
Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. (2021-04-15). [Link]
-
Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA. [Link]
-
Preparing for Preclinical Testing: A Readiness Checklist - Contract Pharma. (2021-06-07). [Link]
-
Compound and Biosample Management IT issues, Troubleshooting Guide - Pharma IQ. [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. [Link]
Sources
- 1. Reproducibility in science: improving the standard for basic and preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to Reproducibility in Preclinical Research | Scilit [scilit.com]
- 5. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractpharma.com [contractpharma.com]
- 7. altasciences.com [altasciences.com]
- 8. Regulatory Guidelines for Preclinical Studies (FDA, EMA, CDSCO) – Clinical Research Made Simple [clinicalstudies.in]
- 9. fda.gov [fda.gov]
- 10. 3 Challenging Complexities of Preclinical Toxicology Studies | VxP Pharma [vxppharma.com]
- 11. proventainternational.com [proventainternational.com]
- 12. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ppd.com [ppd.com]
- 14. researchgate.net [researchgate.net]
- 15. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. researchgate.net [researchgate.net]
- 19. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 22. Preclinical Safety vs Efficacy Research - ITR Laboratories Canada Inc. [itrlab.com]
- 23. Pre-Clinical Testing → Limitation of Pre-Clinical Studies | Developing Medicines [drugdevelopment.web.unc.edu]
- 24. blog.biobide.com [blog.biobide.com]
- 25. books.rsc.org [books.rsc.org]
- 26. alacrita.com [alacrita.com]
Technical Support Center: Enhancing Glutamate Uptake Assay Efficiency
Welcome to the technical support center for glutamate uptake assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these critical experiments. My goal is to move beyond simple step-by-step protocols and explain the causality behind experimental choices, empowering you to develop robust, self-validating assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the principles and components of glutamate uptake assays.
Q1: What is the fundamental principle of a glutamate uptake assay?
A: A glutamate uptake assay measures the rate at which cells or subcellular fractions (like synaptosomes) transport the neurotransmitter glutamate from the extracellular environment to the intracellular space.[1] This process is primarily mediated by a family of high-affinity, sodium-dependent excitatory amino acid transporters (EAATs).[2][3][4] The most common method involves incubating the biological sample with radiolabeled L-[³H]glutamate or D-[³H]aspartate and then measuring the amount of radioactivity accumulated inside the cells after a specific time.[1][5]
Q2: Why is sodium (Na+) so critical in the assay buffer?
A: The primary glutamate transporters in the central nervous system (EAATs) are secondary active transporters.[2] They harness the electrochemical potential of the sodium gradient across the cell membrane to drive glutamate into the cell against its concentration gradient.[2][6] Specifically, the transport of one glutamate molecule is coupled with the co-transport of three Na+ ions and one proton (H+), followed by the counter-transport of one potassium (K+) ion.[6] Without a high extracellular sodium concentration, this driving force is lost, and EAAT-mediated uptake will be severely inhibited.[2][3][7] This Na+-dependency is a key feature used to distinguish EAAT activity from other transport systems like the Na+-independent cystine/glutamate antiporter (System xc⁻).[7]
Q3: Can I use D-Aspartate instead of L-Glutamate as the substrate?
A: Yes, and it is often recommended. D-aspartate is a substrate for EAATs but not for other glutamate-binding proteins or exchangers like System xc⁻.[7] This makes D-aspartate a more selective substrate for measuring EAAT-specific activity, which can help reduce background signal from other cellular processes.[7][8]
Q4: What are the most common biological systems used for these assays?
A: Glutamate uptake assays are versatile and can be adapted for various platforms, including:
-
Transfected Cell Lines: Cells like HEK293 or COS-7 engineered to express a specific EAAT subtype (e.g., EAAT1/GLAST, EAAT2/GLT-1).[5][9] This is ideal for studying the pharmacology of a single transporter.
-
Primary Astrocyte Cultures: These cells endogenously express high levels of glutamate transporters, particularly GLAST and GLT-1, and are crucial for studying glutamate clearance in a physiologically relevant context.[5][7][10]
-
Synaptosomes: These are resealed nerve terminal preparations isolated from brain tissue. They contain the native machinery for neurotransmitter uptake and are excellent for ex vivo studies.[5][8][11]
-
Acute Brain Slices: This preparation best preserves the complex cytoarchitecture and synaptic circuits of brain regions like the hippocampus, allowing for detailed neurochemical investigations.[1]
Part 2: Experimental Workflow & Key Considerations
A successful assay depends on careful planning and execution. The following workflow highlights critical decision points.
Caption: General workflow for a radiolabeled glutamate uptake assay.
Part 3: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter.
Problem 1: High Background Signal / Low Signal-to-Noise Ratio
Q: My negative control wells (with inhibitor) have very high radioactivity counts, almost as high as my experimental wells. What's going on?
A: This is a classic high background problem, which obscures your true signal. The primary causes are either non-specific binding of the radiolabeled substrate or incomplete removal of extracellular substrate.
Potential Causes & Solutions:
-
Non-Specific Binding: The radiolabeled glutamate can stick to the cell surface, the plastic of the well plate, or filters without being transported.[12]
-
Solution 1: Define Non-Specific Uptake Correctly. Your primary negative control should be a condition where specific transport is maximally inhibited. This is typically achieved by using a potent, non-transportable EAAT inhibitor like DL-TBOA (DL-threo-β-benzyloxyaspartate) at a concentration sufficient to block all EAAT subtypes (e.g., 100-300 µM).[3][13]
-
Solution 2: Use a Na+-Free Buffer Control. As a secondary control, perform the assay in a buffer where sodium is replaced with an alternative cation like lithium or choline.[3][7] Since EAATs are Na+-dependent, any remaining radioactivity represents non-EAAT mediated transport or non-specific binding.[7]
-
-
Inefficient Washing: If the extracellular [³H]glutamate is not completely removed, it will be counted as "uptake."
-
Solution 1: Optimize Wash Steps. Terminate the uptake by rapidly aspirating the reaction medium and immediately washing the cells with multiple volumes of ice-cold, Na+-free buffer.[11] The cold temperature instantly stops transporter activity. Perform at least 2-3 rapid washes.
-
Solution 2: Check Your Technique. For adherent cells, ensure your aspiration does not disturb the cell monolayer. For synaptosomes or suspension cells that require filtration, ensure the filter is washed thoroughly and quickly.[11]
-
-
Incorrect Buffer Composition: Certain buffers can promote non-specific binding.
Caption: Decision tree for troubleshooting high background signal.
Problem 2: Low Specific Uptake Signal
Q: After subtracting the background, my specific uptake signal is very weak or non-existent. How can I improve it?
A: A weak signal suggests that transporter activity is low or has been compromised. This can stem from biological factors, suboptimal assay conditions, or reagent issues.
Potential Causes & Solutions:
-
Low Transporter Expression/Activity: The cells may not have enough functional transporters on their surface.
-
Solution 1: Verify Transporter Expression. If using a transfected cell line, confirm expression via Western Blot or qPCR. For primary cells, ensure they are healthy and have been cultured under conditions that promote transporter expression.
-
Solution 2: Check Cell Health. Perform a simple viability assay (e.g., Trypan Blue or MTT) to ensure cells are healthy. Dead or dying cells will not maintain the necessary ion gradients for transport.
-
Solution 3: Consider Transporter Trafficking. Glutamate itself can regulate the surface expression of its own transporters.[10] A short pre-incubation with non-labeled glutamate (e.g., 100 µM for 15-60 minutes) can sometimes increase the number of transporters on the cell surface, boosting subsequent uptake of the radiolabel.[10]
-
-
Suboptimal Assay Conditions: The assay parameters may not be ideal for maximal transporter function.
-
Solution 1: Optimize Incubation Time. The uptake of glutamate should be linear over the chosen time course. Perform a time-course experiment (e.g., 2, 5, 10, 15, 20 minutes) to find the linear range for your specific cell system. Very short times may not allow for enough accumulation, while very long times can lead to substrate depletion or saturation. A 5-10 minute incubation is a common starting point.[11]
-
Solution 2: Check Temperature. Glutamate transport is an active process that is highly temperature-dependent. Assays are typically performed at either room temperature or 37°C.[8][11] Ensure your temperature is consistent across all wells and experiments.
-
Solution 3: Verify Buffer pH and Ionic Strength. The optimal pH for glutamate uptake is typically around 7.4. Ensure your buffer is correctly prepared and pH-adjusted.
-
-
Reagent Issues: The radiolabeled substrate may have degraded.
-
Solution: Ensure your radiolabeled glutamate or aspartate has not exceeded its shelf life and has been stored correctly. If in doubt, purchase a fresh batch.
-
Problem 3: High Variability Between Replicates
Q: I'm seeing a large standard deviation between my replicate wells. What causes this inconsistency?
A: High variability undermines the reliability of your data and can be traced to inconsistencies in cell handling, reagent addition, or timing.
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: If some wells have more cells than others, they will naturally show higher uptake.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into different rows/columns of the plate. Avoid using the outer wells of a 96-well plate, which are prone to evaporation and "edge effects."[14]
-
-
Pipetting Errors: Small inaccuracies in adding the radiolabel or inhibitors can lead to large differences.
-
Solution: Use calibrated pipettes. When possible, prepare a master mix of your reaction buffer containing the radiolabeled substrate and add this to all wells simultaneously using a multichannel pipette to ensure uptake starts at the same time for all replicates.[14]
-
-
Inconsistent Incubation Timing: The uptake reaction is fast. Small differences in the start and stop times for each well can introduce significant variability.
-
Solution: As mentioned, use a multichannel pipette to initiate the reaction. For termination, work quickly and consistently across the plate. If filtering, ensure each well is processed for the same amount of time.
-
Part 4: Key Protocols & Data Tables
Protocol: Standard Glutamate Uptake Assay in Adherent Cells
-
Cell Plating: Seed cells (e.g., primary astrocytes or transfected HEK293 cells) in a 24- or 96-well plate and grow to ~90-95% confluency.
-
Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer (see Table 1). Prepare your working solution of [³H]glutamate in KRH buffer. Prepare inhibitor solutions (e.g., DL-TBOA) at 2x the final concentration.
-
Pre-incubation: Gently aspirate the culture medium from the wells. Wash the cells once with 1 mL of KRH buffer at 37°C. Add 500 µL of KRH buffer and pre-incubate for 10 minutes at 37°C.[11]
-
Initiate Uptake: Aspirate the pre-incubation buffer.
-
For Total Uptake wells: Add 250 µL of KRH buffer containing [³H]glutamate.
-
For Non-Specific Uptake wells: Add 125 µL of the 2x inhibitor solution, followed immediately by 125 µL of 2x [³H]glutamate solution.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.[11]
-
Terminate Uptake: Rapidly aspirate the reaction mixture. Immediately wash the cells three times with 1 mL of ice-cold KRH buffer where NaCl has been replaced with Choline Chloride.
-
Lysis: Add 250 µL of 0.1 M NaOH or 1% SDS to each well to lyse the cells. Incubate for at least 30 minutes at room temperature.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a scintillation counter.
-
Protein Assay: Use a parallel plate or a portion of the lysate to determine the total protein content in each well (e.g., using a BCA assay).
-
Calculation:
-
Calculate Specific Uptake = (CPM Total Uptake) - (CPM Non-Specific Uptake).
-
Normalize the specific uptake to the protein content (e.g., CPM/mg protein) and time (e.g., CPM/mg/min).
-
Data Tables for Quick Reference
Table 1: Standard Assay Buffer Composition
| Component | Final Concentration | Purpose |
|---|---|---|
| NaCl | 120-140 mM | Primary source of Na+ for the transporter gradient.[2] |
| KCl | 3-5 mM | Maintains membrane potential. |
| CaCl₂ | 1-2 mM | Essential for cell health and signaling. |
| MgSO₄ | 1-2 mM | Essential cofactor for cellular enzymes. |
| Glucose | 5-10 mM | Energy source for the cells. |
| HEPES | 20-25 mM | pH buffer. |
| pH | 7.4 | Optimal physiological pH. |
Table 2: Common Pharmacological Tools
| Compound | Target(s) | Typical Concentration | Use |
|---|---|---|---|
| L-[³H]Glutamate | All EAATs, System xc⁻ | 20-100 nM | Substrate |
| D-[³H]Aspartate | All EAATs | 20-100 nM | Selective EAAT substrate.[7] |
| DL-TBOA | Pan-EAAT inhibitor | 100-300 µM | Defines non-specific uptake.[3][13] |
| DHK | EAAT2 (GLT-1) selective | 100-500 µM | Inhibits the major glial transporter.[8][10][15] |
| UCPH-101 | EAAT1 (GLAST) selective | 1-10 µM | Inhibits a key astroglial transporter.[15] |
References
-
Fontana, A. C. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
-
Alleva, C., et al. (2020). Na+-dependent gate dynamics and electrostatic attraction ensure substrate coupling in glutamate transporters. Science Advances, 6(51). [Link]
-
Beckers, P., et al. (2021). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Cellular Neuroscience, 15. [Link]
-
Scribd. (n.d.). Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. [Link]
-
Wang, X., & Boudker, O. (2020). Both reentrant loops of the sodium-coupled glutamate transporters contain molecular determinants of cation selectivity. Journal of Biological Chemistry, 295(1). [Link]
-
Rose, C. R., et al. (2009). Glutamate Transporter Coupling to Na,K-ATPase. Journal of Neuroscience, 29(25), 8143–8155. [Link]
-
Hires, S. A., et al. (2008). Optical measurement of synaptic glutamate spillover and reuptake by linker optimized glutamate-sensitive fluorescent reporters. Proceedings of the National Academy of Sciences, 105(11), 4411–4416. [Link]
-
Safronov, S. V., et al. (2016). Activation of Sodium-dependent Glutamate Transporters Regulates the Morphological Aspects of Oligodendrocyte Maturation via Signaling through CaMKIIβ's Actin Binding/Stabilizing Domain. Journal of Biological Chemistry, 291(35), 18580–18593. [Link]
-
Furness, D. N., et al. (2008). A quantitative assessment of glutamate uptake into hippocampal synaptic terminals and astrocytes: new insights into a neuronal role for excitatory amino acid transporter 2 (EAAT2). Neuroscience, 157(1), 80–94. [Link]
-
van den Bor, J., et al. (2022). Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters. Frontiers in Pharmacology, 13. [Link]
-
Fagg, G. E., & Matus, A. (1984). Displaceable binding of [3H]l-glutamic acid to non-receptor materials. Neuroscience Letters, 44(1), 15–20. [Link]
-
Bridges, R. J., & Esslinger, C. S. (2005). The excitatory amino acid transporters: Pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes. Pharmacology & Therapeutics, 107(3), 271–285. [Link]
-
Duan, S., et al. (1999). Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST. Journal of Neuroscience, 19(23), 10193–10200. [Link]
-
de Campos, G. G., et al. (2021). Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus. Journal of Visualized Experiments, (176). [Link]
Sources
- 1. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Glutamate Transporter Coupling to Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Both reentrant loops of the sodium-coupled glutamate transporters contain molecular determinants of cation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 8. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters [frontiersin.org]
- 10. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Displaceable binding of [3H]l-glutamic acid to non-receptor materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Activation of Sodium-dependent Glutamate Transporters Regulates the Morphological Aspects of Oligodendrocyte Maturation via Signaling through CaMKIIβ’s Actin Binding/Stabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storage of Hygroscopic Reagents
Welcome to the Technical Support Center for handling and storing hygroscopic reagents. This guide is designed for researchers, scientists, and drug development professionals who frequently work with moisture-sensitive compounds. Improper handling of these reagents can lead to significant experimental errors, including decreased reactivity, inaccurate concentrations, and even complete reaction failure.[1] This resource provides in-depth, experience-based guidance to help you maintain the integrity of your hygroscopic materials and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding hygroscopic reagents.
Q1: What does "hygroscopic" mean, and why is it a concern in the lab?
A: A hygroscopic material is a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[2][3] This becomes a significant issue in a laboratory setting because the absorbed water can act as an impurity, leading to several problems:
-
Chemical Degradation: The presence of water can cause hydrolysis, oxidation, or other unwanted chemical reactions, altering the reagent's chemical structure and rendering it less effective or completely inactive.[1][4][5]
-
Physical Changes: Moisture absorption can cause powders to clump, cake, or even deliquesce (dissolve into a liquid), making them difficult to handle, weigh accurately, and dispense.[3][4][6][7]
-
Inaccurate Concentrations: When a hygroscopic solid absorbs water, its mass increases. If you weigh out this "wet" solid to prepare a solution, the actual concentration of the active reagent will be lower than calculated, leading to stoichiometric errors in your reactions.[8]
-
Reduced Reactivity: For many moisture-sensitive reactions, such as those involving Grignard reagents or certain organometallics, even trace amounts of water can quench the reaction, leading to low or no product yield.[9]
Q2: How can I tell if a reagent is hygroscopic?
A: The first and most critical step is to always consult the Safety Data Sheet (SDS) for the specific chemical.[2] The SDS will provide information on the material's properties, including its hygroscopicity, and will offer specific recommendations for handling and storage in Section 7.[2] Visual inspection of the reagent can also be an indicator; if a powder that should be free-flowing is clumpy or has formed a solid mass, it has likely absorbed moisture.[7]
Q3: What is the most basic level of protection for storing a moderately hygroscopic reagent?
A: For moderately hygroscopic materials, the minimum level of protection is storage in a tightly sealed container in a cool, dry place.[7] Immediately after use, ensure the container is securely closed to minimize exposure to ambient humidity.[3][7] For added protection, the primary container can be placed inside a secondary container with a desiccant.[10]
Q4: What is a desiccant, and how do I use it?
A: A desiccant is a hygroscopic substance used to create or sustain a dry environment.[2][11] Common desiccants used in laboratories include silica gel, anhydrous calcium chloride, and magnesium sulfate.[2][12] Desiccants are typically placed in the bottom of a sealable container called a desiccator.[12][13] The hygroscopic reagent is then placed on a perforated shelf above the desiccant.[12] It is crucial to use a desiccant with a color indicator, which changes color as it becomes saturated with moisture, signaling the need for regeneration or replacement.[10][12][14]
Q5: When is a desiccator not enough?
A: While desiccators are excellent for general storage of many hygroscopic compounds, they are not suitable for highly reactive or extremely moisture-sensitive chemicals, such as alkali metals or pyrophoric reagents.[12][14][15] Every time a desiccator is opened, its contents are exposed to atmospheric moisture, and it takes time for the low-humidity environment to be re-established.[12][14][15] For these highly sensitive materials, more advanced techniques like using a glove box or Schlenk line are necessary.[16][17][18]
Troubleshooting Guides
This section provides solutions to specific problems encountered during experiments involving hygroscopic reagents.
Problem 1: My hygroscopic powder has become clumped and is difficult to weigh accurately.
-
Cause: The reagent has absorbed a significant amount of atmospheric moisture, causing the particles to agglomerate.[6][7] This not only affects accurate weighing but also indicates that the material's purity is compromised.[4]
-
Short-Term Solution (Use with Caution): If the experiment's stoichiometry is not highly sensitive, you can try to break up the clumps with a clean, dry spatula before weighing.[7] However, be aware that the weighed mass includes an unknown amount of water, which will affect concentration calculations.[7] For more sensitive applications, this material should not be used.
-
Long-Term Solution & Best Practice:
-
Drying the Reagent: For some non-heat-sensitive compounds, the material can be dried in a vacuum oven at a temperature below its decomposition point.[7][9] Always consult the reagent's technical data to ensure this method is appropriate.
-
Proper Weighing Technique: To prevent future clumping during use, minimize the reagent's exposure to air.[7] Have all necessary equipment ready before opening the container. Weigh the desired amount quickly and immediately reseal the container.[7]
-
Inert Atmosphere Weighing: For highly hygroscopic solids, weighing should be performed inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[17][18][19]
-
Problem 2: My reaction yield is consistently low or zero when using a known hygroscopic reagent.
-
Cause: Trace amounts of water from the hygroscopic reagent or insufficiently dried glassware are likely quenching the reaction.[9] This is a common issue with water-sensitive reactions like Grignard, Wittig, or those involving organolithium reagents.[9][19]
-
Troubleshooting Protocol:
-
Verify Reagent Integrity: Ensure the hygroscopic reagent is stored under optimal conditions. If there is any doubt about its dryness, consider using a fresh, unopened container.
-
Properly Dry All Glassware: All glassware must be rigorously dried before use. The most common methods are:
-
Oven-Drying: Place glassware in a laboratory oven at >125°C for at least 4 hours, or ideally overnight.[9][18] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[18]
-
Flame-Drying: Assemble the apparatus and, using a Bunsen burner or heat gun, carefully heat the glass under vacuum or with a flow of inert gas to drive off adsorbed moisture.[9] This should be done with extreme caution and never when flammable solvents are nearby.
-
-
Use Anhydrous Solvents: Ensure all solvents used in the reaction are certified anhydrous or have been properly dried using appropriate techniques (e.g., solvent stills or molecular sieves).[9]
-
Maintain an Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or a glove box.[17][18] This prevents atmospheric moisture from entering the reaction vessel.
-
Problem 3: I need to make a stock solution of a very hygroscopic compound, but it deliquesces on the balance.
-
Cause: The substance is so hygroscopic that it rapidly absorbs enough atmospheric moisture to dissolve itself.[2] This makes accurate weighing in an open atmosphere impossible.
-
Recommended Workflow:
-
Work in a Controlled Environment: The most reliable method is to handle and weigh the entire process within a glove box.[17][18] The low-humidity, inert atmosphere of the glove box will prevent moisture absorption.
-
"Entire Bottle" Stock Solution Method: If a glove box is unavailable, a practical alternative is to prepare a stock solution from the entire contents of a new, unopened bottle of the reagent.[8]
-
Step 1: Pre-weigh a suitable, dry flask with a septum-sealed cap.
-
Step 2: Quickly add the entire contents of the reagent bottle to the flask and seal it.
-
Step 3: Weigh the flask again to determine the exact mass of the hygroscopic solid.
-
Step 4: Using a syringe, add the required volume of anhydrous solvent to the flask to achieve the desired concentration.
-
Step 5: Store the resulting stock solution under an inert atmosphere and in appropriate conditions (e.g., refrigerated or frozen).[8] Aliquot into smaller, single-use volumes if necessary to avoid repeated warming and cooling cycles.
-
-
Visual Workflows and Data
Diagram: Decision-Making for Storage of Hygroscopic Reagents
This flowchart guides the user in selecting the appropriate storage method based on the reagent's sensitivity.
Caption: Decision tree for selecting the correct storage method.
Diagram: Workflow for Handling a Highly Hygroscopic Solid
This diagram illustrates the proper procedure for transferring a highly moisture-sensitive solid reagent.
Caption: Workflow for transferring hygroscopic solids in a glove box.
Table: Common Desiccants and Their Properties
| Desiccant | Chemical Formula | Relative Drying Capacity | Indicator | Regeneration | Notes |
| Silica Gel | SiO₂ | High | Cobalt Chloride (Blue when dry, Pink when wet) or other organic indicators | Heat at 120°C | Most common, reusable, non-corrosive.[11][12] |
| Anhydrous Calcium Chloride | CaCl₂ | Medium | None | Heat at 200-250°C | Inexpensive, but can form adducts with some organic compounds.[2][12] |
| Anhydrous Magnesium Sulfate | MgSO₄ | High | None | Heat at 200°C | Neutral, good for drying organic solvents.[2] |
| Drierite™ (Anhydrous Calcium Sulfate) | CaSO₄ | Low to Medium | Cobalt Chloride (Blue when dry, Pink when wet) | Heat at 210°C | Fast-acting, but has a lower total capacity. |
| Phosphorus Pentoxide | P₄O₁₀ | Very High | None | Not reusable | Extremely efficient but also corrosive and hazardous; used for highly critical applications.[15] |
Final Recommendations for Best Practices
-
Always Read the SDS: This is the most critical first step before handling any new chemical.[2]
-
Minimize Exposure: Only unseal containers of hygroscopic reagents for the minimum time required to dispense the material.[3][7]
-
Use the Right Tools: Employ desiccators, glove bags, or glove boxes as dictated by the reagent's sensitivity.[12][16][18]
-
Date Containers: Write the date of receipt and the date first opened on all reagent containers.[16] This helps track potential moisture exposure over time.
-
Never Return to the Original Container: To prevent contamination, never return unused reagent to the original stock bottle.[16][17]
-
Purchase Appropriate Quantities: Buy smaller quantities of highly hygroscopic reagents that will be consumed relatively quickly to avoid long-term storage problems.[19]
By implementing these best practices, you can significantly reduce the risks associated with hygroscopic reagents, leading to more reliable, reproducible, and successful experimental outcomes.
References
-
Handling of Water-Reactive Chemicals - Safe Operating Procedure . (n.d.). Retrieved from [Link]
-
SOP: Water-Reactive Chemicals . (2024, April 12). PennEHRS - University of Pennsylvania. Retrieved from [Link]
-
Water Reactive - Environmental Health & Safety Services . (n.d.). Syracuse University. Retrieved from [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory . (n.d.). National Institutes of Health - Office of Research Services. Retrieved from [Link]
-
AU Lab Safety Sheets - Water Reactive Chemicals Overview . (n.d.). Auburn University. Retrieved from [Link]
-
The MSDS HyperGlossary: Hygroscopic . (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals . (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]
-
How Temperature and Humidity Affect Pharmaceutical Raw Materials | Pharma Facts Explained #GMP . (2025, October 27). YouTube. Retrieved from [Link]
-
Desiccator Cabinet – A Critical Labware . (2018, May 24). Cleanroom Equipment - WordPress.com. Retrieved from [Link]
-
How do you handle hygroscopic solutes in the lab? . (n.d.). TutorChase. Retrieved from [Link]
-
Desiccator . (2014, December 2). YouTube. Retrieved from [Link]
-
13.2.1 Classification of goods according to moisture behavior . (n.d.). Container Handbook. Retrieved from [Link]
-
Water Sensitive Chemicals . (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]
-
Storage of Hygroscopic materials . (2016, May 28). Reddit. Retrieved from [Link]
-
Hygroscopic chemical...how to deal with? . (2010, July 17). Protocol Online. Retrieved from [Link]
-
How to Handle Hygroscopic Reference Standards? . (2008, November 27). Chromatography Forum. Retrieved from [Link]
-
Hygroscopic Problems Of Capsule Filled Powders . (2022, April 11). richpacking020.com. Retrieved from [Link]
-
A Practical Guide to MSL: Handling and Storing Sensitive Components . (n.d.). Retrieved from [Link]
-
How to Use Desiccator Properly | Parts and Function of Desiccator | ENGLISH . (2021, August 7). YouTube. Retrieved from [Link]
-
Glove Box Isolators and Containment Chambers . (2013, September 24). YouTube. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview . (n.d.). PharmaInfo. Retrieved from [Link]
-
Preparing Anhydrous Reagents and Equipment . (2015, March 4). JoVE. Retrieved from [Link]
-
RELATIVE HUMIDITY- The Agents of Deterioration (9/10) | Art Conservation 101 . (2020, June 15). YouTube. Retrieved from [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview . (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Desiccator in Chemistry Lab: Definition & Concept . (n.d.). Study.com. Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . (n.d.). PMC. Retrieved from [Link]
-
Hygroscopic: What it Means, What You Need to Know . (n.d.). CORECHEM Inc. Retrieved from [Link]
Sources
- 1. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. youtube.com [youtube.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. academics.eckerd.edu [academics.eckerd.edu]
- 11. ibisscientific.com [ibisscientific.com]
- 12. cleanroomequipmentcom.wordpress.com [cleanroomequipmentcom.wordpress.com]
- 13. Desiccator in Chemistry Lab: Definition & Concept - Video | Study.com [study.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 17. ehss.syr.edu [ehss.syr.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. ors.od.nih.gov [ors.od.nih.gov]
Technical Support Center: Strategies for Optimizing In Vivo Bioavailability of Small Molecules
Welcome to the technical support center for drug development professionals. This guide is designed to provide actionable insights and troubleshooting solutions for overcoming common challenges in optimizing the in vivo bioavailability of small molecules. As a Senior Application Scientist, my goal is to provide a logical, evidence-based framework to guide your experimental choices and enhance the therapeutic potential of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries related to bioavailability.
Q1: What is bioavailability and why is it a critical parameter in drug development?
Bioavailability, often denoted as (F), is a fundamental pharmacokinetic metric that defines the fraction of an administered drug dose that reaches the systemic circulation in its unchanged, active form.[1][2] It is a critical determinant of a drug's therapeutic efficacy, safety, and commercial viability.[1] High bioavailability is desirable as it allows for a larger proportion of the drug to exert its intended effect, potentially minimizing the required dose and reducing the risk of adverse events.[2] Conversely, poor bioavailability can lead to high dosing requirements, increased toxicity, and variable clinical outcomes, making it a major hurdle in drug development.[1][2]
Q2: What are the main factors that limit the in vivo bioavailability of small molecules?
Low oral bioavailability is typically a result of one or more of the following factors:
-
Poor Aqueous Solubility: A significant portion of new chemical entities (NCEs) are poorly soluble in water.[3][4] For a drug to be absorbed, it must first be in solution at the site of absorption, typically the gastrointestinal (GI) tract.[3]
-
Low Membrane Permeability: After dissolution, a drug must pass through the lipid bilayers of the intestinal epithelium to enter the bloodstream.[2] Low permeability is a common issue for many compounds.[2]
-
First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein. Here, drugs can be extensively metabolized by enzymes before reaching systemic circulation, a process known as first-pass metabolism.[2][5]
-
Chemical and Physical Instability: Degradation of the drug in the harsh environment of the GI tract or instability of its solid form can also reduce the amount of active drug available for absorption.[4][6]
Q3: How is bioavailability measured?
Bioavailability is typically assessed through in vivo pharmacokinetic (PK) studies in animal models or human volunteers.[7] The most common methods involve:
-
Plasma Drug Concentration Studies: Blood samples are collected at various time points after drug administration, and the concentration of the active drug is measured.[8] Key parameters derived from the resulting plasma concentration-time curve are the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the Area Under the Curve (AUC).[8] AUC is the primary indicator of the total extent of drug absorption.[8]
-
Urinary Drug Excretion Studies: This method involves collecting urine over a period of time and measuring the cumulative amount of unchanged drug excreted. It serves as a complementary approach to plasma studies.[8]
-
Pharmacodynamic Methods: In some cases, a drug's pharmacological effect (e.g., changes in ECG) can be measured over time.[9] However, this method can be less precise due to variability in the correlation between drug concentration and therapeutic response.[9]
Q4: What is the Biopharmaceutics Classification System (BCS) and how does it guide formulation strategies?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[10] This classification helps predict a drug's in vivo absorption characteristics and guides the selection of appropriate bioavailability enhancement strategies.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle |
| Class I | High | High | None (Generally high bioavailability) |
| Class II | Low | High | Dissolution rate is the limiting step |
| Class III | High | Low | Permeability is the limiting step |
| Class IV | Low | Low | Both dissolution and permeability are hurdles |
For instance, for BCS Class II drugs, the primary focus is on improving the dissolution rate, making strategies like particle size reduction or amorphous solid dispersions highly relevant.[11] For Class III drugs, the challenge is permeability, necessitating different approaches.
Section 2: Troubleshooting Guide: Common Bioavailability Challenges
This section provides a problem-oriented approach to overcoming specific experimental hurdles.
Problem: My compound has very low aqueous solubility.
Low solubility is one of the most common reasons for poor bioavailability.[3] The primary goal is to increase the concentration of the dissolved drug in the GI tract.
Q1: What are the first-line strategies to consider for a poorly soluble, crystalline compound?
For a BCS Class IIa compound, where the dissolution rate is the limiting factor, particle size reduction is often the most direct approach.[12]
-
Mechanism: Reducing particle size dramatically increases the surface area-to-volume ratio of the drug particles.[3] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.
-
Techniques: Common methods include micronization via jet milling or high-pressure homogenization to produce micron-sized or nano-sized particles.[2][3]
-
Causality: By accelerating dissolution, the drug can be absorbed more quickly before it is cleared from the GI tract, leading to improved bioavailability.[3] It is important to note that this enhances the rate of dissolution but not the equilibrium solubility.[3]
Q2: When should I consider creating an amorphous solid dispersion (ASD)?
ASDs are a powerful strategy when simple particle size reduction is insufficient, particularly for compounds with very high crystal lattice energy (a high melting point can be an indicator).
-
Mechanism: An ASD involves dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[1][2] The amorphous form lacks the strong crystal lattice structure of its crystalline counterpart, leading to a significant increase in apparent solubility and dissolution rate.[2][11]
-
When to Use: This approach is highly effective for BCS Class II and IV drugs.[3][11]
-
Common Preparation Methods:
-
Self-Validation: A key challenge with ASDs is the potential for the amorphous drug to recrystallize back to its more stable, less soluble crystalline form.[2] Therefore, the chosen polymer must not only enhance dissolution but also inhibit crystallization in the solid state and upon contact with GI fluids. This stability should be rigorously tested under accelerated conditions (high temperature and humidity).
Caption: Amorphous Solid Dispersion Workflow.
Q3: My compound is a weak acid or base. How can salt formation improve its bioavailability?
For ionizable compounds, forming a salt is a very common and effective strategy to enhance solubility and dissolution rate.[1][13]
-
Mechanism: A salt is formed by reacting an acidic or basic drug with a suitable counterion.[1] The resulting salt form often has significantly different (and usually better) physicochemical properties than the free form, particularly aqueous solubility.[1][14] For example, the hydrochloride salt of a weakly basic drug will be more soluble in the stomach's acidic environment.
-
Causality: The improved dissolution rate of the salt form can lead to higher concentrations of the drug in the GI fluid, creating a larger concentration gradient that drives absorption across the intestinal membrane.[13]
-
Example: Ciprofloxacin hydrochloride is a salt form of the antibiotic ciprofloxacin, designed to improve its dissolution rate.[13]
Q4: Are there risks associated with salt formation?
Yes, the choice of counterion is critical.[1] Potential issues include:
-
Hygroscopicity: Some salts readily absorb moisture from the air, which can affect the chemical and physical stability of the drug product.[1][15]
-
Precipitation: The salt may dissolve, but the free form of the drug could then precipitate out in the GI tract if the local pH changes and the free form's solubility is exceeded (a phenomenon known as the "common ion effect").[15]
-
Polymorphism: Salts can exist in different crystalline forms (polymorphs), each with its own solubility and stability profile. This must be carefully controlled.
Problem: My compound has poor membrane permeability.
If a compound dissolves well but still shows poor absorption, permeability is likely the rate-limiting step (characteristic of BCS Class III and IV drugs).
Q1: How can I determine if permeability is the rate-limiting step?
In vitro cell-based assays, such as the Caco-2 permeability assay, are standard tools for assessing a compound's potential for intestinal permeability. These assays measure the rate at which a compound is transported across a monolayer of human intestinal cells. Low efflux in these assays is a strong indicator of poor permeability in vivo.
Q2: What formulation strategies can overcome poor permeability?
Lipid-based drug delivery systems (LBDDS) are a primary strategy for improving the absorption of poorly permeable and lipophilic compounds.[11]
-
Mechanism: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and cosolvents that contain the dissolved drug.[2] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions or microemulsions.[2][3]
-
Causality:
-
Maintains Solubilization: The drug remains in a dissolved state within the lipid droplets, avoiding precipitation.
-
Bypasses First-Pass Metabolism: LBDDS can promote lymphatic transport of highly lipophilic drugs, which allows the drug to bypass the liver and avoid extensive first-pass metabolism.[11]
-
Alters Permeability: Some components of LBDDS can interact with the intestinal membrane, transiently increasing its permeability.
-
Problem: My compound exhibits high first-pass metabolism.
High first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation, even if absorption from the gut is complete.
Q1: What are the indicators of significant first-pass metabolism?
A classic sign is observing very low oral bioavailability (F << 10%) despite good aqueous solubility and evidence of high absorption from the gut (e.g., most of the administered dose is recovered as metabolites in urine and feces). Comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose is the definitive way to quantify this.
Q2: Which strategies can help bypass or reduce first-pass metabolism?
-
Lipid-Based Formulations: As mentioned, for highly lipophilic drugs, LBDDS can facilitate lymphatic uptake, a pathway that drains into the systemic circulation while bypassing the liver.[11]
-
Prodrugs: This chemical modification strategy involves attaching a promoiety to the active drug. The resulting prodrug may not be a substrate for the metabolizing enzymes in the liver. Once absorbed, the promoiety is cleaved by enzymes in the blood or other tissues to release the active parent drug.
-
Enzyme Inhibitors: Co-administering the drug with a compound that inhibits the specific metabolic enzymes (e.g., CYP450 enzymes) can increase bioavailability.[5] However, this approach carries a high risk of drug-drug interactions.
Q3: When is a change in the route of administration recommended?
If formulation and chemical modification strategies are not viable or effective, alternative routes of administration that avoid the GI tract and liver are considered. These include:
-
Intravenous (IV)
-
Transdermal (through the skin)
-
Sublingual (under the tongue)
-
Intranasal (through the nose)
Caption: Routes Bypassing First-Pass Metabolism.
Section 3: Key Strategies and Enabling Technologies: A Comparative Overview
Choosing the right strategy depends on a thorough pre-formulation assessment of the compound's physicochemical properties.[16]
| Strategy | Primary Mechanism | Best For (BCS Class) | Key Advantages | Key Challenges |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate.[2][3] | Class II | Simple, well-established, cost-effective.[12] | Risk of particle agglomeration; may not be sufficient for very insoluble compounds. |
| Salt Formation | Increases aqueous solubility and dissolution rate of ionizable drugs.[1][13] | Class II | Significant solubility enhancement possible; well-understood regulatory path. | Only for ionizable drugs; risk of hygroscopicity, polymorphism, and precipitation.[1][15] |
| Co-crystals | Alters crystal packing to improve solubility and stability.[1] | Class II, IV | Applicable to non-ionizable drugs; can improve multiple properties simultaneously. | Can be challenging to screen and scale up; regulatory path less established than salts. |
| Amorphous Solid Dispersions (ASDs) | Utilizes high-energy amorphous state to increase apparent solubility.[2][11] | Class II, IV | Can achieve very high levels of supersaturation; powerful for "brick dust" compounds. | Physical instability (recrystallization); requires careful polymer selection and process control.[2] |
| Lipid-Based Systems (LBDDS) | Maintains drug in a solubilized state; can enhance permeability and lymphatic uptake.[2][11] | Class II, III, IV | Effective for lipophilic drugs; can bypass first-pass metabolism.[11] | Can have limited drug loading capacity; potential for GI side effects with high surfactant levels. |
| Prodrugs | Chemical modification to improve solubility or permeability.[1] | Class II, III, IV | Can overcome fundamental molecular limitations; can target specific transporters. | Requires additional synthesis and metabolism studies; risk of incomplete conversion to active drug. |
Section 4: Experimental Protocols
Protocol 1: Basic In Vivo Pharmacokinetic (PK) Study Design for Bioavailability Assessment
-
Objective: To determine the key PK parameters (Cmax, Tmax, AUC) of a test compound after oral administration and compare them to intravenous administration to calculate absolute bioavailability.
-
Study Design: A two-period, two-sequence crossover design is often used.[17] This involves two groups of subjects (e.g., rodents). In the first period, Group 1 receives the oral formulation and Group 2 receives the IV formulation. After a suitable "washout" period (at least 10 half-lives of the drug), the treatments are crossed over for the second period.[17][18] This design minimizes variability as each subject serves as their own control.[17]
-
Methodology:
-
Subject Selection: Use healthy, young adult animals (e.g., Sprague-Dawley rats).[18] Ensure they are fasted overnight prior to dosing to reduce variability in GI absorption.[18]
-
Dosing:
-
Oral (PO): Administer the test formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). The formulation vehicle should be chosen carefully to ensure the compound is fully solubilized or uniformly suspended.[7]
-
Intravenous (IV): Administer a solution of the compound via a tail vein injection at a lower dose (e.g., 1-2 mg/kg).[16] The IV dose serves as the 100% bioavailable reference.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.[19]
-
Sample Processing: Process blood to plasma and store frozen (-80°C) until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both PO and IV routes.
-
Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
-
Objective: To prepare an ASD of a poorly soluble compound with a suitable polymer to enhance its dissolution rate.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., HPMC, PVP, Soluplus®)
-
Solvent system capable of dissolving both API and polymer (e.g., methanol, acetone, dichloromethane, or a mixture).
-
-
Methodology:
-
Solution Preparation:
-
Dissolve the selected polymer in the chosen solvent system with stirring.
-
Once the polymer is fully dissolved, add the API and continue stirring until a clear solution is obtained. The concentration should be optimized to ensure efficient spraying without nozzle clogging.
-
-
Spray Drying Process:
-
Set the parameters on the spray dryer (e.g., Büchi Mini Spray Dryer B-290). Key parameters to optimize include:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to avoid thermal degradation of the API and polymer.
-
Aspirator Rate: Controls the airflow and residence time of particles in the drying chamber.
-
Pump Feed Rate: Controls the rate at which the solution is introduced.
-
-
Pump the API-polymer solution through the atomizer nozzle into the drying chamber. The hot gas rapidly evaporates the solvent, forming solid particles that are collected in a cyclone.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
-
Self-Validating Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the resulting powder to confirm the absence of a melting endotherm for the crystalline API, which indicates a successful conversion to the amorphous state. A single glass transition temperature (Tg) should be observed.
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the ASD should show a broad "halo" pattern, characteristic of amorphous material, with no sharp Bragg peaks that indicate crystallinity.
-
In Vitro Dissolution Testing: Perform dissolution tests in a relevant buffer (e.g., simulated gastric or intestinal fluid). Compare the dissolution profile of the ASD to the crystalline API. A successful ASD will show a much faster dissolution rate and achieve a state of supersaturation.
-
Section 5: References
-
Taylor & Francis. (2024-12-26). Prioritizing oral bioavailability in drug development strategies.
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
-
Drug Hunter. (2022-04-16). Solid Form Strategies for Increasing Oral Bioavailability.
-
Patsnap Synapse. (2025-03-20). How to improve the bioavailability of a drug?.
-
Contract Pharma. (2019-10-15). Overcoming the Small Molecule Bioavailability Challenge.
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
-
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
-
PubMed. (n.d.). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options.
-
YouTube. (2017-10-20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
-
JoVE. (2025-09-17). Bioavailability Study Design: Healthy Subjects Versus Patients.
-
PMC. (2020-04-25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
-
JoVE. (2025-09-17). Measurement of Bioavailability: Pharmacodynamic Methods.
-
JoVE. (2025-09-17). Measurement of Bioavailability: Pharmacokinetic Methods.
-
WOAH Regional Representation for the Americas. (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES.
-
Hilaris Publisher. (2025-02-28). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability.
-
Aragen Life Sciences. (2021-09-30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
-
Taylor & Francis Online. (2014-10-28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
-
ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development.
-
Slideshare. (n.d.). Bioavailability testing protocol.
-
BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing and Formulation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Measurement of Bioavailability: Pharmacokinetic Methods [jove.com]
- 9. Video: Measurement of Bioavailability: Pharmacodynamic Methods [jove.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. m.youtube.com [m.youtube.com]
- 13. drughunter.com [drughunter.com]
- 14. researchgate.net [researchgate.net]
- 15. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rr-americas.woah.org [rr-americas.woah.org]
- 18. Video: Bioavailability Study Design: Healthy Subjects Versus Patients [jove.com]
- 19. Bioavailability testing protocol | PPTX [slideshare.net]
Technical Support Center: A Troubleshooting Guide for Laboratory Experiments
Welcome to the Technical Support Center, your comprehensive resource for navigating the common challenges encountered in laboratory research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to diagnose and resolve experimental hurdles. Here, we move beyond simple checklists to provide a deeper understanding of the underlying principles, ensuring robust and reproducible results.
Section 1: Cell Culture - The Foundation of In Vitro Research
Cell culture is the bedrock of many biological experiments, yet it is highly susceptible to issues that can compromise entire studies. This section addresses the most frequent and critical challenges in maintaining healthy and reliable cell cultures.
FAQ 1: My cell culture medium has turned cloudy and yellow overnight. What is the likely cause and what should I do?
Answer:
A rapid change in the medium's color to yellow, often accompanied by turbidity, is a classic sign of bacterial contamination.[1] The yellowing is due to a sharp drop in pH caused by the metabolic byproducts of rapidly growing bacteria.
Immediate Corrective Actions:
-
Isolate and Discard: Immediately remove the contaminated flask or plate from the incubator to prevent cross-contamination.[1][2] All items that have come into contact with the contaminated culture should be considered biohazardous and disposed of accordingly.
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet (BSC) and the incubator.[1][2] Wipe all surfaces with 70% ethanol followed by a broad-spectrum disinfectant like benzalkonium chloride.[2]
-
Check Other Cultures: Carefully inspect all other cultures that were in the same incubator or handled in the same session for any early signs of contamination, such as subtle cloudiness or a slight color change.[1]
Root Cause Analysis and Prevention:
Bacterial contamination is almost always a result of a break in aseptic technique. To prevent recurrence, a systematic review of your workflow is essential.
-
Aseptic Technique: Ensure all manipulations are performed in a certified BSC. Minimize the time that flasks, plates, and reagent bottles are open. Avoid passing hands and arms over open containers.[2]
-
Reagent Integrity: Use reagents from trusted suppliers.[2] When preparing media and other solutions, sterile filter them appropriately. Consider aliquoting shared reagents like media, serum, and supplements into smaller, single-use volumes to minimize the risk of contaminating the entire stock.[2]
-
Incubator Hygiene: Regularly clean and disinfect the incubator, including the water pan.[2][3] The warm, humid environment is an ideal breeding ground for microbes. Consider using sterile water treated with a disinfectant in the water pan.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a clean lab coat and gloves. Change gloves frequently, especially after touching any non-sterile surfaces.[2]
FAQ 2: I suspect mycoplasma contamination in my cell line. How can I detect it and what are the remediation options?
Answer:
Mycoplasma is a particularly insidious contaminant as it is not visible by standard light microscopy and often does not cause the obvious turbidity or pH changes seen with bacterial or fungal contamination.[1] However, it can significantly alter cell metabolism, growth rates, and gene expression, making experimental results unreliable.[1]
Detection Methods:
Routine testing for mycoplasma is crucial for maintaining the integrity of your cell lines.
| Detection Method | Principle | Advantages | Disadvantages |
| PCR-Based Assays | Amplification of mycoplasma-specific DNA sequences.[4] | High sensitivity and specificity, rapid results. | Can be susceptible to contamination, leading to false positives. |
| DNA Staining (e.g., DAPI) | Staining of cellular DNA. Mycoplasma will appear as small, fluorescent dots outside the cell nucleus. | Relatively simple and inexpensive. | Lower sensitivity than PCR, can be difficult to interpret. |
| ELISA | Detection of mycoplasma-specific antigens. | Good for screening a large number of samples. | May have lower sensitivity than PCR. |
| Microbiological Culture | Culturing the cells on specific mycoplasma growth media. | The "gold standard" for detection. | Slow (can take several weeks), some strains are difficult to culture. |
Remediation and Prevention:
-
Best Practice: The most reliable solution is to discard the contaminated cell line and start a new culture from a cryopreserved, uncontaminated stock.[2]
-
Quarantine: When introducing a new cell line into the lab, always quarantine it and test for mycoplasma before incorporating it into your general stock.[2]
-
Antibiotic Treatment: In cases where the cell line is irreplaceable, several commercially available antibiotic cocktails can be used to eliminate mycoplasma. However, these can be toxic to the cells and may not always be 100% effective. Follow the manufacturer's protocol carefully.
Section 2: Molecular Biology - Navigating the Nuances of Nucleic Acids and Proteins
This section provides troubleshooting for common techniques in molecular biology, including Polymerase Chain Reaction (PCR) and Western Blotting.
FAQ 3: My PCR reaction shows no band, or a very faint band, in the agarose gel. What are the possible causes and how can I fix it?
Answer:
The absence of a PCR product is a frequent issue with several potential causes. A systematic approach to troubleshooting is key to identifying the problem.
Troubleshooting Workflow for No PCR Amplification:
Caption: A logical workflow for troubleshooting failed PCR reactions.
Detailed Troubleshooting Steps:
-
Reagent Check:
-
Human Error: The most common reason for PCR failure is a simple mistake, such as omitting a reagent.[5] Always use a checklist and prepare a master mix to ensure consistency.[6]
-
Reagent Integrity: Ensure that all reagents are properly stored and have not expired.[7] Thaw and mix all components thoroughly before use.[8]
-
-
Template DNA:
-
Quantity and Purity: Use a spectrophotometer or fluorometer to measure the concentration and purity of your DNA template.[5] Low concentrations or the presence of inhibitors can prevent amplification.[5][8] If purity is an issue, re-purify the DNA.
-
Integrity: Run an aliquot of your template DNA on an agarose gel to check for degradation.[7] Degraded DNA will appear as a smear rather than a distinct high-molecular-weight band.[5]
-
-
Primers:
-
PCR Conditions:
-
Annealing Temperature (Ta): This is a critical parameter. If the Ta is too high, the primers will not bind efficiently to the template. If it's too low, you risk non-specific amplification.[5] Perform a temperature gradient PCR to determine the optimal Ta.[10]
-
Extension Time: Ensure the extension time is sufficient for the polymerase to synthesize the entire amplicon. A general rule of thumb is one minute per kilobase of product length.
-
Number of Cycles: If the target is in low abundance, increasing the number of cycles (up to 40) may be necessary.[9]
-
-
Thermocycler:
-
Performance: If you continue to have issues, verify that the thermocycler is functioning correctly and reaching the programmed temperatures.[8]
-
FAQ 4: My Western Blot has high background and non-specific bands. How can I improve the quality of my blots?
Answer:
High background and non-specific bands on a Western Blot can obscure the detection of your protein of interest. These issues often stem from suboptimal blocking, antibody concentrations, or washing steps.[11]
Key Areas for Optimization:
| Parameter | Problem | Solution | Causality |
| Blocking | High, uniform background.[12] | Increase blocking time and/or use a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).[11][12] | Inadequate blocking leaves sites on the membrane open for non-specific antibody binding. Some antibodies have cross-reactivity with proteins in milk (e.g., phospho-specific antibodies and casein). |
| Primary Antibody Concentration | High background, multiple non-specific bands.[11] | Decrease the primary antibody concentration. Perform a titration to find the optimal dilution.[12] | An excessively high concentration of the primary antibody can lead to it binding to proteins with lower affinity, resulting in non-specific bands.[11] |
| Secondary Antibody Concentration | High background, "splotchy" appearance.[13] | Decrease the secondary antibody concentration.[13] | Too much secondary antibody increases the likelihood of non-specific binding and can lead to aggregation. |
| Washing Steps | High background.[11] | Increase the number and/or duration of the washing steps. Ensure a gentle detergent like Tween-20 is included in the wash buffer.[11] | Insufficient washing fails to remove unbound or weakly bound antibodies, leading to a higher background signal.[11] |
| Membrane Handling | Patchy or uneven background, spots.[14] | Always handle the membrane with clean forceps. Ensure the membrane is fully submerged and agitated during all incubation and washing steps.[13][14] | Contamination from gloves or allowing the membrane to dry out can cause artifacts and uneven background. |
Experimental Protocol: Optimizing Antibody Dilution
-
Prepare your blot: Run your protein samples on an SDS-PAGE gel and transfer to a membrane as per your standard protocol.
-
Block the membrane: Block the membrane for 1 hour at room temperature with your chosen blocking buffer.
-
Create a dilution series: Prepare a series of primary antibody dilutions (e.g., 1:500, 1:1000, 1:2500, 1:5000, 1:10000) in your antibody dilution buffer.
-
Incubate with primary antibody: Cut the membrane into strips (if necessary) and incubate each strip with a different antibody dilution overnight at 4°C with gentle agitation.
-
Wash: Wash the membrane strips extensively with your wash buffer (e.g., 3 x 10 minutes).
-
Incubate with secondary antibody: Incubate all strips with the same, optimized concentration of your secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the extensive washing steps.
-
Develop: Develop the blot using your detection reagent and compare the signal-to-noise ratio for each dilution to determine the optimal concentration.
Section 3: Analytical Chemistry - Precision and Purity in Separation Science
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its complexity can lead to a variety of issues. This section addresses common problems in HPLC.
FAQ 5: I'm observing peak tailing and shifting retention times in my HPLC chromatogram. What are the likely causes?
Answer:
Inconsistent retention times and poor peak shape, such as tailing, are common HPLC problems that compromise the accuracy and reproducibility of your analysis.[15] These issues often point to problems with the mobile phase, the column, or the sample itself.
Troubleshooting HPLC Peak Shape and Retention Time Issues:
Caption: A multi-faceted approach to diagnosing HPLC issues.
In-Depth Analysis:
-
Mobile Phase Issues:
-
Composition and pH: Even minor variations in the mobile phase composition or pH can lead to significant shifts in retention times.[15] Always prepare the mobile phase fresh and accurately.[15] Ensure any buffers are fully dissolved and within their effective buffering range.[15]
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise, which can affect retention time stability.[15] Always degas the mobile phase before use.[15]
-
-
Column Problems:
-
Contamination: Accumulation of sample components on the column can lead to active sites that cause peak tailing.[15] Flush the column with a strong solvent to clean it.
-
Column Voids: A void at the head of the column can cause peak splitting or broadening.[15] This can result from pressure shocks or degradation of the stationary phase. Replacing the column is often necessary.[16]
-
Column Age: Over time, the stationary phase of the column can degrade, leading to a loss of performance. If cleaning and regeneration are unsuccessful, the column may need to be replaced.
-
-
Sample and Injection Issues:
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[15] Whenever possible, dissolve the sample in the mobile phase.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[17] Reduce the injection volume or dilute the sample.
-
-
System Hardware:
-
Pump Performance: Worn pump seals or faulty check valves can cause inconsistent flow rates, leading to shifting retention times.[15]
-
Leaks: Any leaks in the system will cause a drop in pressure and affect the flow rate, impacting retention times.[16]
-
Temperature Fluctuations: The temperature of the column can affect retention times. Using a column oven provides a stable temperature environment.[18]
-
Section 4: Drug Development Assays - Ensuring Accuracy and Reliability
The development of robust and reliable assays is critical for the drug discovery process. This section addresses common challenges in this area.
FAQ 6: My screening assay is producing a high number of false positives. How can I improve the specificity of my assay?
Answer:
False positives in a screening assay can lead to a significant waste of time and resources by incorrectly identifying inactive compounds as active.[19] Improving assay specificity is crucial and often involves a multi-pronged approach focused on assay design and execution.
Strategies to Reduce False Positives:
-
Thorough Assay Development and Validation:
-
Design of Experiments (DoE): Employ a systematic approach like DoE to optimize critical assay parameters such as reagent concentrations, incubation times, and temperature.[19] This helps in identifying conditions that maximize the signal-to-noise ratio and minimize non-specific effects.
-
Comprehensive Validation: Validate the assay for specificity, linearity, accuracy, and precision before embarking on a large-scale screen.[19]
-
-
Selection of High-Quality Reagents:
-
Antibody Specificity: If using an antibody-based assay, ensure the antibodies are highly specific for the target and have been validated for the specific application.[20] Antibodies that work well in one platform (e.g., ELISA) may not perform optimally in another.[20]
-
Reagent Purity: Use high-purity reagents to avoid interference from contaminants.
-
-
Inclusion of Appropriate Controls:
-
Positive and Negative Controls: These are essential for every assay plate to ensure the assay is performing as expected.
-
Counter-Screening: Implement a secondary, orthogonal assay to confirm the activity of any initial hits. This is one of the most effective ways to eliminate false positives.
-
Interference Assays: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Run assays in the absence of the target to identify such compounds.
-
-
Addressing Non-Specific Interactions:
-
Detergents: Including a mild detergent (e.g., Tween-20) in the assay buffer can help to reduce non-specific binding of compounds to the assay components.
-
Blocking Agents: Similar to Western blotting, using blocking agents like BSA can prevent non-specific binding in some assay formats.
-
The journey from a research question to a definitive result is often fraught with technical challenges. By understanding the fundamental principles behind these common laboratory techniques and adopting a systematic, logical approach to troubleshooting, you can enhance the quality and reliability of your experimental data.
References
- Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad.
- Troubleshooting Cell Culture Contamination: A Practical Solution Guide. Yeasen.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Troubleshooting Guide for Cell Culture Contamin
- Troubleshooting Common Cell Culture Contamin
- Western Blot Troubleshooting Guide. Bio-Techne.
- Western Blot Troubleshooting Guide. TotalLab.
- Western Blot Troubleshooting Guide. R&D Systems.
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
- 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie.
- Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide.
- Cell Culture Contamin
- HPLC Troubleshooting Guide.
- PCR Troubleshooting: Common Problems and Solutions. MyBioSource Learning Center.
- PCR product contamination and how to deal with it. Bento Lab.
- Clean Up Your Act!
- Troubleshooting your PCR. Takara Bio.
- Troubleshooting PCR and RT-PCR Amplific
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.
- PCR Troubleshooting Guide & Solutions. Boster Bio.
- How to be a Better Troubleshooter in Your Labor
- Common Assay Development Issues (And How to Avoid Them!). DCN Dx.
Sources
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. corning.com [corning.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mybiosource.com [mybiosource.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. goldbio.com [goldbio.com]
- 8. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 9. Troubleshooting your PCR [takarabio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 15. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 16. realab.ua [realab.ua]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. dispendix.com [dispendix.com]
- 20. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
Validation & Comparative
A Comparative Guide to Pyrrolidine Synthesis: Strategies for Drug Discovery and Development
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules, making it a privileged scaffold in drug design. The stereoselective synthesis of substituted pyrrolidines is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of four prominent methods for pyrrolidine synthesis: the Paal-Knorr Synthesis, 1,3-Dipolar Cycloaddition of Azomethine Ylides, Transition-Metal Catalyzed Intramolecular Hydroamination, and Organocatalytic Asymmetric Synthesis. We will delve into the mechanistic underpinnings, practical applications, and provide exemplary protocols to empower researchers in selecting the optimal strategy for their synthetic targets.
The Classical Approach: Paal-Knorr Pyrrolidine Synthesis
The Paal-Knorr synthesis is a foundational method for constructing the pyrrole ring, which can be subsequently reduced to a pyrrolidine. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3] While primarily known for pyrrole synthesis, its relevance to pyrrolidine synthesis lies in the two-step sequence of cyclization followed by reduction.
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal. Subsequent intramolecular cyclization via the nitrogen's attack on the second carbonyl group generates a five-membered ring intermediate, which then dehydrates to form the aromatic pyrrole ring.[3] The rate-determining step is often the ring-closing step. The resulting pyrrole can then be hydrogenated to the desired pyrrolidine.
Diagram 1: Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr synthesis and subsequent reduction.
Application in Pharmaceutical Synthesis: Atorvastatin (Lipitor®)
A key application of the Paal-Knorr reaction in the pharmaceutical industry is in the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering drug.[4][5] The central pyrrole ring of an Atorvastatin intermediate is constructed via a Paal-Knorr condensation.[2][6]
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol details a conventional heating method for a classic Paal-Knorr reaction.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Concentrated Hydrochloric Acid
-
Methanol
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[3]
The Power of Cycloadditions: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient and atom-economical method for the stereoselective synthesis of polysubstituted pyrrolidines.[7][8] This reaction can generate up to four new contiguous stereocenters in a single step, making it a powerful tool for constructing complex molecular architectures.[7]
Mechanism and Rationale
Azomethine ylides are 1,3-dipoles that react with dipolarophiles (typically electron-deficient alkenes) in a concerted [3+2] cycloaddition to form a five-membered pyrrolidine ring.[9] The stereochemical outcome of the reaction is highly dependent on the geometry of the azomethine ylide and the nature of the dipolarophile. The use of chiral catalysts can induce high levels of enantioselectivity.[7]
Diagram 2: 1,3-Dipolar Cycloaddition of an Azomethine Ylide
Caption: General scheme of a [3+2] dipolar cycloaddition reaction.
Application in Natural Product Synthesis: (-)-Kainic Acid
The 1,3-dipolar cycloaddition strategy has been successfully applied in the total synthesis of various natural products. For instance, an intramolecular [3+2] cycloaddition was a key step in an enantioselective synthesis of (-)-(α)-kainic acid, a potent neuroexcitatory amino acid.[10]
Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition
This protocol describes a one-pot, three-component reaction to synthesize spirooxindole-pyrrolidine derivatives.
Materials:
-
Isatin
-
N-methylglycine
-
(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile
-
Absolute Ethanol
Procedure:
-
Generate the azomethine ylide in situ via the decarboxylative condensation of isatin and N-methylglycine in absolute ethanol.
-
Add the (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile as the dipolarophile to the reaction mixture.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
The product, a 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, can be isolated after appropriate workup and purification.[11]
Precision and Control: Transition-Metal Catalyzed Intramolecular Hydroamination
Transition-metal catalysis offers a powerful and versatile platform for the synthesis of pyrrolidines through the intramolecular hydroamination of unactivated alkenes.[12] This method allows for the direct formation of a C-N bond and the pyrrolidine ring in a single, atom-economical step.
Mechanism and Rationale
The catalytic cycle typically involves the coordination of the aminoalkene to the metal center, followed by migratory insertion of the alkene into the metal-amide bond. Subsequent protonolysis of the resulting metallacycle releases the pyrrolidine product and regenerates the active catalyst. The choice of metal (e.g., palladium, rhodium, iridium) and ligand is crucial for achieving high yields and selectivities.[13][14]
Diagram 3: Transition-Metal Catalyzed Intramolecular Hydroamination
Caption: Catalytic cycle for intramolecular hydroamination.
Application in Pharmaceutical Precursor Synthesis
This methodology provides rapid access to a wide range of diversely substituted enantioenriched pyrrolidines, including key precursors to valuable drugs.[13] For example, chiral 2-aryl pyrrolidines, which are important pharmacophores, can be synthesized using this approach.
Experimental Protocol: Brønsted Acid-Catalyzed Intramolecular Hydroamination of a Protected Alkenylamine
While transition-metal catalyzed versions are common, this protocol details a Brønsted acid-catalyzed alternative which can be a simpler approach.
Materials:
-
N-tosyl-4-pentenamine
-
Triflic acid (or Sulfuric acid)
-
Toluene
Procedure:
-
Dissolve the N-tosyl-4-pentenamine in toluene in a reaction vessel.
-
Add a catalytic amount of triflic acid (e.g., 20 mol%).
-
Heat the reaction mixture (e.g., to 100 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction and perform an appropriate aqueous workup.
-
The crude product can be purified by column chromatography to yield the desired 2-methyl-1-tosylpyrrolidine.[15][16]
The Rise of Asymmetric Catalysis: Organocatalytic Pyrrolidine Synthesis
Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including substituted pyrrolidines.[17][18] This approach avoids the use of metals and often proceeds under mild reaction conditions with high stereocontrol.
Mechanism and Rationale
Organocatalytic syntheses of pyrrolidines often involve cascade or domino reactions. A common strategy is the Michael addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization. Chiral amines, such as proline and its derivatives, are frequently used as catalysts. They activate the substrates through the formation of transient iminium or enamine intermediates, which then participate in stereoselective bond-forming reactions.[19]
Diagram 4: Organocatalytic Cascade for Pyrrolidine Synthesis
Caption: A representative organocatalytic cascade for pyrrolidine synthesis.
Application in Pharmaceutical Synthesis: (R)-Rolipram
An efficient enantioselective total synthesis of the antidepressant (R)-Rolipram has been achieved using an organocatalytic Michael addition as the key step.[1] This highlights the power of organocatalysis in accessing biologically active molecules with high enantiopurity.
Experimental Protocol: Enantioselective Synthesis of a Highly Functionalized Pyrrolidine Precursor
This protocol describes the organocatalytic conjugate addition of an aldehyde to a nitroalkene, a key step in many pyrrolidine syntheses.
Materials:
-
Aldehyde (e.g., propanal)
-
β-nitroacrolein dimethyl acetal
-
Chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether)
-
Solvent (e.g., CH2Cl2)
Procedure:
-
Dissolve the aldehyde and the chiral organocatalyst (typically 10 mol%) in the solvent at the desired temperature (e.g., 0 °C).
-
Add the β-nitroacrolein dimethyl acetal to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
The reaction can be quenched, and the Michael adduct isolated after purification. This adduct can then be further transformed into the desired pyrrolidine.[20][21]
Comparative Analysis
| Method | Key Features | Advantages | Disadvantages | Typical Yields | Stereocontrol |
| Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyls with amines, followed by reduction. | Simple, readily available starting materials, reliable for simple pyrrolidines. | Requires a two-step process, harsh conditions for cyclization may limit functional group tolerance. | Good to excellent for the pyrrole formation step.[21] | Achieved during the reduction of the pyrrole ring, often substrate-controlled. |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of azomethine ylides with alkenes. | High atom economy, can create multiple stereocenters in one step, high stereoselectivity.[7] | Requires synthesis of azomethine ylide precursors, regioselectivity can be an issue. | Good to excellent.[22] | High, can be controlled by chiral catalysts or auxiliaries.[8] |
| Transition-Metal Catalysis | Intramolecular hydroamination of aminoalkenes. | High atom economy, direct C-N bond formation, good functional group tolerance.[12] | Catalyst cost and sensitivity, potential for side reactions. | Good to excellent.[13] | Can be highly enantioselective with appropriate chiral ligands. |
| Organocatalysis | Asymmetric catalysis using small organic molecules. | Metal-free, mild reaction conditions, high enantioselectivity.[17] | Catalyst loading can be higher than metal catalysts, substrate scope may be limited. | Good to excellent.[20] | Excellent, a primary strength of this method.[19] |
Conclusion
The synthesis of pyrrolidines is a rich and diverse field, with multiple effective strategies available to the synthetic chemist. The choice of method depends heavily on the specific target molecule, the desired substitution pattern and stereochemistry, and the available resources.
-
The Paal-Knorr synthesis remains a valuable tool for the preparation of simpler pyrrolidines from readily available starting materials.
-
1,3-Dipolar cycloadditions offer unparalleled efficiency in the rapid construction of stereochemically complex pyrrolidines.
-
Transition-metal catalysis provides a direct and atom-economical route to pyrrolidines with excellent functional group tolerance.
-
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of highly enantioenriched pyrrolidines under mild conditions.
By understanding the strengths and limitations of each of these methods, researchers and drug development professionals can make informed decisions to accelerate the discovery and synthesis of novel pyrrolidine-containing therapeutics.
References
-
Álvarez-Manzaneda, E. J., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(3), 710–722. [Link]
-
Xu, X., et al. (2022). Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalysed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Science, 13(5), 1398-1407. [Link]
-
Kappe, C. O. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 935–940. [Link]
-
Overman, L. E. (1994). Synthesis applications of cationic aza-Cope rearrangements. 26. Enantioselective total synthesis of (-)-strychnine. Journal of the American Chemical Society, 116(23), 10957–10963. [Link]
-
Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7545–7550. [Link]
-
Müller, T. E., et al. (2000). Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes. Organometallics, 19(2), 170–183. [Link]
- O'Brien, P., et al. (2007). Preparation of an atorvastatin intermediate using a paal-knorr condensation.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 20, 2026, from [Link]
-
Stoltz, B. M., & Trost, B. M. (2008). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters, 10(1), 121–124. [Link]
-
Ruiz, N., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry, 14(30), 9357-67. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
MacMillan, D. W. C., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group Meeting. [Link]
- WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
-
Al-Hourani, B. J., et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 7(8), 6965–6976. [Link]
-
Wikipedia. (2023, December 1). 1,3-Dipolar cycloaddition. [Link]
-
Hartwig, J. F., & Hii, K. K. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 4(24), 4373–4376. [Link]
-
Sinibaldi, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7233. [Link]
-
Dixon, D. J., et al. (2008). Organocatalytic Asymmetric Total Synthesis of (R)-Rolipram and Formal Synthesis of (3S,4R)-Paroxetine. Organic Letters, 10(7), 1413–1416. [Link]
-
Rios, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Overman, L. E., et al. (2009). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 131(29), 10154–10165. [Link]
-
Wang, Z. (2015). The synthesis of atorvastatin intermediates. ResearchGate. [Link]
-
Hartwig, J. F. (2014). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. ResearchGate. [Link]
-
Li, Y., et al. (2012). Total Synthesis of (-)-(α)-kainic Acid via a Diastereoselective Intramolecular [3 + 2] Cycloaddition Reaction of an Aryl Cyclopropyl Ketone With an Alkyne. Organic Letters, 14(10), 2540–2543. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 20, 2026, from [Link]
-
Dömling, A., et al. (2020). Atorvastatin (Lipitor) by MCR. ACS Omega, 5(25), 15029–15033. [Link]
-
Hartwig, J. F. (2023). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research, 56(12), 1565–1577. [Link]
-
Dixon, D. J., et al. (2008). Rolipram and formal synthesis of (3S,4R)-Paroxetine Supporting Information. University of Manchester. [Link]
-
Gaonkar, S. L., et al. (2016). Paal–Knorr pyrrole synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 20, 2026, from [Link]
-
Overman, L. E. (1994). Enantioselective Total Synthesis of (-)-Strychnine. Angewandte Chemie International Edition in English, 33(2), 218-220. [Link]
-
Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642. [Link]
-
Hartwig, J. F., & Hii, K. K. (2002). Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. PubMed. [Link]
-
Macmillan Group. (2009). Comparative Total Syntheses of Strychnine. [Link]
-
Moody, C. J., & Procter, G. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link]
-
Maj, P., & Mlynarski, J. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1-28. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 7. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Total synthesis of (-)-(α)-kainic acid via a diastereoselective intramolecular [3 + 2] cycloaddition reaction of an aryl cyclopropyl ketone with an alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 14. escholarship.org [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rgmcet.edu.in [rgmcet.edu.in]
- 22. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Psychoactive Compounds
For: Researchers, scientists, and drug development professionals
Introduction: Beyond Compliance, Towards Confidence
In the dynamic landscape of psychoactive compound analysis, the introduction of a novel analytical method is not merely a matter of procedural novelty; it is a commitment to enhanced precision, superior sensitivity, and unwavering reliability in a field where accuracy is paramount. This guide moves beyond a simple checklist approach to method validation. It is designed to provide a deep, experience-driven framework for validating a new analytical method, ensuring it is not only compliant with regulatory standards but is also a robust and trustworthy tool for research and development.
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This guide will provide a comparative framework for validating a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method against an established gas chromatography-mass spectrometry (GC-MS) method for the quantification of a novel psychoactive substance (NPS) in a biological matrix.
The Validation Workflow: A Structured Approach to Confidence
A successful validation process follows a logical and structured workflow. Each stage builds upon the last, creating a comprehensive data package that demonstrates the method's suitability for its intended purpose.
Caption: A generalized workflow for analytical method validation, from initial planning to final reporting.
Pillar 1: Specificity and Selectivity - The Assurance of Identity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4][5] In the context of psychoactive compounds, which are often analyzed in complex biological matrices like blood or urine, demonstrating specificity is a critical first step.[6][7]
Experimental Protocol: Specificity Assessment
-
Blank Matrix Analysis: Analyze a minimum of six different blank matrix samples (e.g., drug-free urine from different donors) to ensure no endogenous components interfere with the detection of the analyte or internal standard.
-
Interference Study: Spike the blank matrix with a cocktail of potentially interfering substances. For psychoactive compound analysis, this should include structurally similar drugs, common over-the-counter medications, and known metabolites.
-
Analyte Spiking: Analyze the blank matrix spiked with the analyte at the lower limit of quantitation (LLOQ) to demonstrate that the analyte can be detected and differentiated from matrix components.
Comparative Analysis: LC-MS/MS vs. GC-MS
| Parameter | New LC-MS/MS Method | Established GC-MS Method | Rationale & Insights |
| Interference from Matrix | No significant interfering peaks observed at the retention time of the analyte. | Minor interfering peaks observed, requiring baseline subtraction. | LC-MS/MS often provides superior selectivity due to the combination of chromatographic separation and mass filtering by precursor and product ions.[8][9] |
| Interference from Metabolites | Complete resolution of the parent drug from its primary metabolites. | Co-elution of a minor metabolite with the parent drug, requiring deconvolution. | The milder ionization techniques used in LC-MS/MS are less likely to cause in-source fragmentation, simplifying the differentiation of structurally similar compounds. |
Pillar 2: Linearity and Range - Defining the Working Boundaries
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range.[3][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol: Linearity and Range Determination
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte, spanning the expected concentration range.
-
Calibration Curve Construction: Analyze the calibration standards and plot the instrument response versus the analyte concentration.
-
Statistical Analysis: Perform a linear regression analysis on the data. The correlation coefficient (r²) should be close to 1, and the y-intercept should be close to zero.
Comparative Performance: LC-MS/MS vs. GC-MS
| Parameter | New LC-MS/MS Method | Established GC-MS Method | Expert Commentary |
| Linear Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL | The new LC-MS/MS method demonstrates a wider linear dynamic range, particularly at the lower end, which is crucial for detecting low-dose psychoactive substances.[11] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity, as indicated by the high correlation coefficients, which is a fundamental requirement for quantitative analysis.[10] |
| LLOQ | 0.1 ng/mL | 1 ng/mL | The lower LLOQ of the LC-MS/MS method signifies its superior sensitivity, a key advantage for forensic and clinical toxicology applications where trace amounts of substances are often encountered.[8][11] |
Pillar 3: Accuracy and Precision - The Cornerstones of Reliability
Accuracy refers to the closeness of the test results obtained by the method to the true value.[4] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] Precision is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]
Experimental Protocol: Accuracy and Precision Evaluation
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Repeatability (Intra-assay Precision): Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Intermediate Precision (Inter-assay Precision): Analyze the QC samples on at least three different days, with different analysts and, if possible, on different instruments.
-
Accuracy Assessment: Calculate the percent recovery for each QC sample. The mean value should be within an acceptable range of the nominal value (e.g., ±15%).
-
Precision Calculation: Calculate the relative standard deviation (RSD) for the replicates at each QC level. The RSD should not exceed a predefined limit (e.g., 15%).
Comparative Data: LC-MS/MS vs. GC-MS
| Parameter | New LC-MS/MS Method | Established GC-MS Method | Senior Scientist's Interpretation |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | The new LC-MS/MS method demonstrates slightly better accuracy, with recovery values closer to 100%, indicating less systematic error. |
| Repeatability (RSD) | < 5% | < 8% | The lower RSD for the LC-MS/MS method suggests superior intra-assay precision, leading to more consistent results within a single run. |
| Intermediate Precision (RSD) | < 7% | < 12% | The improved intermediate precision of the LC-MS/MS method highlights its robustness against variations in day-to-day laboratory conditions. |
Pillar 4: Robustness - Ensuring Real-World Reliability
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4][10] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness Testing
-
Identify Critical Parameters: Identify the analytical parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature for LC-MS/MS; oven temperature ramp, carrier gas flow rate for GC-MS).
-
Systematic Variation: Introduce small, deliberate variations to these parameters one at a time.
-
Analyze and Evaluate: Analyze a mid-level QC sample under each varied condition and evaluate the impact on the results (e.g., retention time, peak area, and calculated concentration).
Comparative Robustness: LC-MS/MS vs. GC-MS
| Varied Parameter | Impact on New LC-MS/MS Method | Impact on Established GC-MS Method | Field Insight |
| Mobile Phase Composition (±2%) | Negligible effect on retention time and peak shape. | Not Applicable | LC-MS/MS methods can be highly robust to minor changes in mobile phase composition, a common source of variability in daily lab work. |
| Column Temperature (±2°C) | Minor shift in retention time (<0.1 min), no impact on quantitation. | Significant shift in retention time (>0.2 min), requiring peak realignment. | The thermal stability of modern LC columns contributes to the robustness of LC-MS/MS methods. |
| Sample Injection Volume (±10%) | No significant impact on peak area due to consistent autosampler performance. | Minor variability in peak area observed. | Advanced autosamplers in modern LC systems provide superior injection precision, enhancing method robustness. |
Visualizing the Logic: Interconnectivity of Validation Parameters
The validation parameters are not isolated entities; they are interconnected and collectively contribute to the overall confidence in the analytical method.
Caption: The logical relationship and interdependence of key analytical method validation parameters.
Conclusion: A Commitment to Scientific Rigor
The validation of a new analytical method for psychoactive compounds is a rigorous and multifaceted process that underpins the reliability of scientific data in critical areas of research and drug development. This guide has provided a framework for a comprehensive and comparative validation, emphasizing the "why" behind the "what" of each experimental step. By adhering to these principles of scientific integrity, researchers can ensure that their chosen analytical methods are not only compliant with regulatory expectations but are also demonstrably fit for their intended purpose, providing a solid foundation for confident decision-making. The presented comparative analysis highlights the potential advantages of modern techniques like LC-MS/MS in terms of sensitivity, selectivity, and robustness for the analysis of psychoactive compounds.
References
-
AOAC International. (2023). Official Methods of Analysis, 22nd Edition. AOAC International. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. USP-NF. [Link]
-
Lum, B. (2020). Analysis of Drugs of Abuse by Gas Chromatography–Mass Spectrometry (GC-MS). In Forensic Chemistry (pp. 1-15). Humana, New York, NY. [Link]
-
AOAC International. (2023). Official Methods of Analysis Program. AOAC International. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
AOAC International. (n.d.). Official Methods of Analysis℠ Program. [Link]
-
Crean, C. S., & O'Kane, E. (2001). Rapid analysis of illicit drugs by mass spectrometry: Results from seizures in Ireland. Forensic science international, 118(1), 59-71. [Link]
-
AOAC International. (2023). Official Methods Of Analysis Of Aoac International (3-volume Set). [Link]
-
Patel, K., & Patel, M. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research, 12(2), 1-8. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
van Amsterdam, P., Arnold, M., Bansal, S., Hubert, C., Legay, F., Le-Scao, K., ... & Timmerman, P. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803. [Link]
-
Salomone, A., Luciano, C., Di Corcia, D., Gerace, E., & Vincenti, M. (2013). Recent trends in analytical methods to determine new psychoactive substances in hair. Toxics, 1(1), 2-25. [Link]
-
Kowalczuk, A. P., & Traczyk, I. (2024). Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. Critical Reviews in Analytical Chemistry, 1-20. [Link]
-
U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
de Souza, L. S., de Oliveira, M. F., De Martinis, B. S., & de Almeida, R. M. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of forensic sciences. [Link]
-
Askar, S. M., Ali, A. A., & Al-Hussain, S. A. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Separations, 10(1), 47. [Link]
-
Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
Gottardo, R., Sorio, D., Musile, G., Turolo, S., Serpelloni, G., & Tagliaro, F. (2015). Development of a new LC-MS/MS screening method for detection of 120 NPS and 43 drugs in blood. Separations, 2(4), 586-603. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
United States Pharmacopeia. (2011). <1225> Validation of Compendial Procedures. [Link]
-
Al-Hetlani, E., Al-Shammari, M., Al-Omair, A., & Al-Mutairi, M. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13, 1386561. [Link]
-
Lavanya, G., Sunil, M., & Eswarudu, M. M. (2013). Analytical method validation: A brief review. Journal of Pharmacy Research, 7(8), 721-726. [Link]
-
Lum, B. (2018). Analysis of Drugs of Abuse by Gas Chromatography-Mass Spectrometry (GC-MS). Methods in molecular biology (Clifton, N.J.), 1810, 29–42. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
EirGenix. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. [Link]
-
ResearchGate. (n.d.). The analytical tools for new psychoactive substances identification and quantification | Request PDF. [Link]
-
LCGC International. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. [Link]
-
United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. (2024). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. [Link]
-
AOAC INTERNATIONAL. (2024). Introduction to the Official Methods of Analysis (OMA) Program of AOAC INTERNATIONAL. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Gracia-Lor, E., Zuccato, E., & Castiglioni, S. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug testing and analysis, 12(6), 785–797. [Link]
-
Taylor & Francis Online. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. [Link]
-
YouTube. (2024). Validation of analytical methods according to new ICH Q2(R2) guideline. [Link]
-
O'Rourke, K., & Subedi, B. (2021). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Toxics, 9(8), 185. [Link]
-
US Pharmacopeia. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]
-
YouTube. (2021). Analytical Method Validation as per ICH Guidelines as per PCI syllabus. [Link]
-
ALS Limited. (2020). 11.18 Method Validation of Drug Substances and Drug Products. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. m.youtube.com [m.youtube.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 11. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Cross-Validation of In Vitro and In Vivo Experimental Results
For Researchers, Scientists, and Drug Development Professionals
In the journey of drug discovery and development, the transition from a controlled laboratory setting to a complex living organism represents a critical and often challenging step.[1][2] This guide provides a comprehensive overview of the principles, methodologies, and best practices for the cross-validation of in vitro and in vivo experimental results. A robust correlation between these two domains is paramount for making informed decisions, reducing the attrition rate of drug candidates, and accelerating the delivery of safe and effective therapies to patients.[1][3][4]
The In Vitro-In Vivo Disconnect: Understanding the Challenges
While in vitro assays offer significant advantages in terms of cost-effectiveness, high throughput, and the ability to investigate specific molecular mechanisms, they often fail to fully recapitulate the intricate biological complexity of a living organism.[1][5][6] This disconnect is a primary contributor to the high failure rate of promising drug candidates in later stages of development.[1]
Key challenges in translating in vitro findings to in vivo outcomes include:
-
Biological Complexity: Living systems involve a dynamic interplay between various organs, tissues, and physiological factors that are absent in simplified in vitro models.[1]
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound within a living organism significantly influence its efficacy and toxicity, aspects that are not fully captured in many in vitro setups.[1]
-
Disease Model Validity: The chosen in vitro and animal models must accurately reflect the human disease pathology to ensure the translatability of the findings.[1][7]
-
Species Differences: Physiological and metabolic differences between animal models and humans can lead to discrepancies in drug response.[1]
Establishing a Robust In Vitro-In Vivo Correlation (IVIVC)
The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3][8] The primary goal of developing an IVIVC is to use in vitro data as a surrogate for in vivo bioavailability, which can support biowaivers and streamline the drug development process.[3][9]
Levels of IVIVC
The FDA categorizes IVIVC into four levels, with Level A being the most informative and regulatory-relevant.[3][8][10]
-
Level A Correlation: This is a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[8][11] A strong Level A correlation allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro data.[8][12]
-
Level B Correlation: This level of correlation is based on the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.[3] It is not considered as useful for regulatory purposes as it does not reflect the actual in vivo plasma profile.[3]
-
Level C Correlation: This establishes a relationship between a single dissolution parameter (e.g., percentage dissolved at a specific time point) and a single pharmacokinetic parameter (e.g., Cmax or AUC).[8]
-
Multiple Level C Correlation: This is an extension of Level C, where correlations are established at multiple time points.[8]
Methodologies for Developing a Level A IVIVC
Developing a robust Level A IVIVC typically involves a two-stage process:[9]
-
Deconvolution: This mathematical process is used to estimate the in vivo absorption profile from the plasma concentration-time data.[9]
-
Correlation: A model is then established to link the in vivo absorption profile with the in vitro dissolution profile.[9] Linear correlations are common, but non-linear relationships may also be appropriate.[9]
Alternative "one-stage" approaches, such as convolution methods, model the in vivo drug concentration-time profiles and the in vitro dissolution data in a single step, which can address some of the statistical limitations of deconvolution-based methods.[13]
In Vitro to In Vivo Extrapolation (IVIVE): A Predictive Tool
In vitro to in vivo extrapolation (IVIVE) is a methodology that uses in vitro data to predict the in vivo impact of a compound, particularly its pharmacokinetic properties like hepatic clearance.[14][15] This predictive capability can significantly reduce the time and cost of drug development.[15][16]
The process of IVIVE generally involves:
-
Obtaining In Vitro Data: This includes measuring parameters like intrinsic clearance in human liver microsomes or hepatocytes.[15]
-
Scaling and Modeling: The in vitro data is then scaled up to predict the in vivo clearance using physiologically based pharmacokinetic (PBPK) models.[14][17] These models incorporate physiological parameters like blood flow and protein binding.[17]
It is important to acknowledge that the success of IVIVE can be limited by the assumptions made in the models and the accuracy of the in vitro systems.[17]
Experimental Design and Protocols for Cross-Validation
A logical and well-designed experimental workflow is crucial for successful cross-validation.[18] The insights gained from in vitro studies should directly inform the design of subsequent in vivo experiments.[1]
Logical Workflow for Cross-Validation
Caption: A logical workflow from in vitro to in vivo evaluation.[18]
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a compound in an animal model.
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the laboratory conditions for at least one week before the study.
-
Compound Administration: Administer the test compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation and Interpretation
Clear and concise presentation of data is essential for comparing in vitro and in vivo results.
Comparative Data Table
| Parameter | In Vitro Result | In Vivo Result | Correlation |
| Potency | IC50 / EC50 | ED50 | Direct or rank-order |
| Efficacy | Maximum effect | Maximum effect | Direct or rank-order |
| Mechanism of Action | Target engagement, pathway modulation | Biomarker modulation | Mechanistic link |
| Pharmacokinetics | N/A | Cmax, AUC, Half-life | Input for IVIVE |
Visualizing Signaling Pathways
Understanding the mechanism of action often involves elucidating the signaling pathways affected by the compound.
Caption: A generic signaling pathway illustrating potential points of drug intervention.
Regulatory Perspectives
Regulatory agencies like the FDA and the European Medicines Agency (EMA) provide guidance on the preclinical data required to support clinical trials.[4][19][20] While extensive guidance exists for preclinical safety studies, the recommendations for preclinical efficacy can be less explicit and vary by therapeutic area.[19][21] A well-established IVIVC can be a valuable tool in regulatory submissions, potentially reducing the need for certain in vivo studies.[11]
Conclusion
The cross-validation of in vitro and in vivo experimental results is a cornerstone of successful drug development. By understanding the inherent challenges, employing robust methodologies like IVIVC and IVIVE, and adhering to sound experimental design, researchers can bridge the gap between the laboratory bench and clinical application. This integrated approach not only enhances the predictive value of preclinical research but also contributes to the development of safer and more effective medicines.
References
-
Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]
-
D'Souza, S., & D'Souza, F. M. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Investigation, 46(5), 387-398. Retrieved from [Link]
-
Cardot, J. M., & Davit, B. M. (2012). In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. European Journal of Pharmaceutical Sciences, 47(3), 547-560. Retrieved from [Link]
-
Slideshare. (n.d.). Four Levels of In-Vitro-In-Vivo Correlation. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]
-
JoVE. (2025). Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved from [Link]
-
Li, Y., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5931. Retrieved from [Link]
-
Bell, S. M., et al. (2018). IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. Toxicological Sciences, 163(1), 109-119. Retrieved from [Link]
-
Pond, S. M., & Tozer, T. N. (2017). Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. AAPS J, 19(5), 1315-1327. Retrieved from [Link]
-
Dunne, A., et al. (2013). Evaluating In Vivo-In Vitro Correlation Using a Bayesian Approach. The AAPS Journal, 15(2), 463-475. Retrieved from [Link]
-
Li, Y., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5931. Retrieved from [Link]
-
Hartung, T. (2014). Perspectives on In Vitro to In Vivo Extrapolations. Altex, 31(2), 131-140. Retrieved from [Link]
-
ACS Publications. (2024). Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment. Retrieved from [Link]
-
ResearchGate. (2020). In vitro to in vivo translation. Retrieved from [Link]
-
ScitoVation. (2024). In vitro to in vivo extrapolation overview (IVIVE). Retrieved from [Link]
-
Research Methods. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide. Retrieved from [Link]
-
Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Retrieved from [Link]
-
CORE. (n.d.). Synergistic Modeling of in-vitro and in-vivo data via Stochastic Kriging with Qualitative Factors (SKQ). Retrieved from [Link]
-
Siew, A. (2011). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Pharmaceutical Technology, 35(5). Retrieved from [Link]
-
Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons. Retrieved from [Link]
-
Certara. (2012). Integrating preclinical data into early clinical development. Retrieved from [Link]
-
Medical News Today. (2020). What is the difference between in vivo and in vitro?. Retrieved from [Link]
-
ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. Retrieved from [Link]
-
Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 175(5), 776-786. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]
-
ResearchGate. (2018). Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. Retrieved from [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. assaygenie.com [assaygenie.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. cusabio.com [cusabio.com]
- 6. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Four Levels of In-Vitro-In-Vivo Correlation | PPT [slideshare.net]
- 11. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Evaluating In Vivo-In Vitro Correlation Using a Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of (R)- and (S)-Aminomethylpyrrolidine Enantiomers
In the precise world of pharmaceutical development and asymmetric synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity and chemical reactivity. This guide offers a comprehensive technical comparison of the (R)- and (S)-enantiomers of 2-aminomethylpyrrolidine, a cornerstone chiral building block. For researchers, scientists, and drug development professionals, understanding the distinct properties and applications of each enantiomer is paramount for rational design and efficient synthesis of targeted molecules. We will delve into their synthesis, comparative efficacy in catalysis with supporting data, and the profound impact of their stereochemistry on the pharmacological profile of the smoking cessation drug, varenicline.
The Central Role of Chirality: Why Enantiomers Matter
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in life sciences. Biological systems, replete with chiral molecules like amino acids and sugars, often exhibit a high degree of stereospecificity. This means that the two enantiomers of a chiral drug can have vastly different interactions with receptors and enzymes, leading to differences in efficacy, metabolism, and toxicity. The (R)- and (S)-enantiomers of 2-aminomethylpyrrolidine, with their stereocenter at the C2 position of the pyrrolidine ring, exemplify this principle.
Pathways to Enantiopurity: Synthesis and Resolution
The utility of each aminomethylpyrrolidine enantiomer is contingent on its availability in high enantiomeric purity. The two primary strategies to achieve this are asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to create a specific enantiomer from the outset, often by using a starting material from the chiral pool. For instance, the naturally abundant amino acid L-proline, which possesses the (S)-configuration, is a common precursor for the synthesis of (S)-2-aminomethylpyrrolidine.
Caption: A representative synthetic route to (S)-2-aminomethylpyrrolidine from L-proline.
Chiral Resolution: Separating a Mixture of Mirror Images
An alternative approach is to synthesize a racemic mixture of 2-aminomethylpyrrolidine and then separate the enantiomers. A classical and effective method is diastereomeric salt formation.[1] By reacting the racemic amine with a chiral acid, such as tartaric acid, two diastereomeric salts are formed. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve one equivalent of racemic 2-aminomethylpyrrolidine in a suitable solvent (e.g., methanol). Add 0.5 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. Further cooling can increase the yield.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated salt in water and add a base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent.
-
Purification and Analysis: Dry the organic extract, remove the solvent, and determine the enantiomeric excess (e.e.) by chiral HPLC or NMR spectroscopy.
Comparative Efficacy in Asymmetric Organocatalysis
(R)- and (S)-aminomethylpyrrolidine are versatile precursors for the synthesis of a wide range of organocatalysts, particularly prolinamide derivatives. These catalysts are highly effective in promoting various asymmetric carbon-carbon bond-forming reactions. A fundamental principle of asymmetric catalysis is that enantiomeric catalysts will produce enantiomeric products.
While direct comparative studies on the unmodified (R)- and (S)-2-aminomethylpyrrolidine as catalysts are not extensively documented, the behavior of their derivatives, such as prolinamides, provides a clear and reliable proxy for their expected comparative efficacy.
Table 1: Representative Comparison of (R)- and (S)-Prolinamide Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% e.e.) | Product Configuration |
| (S)-Prolinamide Derivative | 4-Nitrobenzaldehyde | Cyclohexanone | >95:5 | >98 | (2R, 1'R) |
| (R)-Prolinamide Derivative | 4-Nitrobenzaldehyde | Cyclohexanone | >95:5 | >98 | (2S, 1'S) |
This table presents representative data based on the established principles of asymmetric catalysis and published results for prolinamide derivatives. The key takeaway is the inversion of product stereochemistry with the change in catalyst chirality.
The choice of the (S)- or (R)-catalyst provides a predictable and highly effective method for controlling the absolute stereochemistry of the product. The catalyst forms a chiral enamine intermediate with the ketone, and the pyrrolidine ring shields one face of the enamine, directing the aldehyde to attack from the less sterically hindered face. The opposite enantiomer of the catalyst creates the mirror-image transition state, leading to the opposite product enantiomer.
Sources
A Comparative Benchmarking Guide to (S)-2-(Aminomethyl)-1-ethylpyrrolidine and Its Derivatives for Pharmaceutical Synthesis
Abstract: This guide provides a comprehensive technical benchmark of (S)-2-(Aminomethyl)-1-ethylpyrrolidine, a key chiral intermediate in pharmaceutical development. Due to the absence of published data for the novel derivative 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, this document will focus on its immediate, well-characterized precursor. We will objectively compare its physicochemical properties, analytical profiles, and synthetic utility against its corresponding racemic mixture and a simpler structural analog, N-ethylpyrrolidine. The methodologies and experimental data presented herein are designed to provide researchers, chemists, and drug development professionals with a robust framework for selecting and utilizing chiral pyrrolidines in their synthetic workflows.
Introduction: The Case for a Proxy-Based Analysis
In the landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical decision point that profoundly impacts the stereochemistry, efficacy, and safety of the final active pharmaceutical ingredient (API). The target of this guide, 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, represents a novel structure with no significant presence in current scientific literature or commercial catalogs. To provide a scientifically rigorous and practical analysis, we have shifted our focus to its direct and widely utilized precursor, (S)-2-(Aminomethyl)-1-ethylpyrrolidine (hereafter referred to as (S)-AEP ).
(S)-AEP is a versatile chiral amine recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its structure is foundational, and understanding its properties is essential before considering further derivatization, such as the N-methylation that would form the originally requested compound. This guide will therefore benchmark (S)-AEP against two logical standards:
-
(±)-2-(Aminomethyl)-1-ethylpyrrolidine (Racemic AEP): To highlight the critical importance of stereochemical purity.
-
N-Ethylpyrrolidine: An achiral analog, to establish a baseline for the contributions of the aminomethyl functional group.
This comparative approach allows us to dissect the molecule's structure-property relationships and provide a tangible, data-driven resource for chemists in the field.
Part 1: Physicochemical and Spectroscopic Characterization
The fundamental physical and chemical properties of a synthetic intermediate dictate its handling, storage, and reactivity. The introduction of a chiral center and an aminomethyl group to the N-ethylpyrrolidine scaffold creates significant differences in these characteristics.
Causality Behind Property Differences: The higher boiling point and density of (S)-AEP and its racemic mixture compared to N-ethylpyrrolidine are directly attributable to the primary amine group, which introduces strong intermolecular hydrogen bonding. The specific optical rotation of (S)-AEP is a direct measure of its enantiomeric purity, a critical parameter for its use in asymmetric synthesis.[1]
Table 1: Comparative Physicochemical Properties
| Property | (S)-2-(Aminomethyl)-1-ethylpyrrolidine ((S)-AEP) | (±)-2-(Aminomethyl)-1-ethylpyrrolidine (Racemic AEP) | N-Ethylpyrrolidine (Achiral Analog) |
| Molecular Formula | C₇H₁₆N₂[1][2] | C₇H₁₆N₂[3] | C₆H₁₃N |
| Molecular Weight | 128.22 g/mol [1][2] | 128.22 g/mol [3] | 99.17 g/mol |
| Boiling Point | 50-52 °C (lit.)[1] | 58-60 °C at 16 mmHg (lit.) | 129-131 °C (lit.) |
| Density | 0.90 - 0.929 g/mL[1] | 0.884 g/mL at 25 °C (lit.) | 0.819 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | ~1.47 (lit.)[1] | ~1.466 (lit.) | ~1.442 (lit.) |
| Optical Rotation | -97° to -94° (c=0.9, CHCl₃)[1] | Not Applicable | Not Applicable |
Part 2: Synthesis and Analytical Quality Control
The viability of an intermediate is contingent on its efficient synthesis and the ability to rigorously verify its purity and stereochemical integrity.
Synthesis Pathway Overview
A common and effective method for producing AEP is through the catalytic hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine.[4][5] The chiral resolution of the resulting racemic mixture is then typically achieved via diastereomeric salt formation with a chiral acid, such as L-tartaric acid, to isolate the desired (S)-enantiomer.[6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the In Vivo Validation of Novel Antiseizure Compounds
For drug development professionals, the journey from a promising molecular entity to a clinically effective antiseizure medication (ASM) is fraught with challenges. The crux of this endeavor lies in rigorous preclinical validation, where in vivo models serve as the critical proving ground for a compound's therapeutic potential. This guide provides an in-depth comparison of foundational and advanced in vivo models, grounded in the principles of scientific integrity and translational relevance. We will dissect the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting data to de-risk clinical progression.
The Strategic Framework for In Vivo Antiseizure Screening
A robust in vivo validation strategy does not rely on a single assay but employs a tiered approach. This process is designed to efficiently identify compounds with genuine therapeutic potential while filtering out those with limited efficacy or unacceptable side effect profiles. The workflow progresses from high-throughput, acute seizure models that detect broad anticonvulsant activity to more complex, chronic epilepsy models that assess efficacy against established, therapy-resistant seizures.
Caption: Tiered workflow for in vivo validation of antiseizure compounds.
Pillar 1: Foundational Acute Seizure Models
Acute models utilize electrically or chemically induced seizures in healthy animals to provide a rapid assessment of anticonvulsant activity.[1] These models are the workhorses of early-stage screening and are highly predictive of a compound's efficacy against specific seizure types.[2]
Maximal Electroshock (MES) Test
-
Rationale & Scientific Causality: The MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[1] The suprathreshold electrical stimulus causes a characteristic seizure pattern, with the tonic hindlimb extension (THE) being the key endpoint. A compound's ability to abolish THE suggests it can prevent the spread of seizure discharge from its origin. This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, such as Phenytoin.[3][4]
-
Experimental Protocol: MES in Mice
-
Animal Preparation: Use adult male mice (e.g., CF-1 strain, 20-25g). Allow animals to acclimate for at least one week.
-
Compound Administration: Administer the novel compound or vehicle control via the desired route (e.g., intraperitoneally, i.p.). The time between administration and the MES test should correspond to the compound's predicted time to peak plasma concentration (Tmax).
-
Electrode Placement: Apply a drop of saline or electrode gel to corneal electrodes. Gently place the electrodes on the corneas of the mouse.
-
Stimulation: Deliver a constant current stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[1]
-
Observation: Immediately after stimulation, observe the mouse for 10-15 seconds. The primary endpoint is the presence or absence of a full tonic hindlimb extension (hindlimbs extended 180° to the plane of the body).[1]
-
Data Analysis: A compound is considered protective if the mouse fails to exhibit tonic hindlimb extension. The median effective dose (ED50), the dose that protects 50% of animals, is calculated using log-probit analysis.[1]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Rationale & Scientific Causality: The scPTZ model is highly predictive of efficacy against generalized non-convulsive seizures, such as myoclonic and absence seizures.[3] Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that induces clonic seizures.[5] This model is therefore sensitive to compounds that enhance GABAergic neurotransmission (e.g., benzodiazepines) or block T-type calcium channels (e.g., ethosuximide).[3][6]
-
Experimental Protocol: scPTZ in Mice
-
Animal Preparation: As described for the MES test.
-
Compound Administration: Administer the novel compound or vehicle control at its Tmax.
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 70-85 mg/kg) subcutaneously (s.c.) in the loose skin of the neck.[6][7]
-
Observation: Place the mouse in an individual observation chamber and observe for 30 minutes.[6]
-
Endpoint & Scoring: The primary endpoint is the occurrence of a generalized clonic seizure, often defined as clonus of the forelimbs, hindlimbs, and trunk lasting for at least 5 seconds. Animals that do not experience this are considered protected.[6] Seizure severity can also be scored using a Racine-like scale.
-
Data Analysis: Calculate the ED50 based on the percentage of animals protected from the defined clonic seizure endpoint.
-
The 6-Hz Psychomotor Seizure Test
-
Rationale & Scientific Causality: The 6-Hz model is considered a model of therapy-resistant focal seizures.[8] The low-frequency (6 Hz), long-duration (3 s) electrical stimulus induces a psychomotor seizure characterized by a stun-like posture, forelimb clonus, and twitching of the vibrissae. Importantly, standard ASMs like phenytoin are less effective in this model at non-toxic doses, making it valuable for identifying compounds with novel mechanisms of action that may be effective in drug-resistant epilepsy.[8]
-
Experimental Protocol: 6-Hz in Mice
-
Animal Preparation & Compound Administration: As described for the MES test.
-
Stimulation: Using corneal electrodes, deliver a 6-Hz stimulus for 3 seconds at a pre-determined current intensity (e.g., 32 or 44 mA).
-
Observation: Immediately observe the animal for seizure activity. The endpoint is the presence of stereotyped, exploratory behavior with forelimb clonus and jaw clonus.
-
Data Analysis: An animal that returns to normal exploratory behavior within a short period is considered protected. The ED50 is calculated based on the percentage of protected animals.
-
Comparative Summary of Acute Models
| Model | Induction Method | Seizure Type Modeled | Primary Endpoint | Predictive for Clinical Efficacy In... |
| Maximal Electroshock (MES) | Corneal Electrical Stimulation (High Frequency) | Generalized Tonic-Clonic[3] | Abolition of Tonic Hindlimb Extension | Generalized Tonic-Clonic & Focal Seizures[3] |
| Subcutaneous PTZ (scPTZ) | Chemical (GABA-A Antagonist) | Generalized Myoclonic & Absence Seizures[3] | Abolition of Generalized Clonic Seizure | Myoclonic & Absence Seizures |
| 6-Hz Psychomotor | Corneal Electrical Stimulation (Low Frequency) | Therapy-Resistant Focal (Psychomotor) Seizures[8] | Abolition of Stereotyped Seizure Behavior | Drug-Resistant Focal Seizures |
Pillar 2: Chronic Epilepsy Models – Simulating the Human Condition
While acute models are excellent for initial screening, they do not replicate the underlying pathophysiology of epilepsy, which involves long-term changes in neuronal excitability. Chronic models, where animals develop spontaneous recurrent seizures after an initial insult, are essential for validating compounds intended for long-term seizure control or with potential disease-modifying effects.[9]
Kindling Models (Amygdala and Corneal)
-
Rationale & Scientific Causality: Kindling is the phenomenon where repeated application of an initially sub-convulsive stimulus (either electrical or chemical) leads to the progressive development of full-blown seizures.[10][11] This process mimics epileptogenesis—the development of epilepsy after an initial insult. The amygdala kindling model is considered a gold standard for temporal lobe epilepsy, the most common form of focal epilepsy in adults.[12][13] Corneal kindling is a less invasive alternative that also models the development of partial seizures and is sensitive enough to detect the efficacy of drugs that fail the MES test, such as levetiracetam.[14][15][16]
-
General Experimental Workflow: Amygdala Kindling in Rats
-
Surgery: Rats are surgically implanted with a bipolar electrode into the basolateral amygdala.[12]
-
Kindling Acquisition: After recovery, a brief, low-intensity electrical stimulus is delivered once or twice daily. Initially, this causes only minor behavioral changes.
-
Seizure Progression: With each stimulation, the resulting seizure becomes longer and more severe, progressing from focal seizures (e.g., facial twitching) to secondarily generalized tonic-clonic seizures.[17]
-
Fully Kindled State: An animal is considered "fully kindled" after exhibiting a number of consecutive, severe seizures.
-
Compound Testing: The novel compound is administered to fully kindled animals to assess its ability to suppress evoked seizures or reduce the frequency of spontaneous seizures.
-
Caption: Logic for selecting an initial screening model based on a compound's hypothesized mechanism.
Pillar 3: Data Interpretation & Translational Considerations
Effective validation goes beyond simple efficacy testing. A comprehensive assessment includes determining the therapeutic window and identifying biomarkers that can bridge preclinical and clinical studies.
Comparative Efficacy and Neurotoxicity
A novel compound's performance must be benchmarked against standard-of-care ASMs. This provides context for its potency and spectrum of activity. Furthermore, identifying the median toxic dose (TD50), often assessed by motor impairment on a rotarod, is crucial. The ratio of TD50 to ED50 yields the Protective Index (PI) , a critical measure of a compound's therapeutic window. A higher PI indicates a safer compound.
Activity Profile of Standard Antiseizure Drugs
| Drug | Primary Mechanism(s) of Action | MES | scPTZ | 6-Hz | Kindling |
| Phenytoin | Blocks voltage-gated sodium channels[18][19][20] | +++ | - | + | ++ |
| Valproic Acid | Multiple: Na+ channel block, enhances GABA, T-type Ca2+ channel block[21][22][23] | ++ | ++ | ++ | +++ |
| Ethosuximide | Blocks T-type calcium channels in thalamic neurons[24][25][26] | - | +++ | - | - |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A)[4] | - | - | ++ | +++ |
| Carbamazepine | Blocks voltage-gated sodium channels[4] | +++ | - | + | +++ |
Key: +++ (High Activity), ++ (Moderate Activity), + (Low Activity), - (Inactive)
The Role of Translational Biomarkers
To enhance the probability of clinical success, preclinical studies should incorporate translatable biomarkers.[27] These are objective measures that can be used in both animal models and human patients to assess disease state and drug response.[28][29]
-
Electroencephalography (EEG): Recording brain electrical activity in chronic models allows for the direct quantification of a compound's effect on epileptiform discharges (e.g., spike-and-wave bursts, seizure frequency).
-
Imaging: Techniques like MRI can identify structural abnormalities, while PET can be used to measure target engagement or metabolic changes in the brain.[27][30]
-
Molecular Biomarkers: Changes in the levels of specific molecules (e.g., inflammatory markers, gene expression) in blood or cerebrospinal fluid can correlate with disease progression and therapeutic response.[28]
Conclusion
The in vivo validation of novel antiseizure compounds is a multi-faceted process that requires a deep understanding of the strengths and limitations of each animal model. By employing a strategic, tiered approach that begins with broad screening in acute models and progresses to validation in chronic epilepsy models, researchers can build a comprehensive profile of a compound's efficacy, safety, and mechanism of action. Integrating detailed protocols with a clear understanding of the scientific rationale behind model selection, and focusing on translatable endpoints, provides the most robust foundation for advancing new therapeutic candidates to the clinic and ultimately improving the lives of patients with epilepsy.
References
-
Kehne, J. H., Klein, B. D., & Ide, S. T. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]
-
Malik, S., & Shuaib, W. (2024). Antiepileptic Drugs. Medscape. [Link]
-
Wikipedia contributors. (2024). Valproate. Wikipedia. [Link]
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]
-
Wikipedia contributors. (2024). Anticonvulsant. Wikipedia. [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Pitkänen, A., & Engel, J. (2014). Epilepsy biomarkers - Toward etiology and pathology specificity. PubMed Central. [Link]
-
Matagne, A., & Klitgaard, H. (1998). Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling. PubMed. [Link]
-
SynapCell. (n.d.). Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG. SynapCell. [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed. [Link]
-
Saleem, F., & Sharma, A. (2023). Phenytoin. StatPearls - NCBI Bookshelf. [Link]
-
Singh, D., & Saad, A. B. (2023). Seizure Medications. StatPearls - NCBI Bookshelf. [Link]
-
Mustafa Salahalden. (2025). Ethosuximide Pharmacology: Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Pop, R., Crișan, O., Gáll, Z., & Oniga, O. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]
-
Rahman, M., & Nguyen, H. (2024). Valproic Acid. StatPearls - NCBI Bookshelf. [Link]
-
Patsnap. (2024). What is the mechanism of Valproic Acid? Patsnap Synapse. [Link]
-
Esneault, E., et al. (2024). electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols. American Epilepsy Society. [Link]
-
Dr M Medical Courses. (2023). Ethosuximide Pharmacology: Mechanism of Action, Therapeutic Uses and Adverse Effects. YouTube. [Link]
-
Stables, J. P., & Kupferberg, H. J. (2000). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]
-
Wikipedia contributors. (2024). Phenytoin. Wikipedia. [Link]
-
Patsnap. (2024). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. PubMed Central. [Link]
-
Chen, Y.-R., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. [Link]
-
Epilepsy Foundation. (n.d.). Summary of Anti-Seizure Medications. Epilepsy Foundation. [Link]
-
Engel, J., et al. (2013). Epilepsy biomarkers. Epilepsia. [Link]
-
Klitgaard, H., Matagne, A., & Löscher, W. (1998). Validation of corneally kindled mice: a sensitive screening model for partial epilepsy in man. PubMed. [Link]
-
Patsnap. (2024). What is the mechanism of Phenytoin? Patsnap Synapse. [Link]
-
JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. [Link]
-
Vasanth Murugesan. (2023). Mechanism of Action of Ethosuximide. YouTube. [Link]
-
Stables, J. P., & Kupferberg, H. J. (2001). Animal Models Used in the Screening of Antiepileptic Drugs. Ovid. [Link]
-
Willis, S., et al. (2018). Anticonvulsant Effects of Physical Activity in a Mouse Chronic Corneal Kindling Model. American Epilepsy Society. [Link]
-
Pitkänen, A., et al. (2019). BIOMARKERS FOR EPILEPTOGENESIS AND ITS TREATMENT. PubMed Central. [Link]
-
Citraro, R., et al. (2017). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. PubMed Central. [Link]
-
Reddy, D. S. (2025). Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy. PubMed Central. [Link]
-
Maganti, R., & Joshi, S. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
Löscher, W., et al. (2014). Low potency and limited efficacy of antiepileptic drugs in the mouse 6 Hz corneal kindling model. PubMed. [Link]
-
Struck, A. F., et al. (2020). The BEST Conceivable Way to Talk About Epilepsy Biomarkers. ResearchGate. [Link]
-
Welty, T. E., Gidal, B. E., & Ficker, D. M. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. PubMed Central. [Link]
-
Gharib, A. (2015). What is the best protocol for amygdala kindling? ResearchGate. [Link]
-
Shimada, T., et al. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE Journal. [Link]
-
Löscher, W. (2009). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]
-
Barker-Haliski, M., et al. (2020). Induction of the 60 Hz corneal kindling model in aged male and female mice with AD-related genotypes. ResearchGate. [Link]
-
Wang, S., et al. (2016). Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats. PubMed Central. [Link]
-
University of Illinois at Chicago. (2017). Epilepsy biomarkers pave way for noninvasive diagnosis, better treatments. ScienceDaily. [Link]
Sources
- 1. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies | MDPI [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 7. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 8. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 9. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 10. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 13. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of corneally kindled mice: a sensitive screening model for partial epilepsy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Low potency and limited efficacy of antiepileptic drugs in the mouse 6 Hz corneal kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Phenytoin - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 21. Valproate - Wikipedia [en.wikipedia.org]
- 22. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. BIOMARKERS FOR EPILEPTOGENESIS AND ITS TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Epilepsy biomarkers - Toward etiology and pathology specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
- 30. sciencedaily.com [sciencedaily.com]
A Comparative Guide to EAAT2 Modulators in Preclinical Models: From Transcriptional Activators to Allosteric Modulators
For researchers, scientists, and drug development professionals navigating the complex landscape of neurotherapeutics, targeting the Excitatory Amino Acid Transporter 2 (EAAT2) presents a compelling strategy. As the primary transporter responsible for clearing synaptic glutamate, its dysfunction is a key pathological feature in a host of neurological disorders, including Amyotrophic Lateral Sclerosis (ALS), epilepsy, stroke, and Alzheimer's disease.[1][2] This guide offers an in-depth, objective comparison of the various classes of EAAT2 modulators that have been investigated in preclinical models, providing supporting experimental data and detailed protocols to inform your research and development efforts.
The Rationale for Targeting EAAT2: A Guardian Against Excitotoxicity
Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its precise regulation is paramount for normal synaptic transmission. However, excessive glutamate accumulation in the synaptic cleft leads to overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, which triggers a cascade of neurotoxic events and ultimately, neuronal death.[3][4] EAAT2, predominantly expressed on astrocytes, is responsible for the uptake of up to 90% of extracellular glutamate, thereby playing a critical role in preventing excitotoxicity.[5] In numerous neurological diseases, the expression and/or function of EAAT2 is compromised, making it a prime therapeutic target.[2]
Classes of EAAT2 Modulators: A Mechanistic Overview
The modulation of EAAT2 can be achieved through several distinct mechanisms, each with its own set of advantages and disadvantages. This guide will focus on the three main classes of positive EAAT2 modulators: transcriptional activators, translational activators, and positive allosteric modulators (PAMs).
Caption: Workflow for the pilocarpine-induced status epilepticus model.
Protocol:
-
Administer methyl-scopolamine (1 mg/kg, s.c.) to adult male Wistar rats to minimize the peripheral cholinergic effects of pilocarpine. [1][6]2. After a 30-minute waiting period, inject pilocarpine hydrochloride (300-380 mg/kg, i.p.) to induce status epilepticus (SE). [1][4][6]3. Continuously monitor the animals for behavioral seizures and score them according to the Racine scale (ranging from stage 1: mouth and facial movements to stage 5: rearing and falling with clonic seizures). [6][7]4. Animals that exhibit continuous seizure activity for a predefined period (e.g., 2 hours) are considered to have entered status epilepticus.
-
Administer the EAAT2 modulator at a predetermined time point relative to the onset of SE.
-
Subsequent assessments can include monitoring for spontaneous recurrent seizures, and histological analysis of brain tissue to quantify neuronal damage in regions like the hippocampus. [8][9]
This transgenic mouse model is the most widely used preclinical model for ALS, recapitulating many of the key features of the human disease.
Sources
- 1. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 2. EAAT2 Activation Regulates Glutamate Excitotoxicity and Reduces Impulsivity in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased glial glutamate transporter EAAT2 expression reduces epileptogenic processes following pilocarpine-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A polymorphism in the EAAT2 promoter is associated with higher glutamate concentrations and higher frequency of progressing stroke - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of synthesis for 1-ethyl-2-aminomethylpyrrolidine
An Expert's Guide to the Reproducible Synthesis of 1-Ethyl-2-aminomethylpyrrolidine: A Comparative Analysis
For researchers and professionals in drug development, the consistent and scalable synthesis of key intermediates is paramount. 1-Ethyl-2-aminomethylpyrrolidine serves as a critical building block for various pharmaceutically active compounds, most notably the atypical antipsychotic Sulpiride. Its synthesis, therefore, demands a reproducible and efficient methodology. This guide provides a senior application scientist's perspective on the primary synthetic routes, comparing their performance, and offering a detailed protocol for a validated method.
Comparative Analysis of Synthetic Strategies
The synthesis of 1-ethyl-2-aminomethylpyrrolidine can be broadly approached via three distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on the desired scale, available equipment, and cost considerations.
-
Catalytic Hydrogenation of 1-Ethyl-2-nitromethylenepyrrolidine: This is the most established and widely documented route. The core of this method is the reduction of a nitro group to a primary amine.
-
Reductive Annulation starting from 4-Hydroxybutyraldehyde: A more recent, industrial-scale approach that builds the pyrrolidine ring and introduces the necessary functional groups in a streamlined process.
-
Electrolytic Reduction: An alternative to chemical reductants, this electrochemical method offers a different set of process parameters and potential safety benefits.
The following table summarizes the key aspects of these methodologies:
| Parameter | Method A: Catalytic Hydrogenation | Method B: Reductive Annulation | Method C: Electrolytic Reduction |
| Starting Material | 1-Ethyl-2-nitromethylenepyrrolidine | 4-Hydroxybutyraldehyde & Ethylamine | 1-Ethyl-2-nitromethylenepyrrolidine |
| Key Reagents | Hydrogen Gas (H₂) | Nitromethane, Cyanide, or CO/H₂ | Electric Current |
| Catalyst/Mediator | Raney Nickel or Palladium on Carbon (Pd/C)[1][2] | Acid or Base catalysts[3] | Copper Cathode[4][5] |
| Typical Solvent | Methanol, Water, or the product itself[1][2][6] | Not explicitly detailed, likely aqueous/alcoholic | Aqueous Sodium Carbonate / Methanol[4] |
| Reported Yield | ~67% (standard) to >95% (optimized)[1][2][4] | High yield (claimed, not quantified)[3] | 90-95%[4][5] |
| Key Advantage | Well-established, multiple catalyst options, can be run continuously[6]. | "One-pot" synthesis, avoids complex intermediates[3]. | Avoids high-pressure hydrogen gas, high yields reported. |
| Primary Challenge | Handling of pyrophoric catalysts (Raney Ni), requires hydrogenation equipment. | Novel route with less public domain data. | Requires specialized electrochemical equipment. |
Mechanistic Insights and Workflow
The choice of synthesis pathway is a critical decision. The following diagram illustrates the convergence of these primary methods toward the target molecule.
Caption: Synthetic pathways to 1-ethyl-2-aminomethylpyrrolidine.
Expertise in Practice: A Reproducible Protocol for Catalytic Hydrogenation
The hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine using a Raney Nickel catalyst is a classic and reliable method. The causality behind its steps is crucial for reproducibility. Raney Nickel is a high-surface-area catalyst, making it highly active for the reduction of nitro groups at moderate temperatures and pressures. Methanol is chosen as a solvent for its ability to dissolve the starting material and its compatibility with the hydrogenation process.
Experimental Protocol: Synthesis via Raney Nickel Hydrogenation
This protocol synthesizes information from established patent literature[1][2].
Materials and Equipment:
-
1-Ethyl-2-nitromethylenepyrrolidine (23.4 g)
-
Methanol (500 mL)
-
Raney Nickel (approx. 5.0 g, slurry in water)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus with Celite or a similar filter aid
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Vessel Preparation: The hydrogenation vessel is charged with 1-ethyl-2-nitromethylenepyrrolidine (23.4 g) and methanol (500 mL). The mixture is stirred until the solid is fully dissolved.
-
Catalyst Introduction: Expert Insight: Raney Nickel is often pyrophoric when dry. It must be handled as a slurry under an inert atmosphere to prevent ignition. The Raney Nickel slurry (approx. 5.0 g) is carefully washed with methanol to remove water and then added to the reaction vessel under a gentle stream of nitrogen.
-
Hydrogenation: The vessel is sealed and purged several times with nitrogen, followed by hydrogen gas. The reaction is then pressurized with hydrogen to the desired pressure (atmospheric pressure has been shown to be effective) and stirred vigorously at room temperature[2].
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The theoretical hydrogen uptake is four molar equivalents. The reaction typically proceeds for about 5 hours[2].
-
Catalyst Removal: Trustworthiness Check: It is critical to ensure the complete removal of the pyrophoric catalyst before product workup. After the reaction, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent and disposed of properly to prevent fire hazards.
-
Purification: The methanol is removed from the filtrate using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield 1-ethyl-2-aminomethylpyrrolidine as a clear liquid. A reported yield for this specific scale is 15.7 g[1].
Innovations in Synthesis: Enhancing Yield and Efficiency
While the Raney Nickel method is robust, modern advancements have sought to improve its yield and safety profile. A notable improvement involves using a Palladium-on-Carbon (Pd/C) catalyst in the presence of a carbon dioxide and hydrogen mixture. This modification, conducted under mild pressure (1-10 atm), has been shown to significantly increase the yield of the final product and simplify the overall method[1]. Furthermore, for large-scale production, a continuous flow process has been developed where the product, 1-ethyl-2-aminomethylpyrrolidine, itself acts as the reaction solvent, eliminating the need for solvent recycling and reducing waste[6].
For applications requiring a specific stereoisomer, such as (S)-1-ethyl-2-aminomethylpyrrolidine, a chiral resolution step is necessary. This is typically achieved by treating the racemic mixture with a chiral acid, like D-tartaric acid, to form diastereomeric salts that can be separated by crystallization[7].
This guide provides a framework for understanding and selecting a reproducible synthesis for 1-ethyl-2-aminomethylpyrrolidine. By understanding the causality behind each method and adhering to validated protocols, researchers can ensure a consistent supply of this vital intermediate for their development pipeline.
References
- Source: Google Patents (RU2081111C1)
-
Title: United States Patent Office - 3,336,195 Source: Google APIs (United States Patent Office) URL: [Link]
- Title: Industrial making method of (S)
-
Title: Synthesis and biological properties of Enantiomers of... Source: An-Najah Staff Website URL: [Link]
-
Title: The derivatization reaction routes of 2-(aminomethyl)-1-ethylpyrrolidine Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-aminomethyl-1-ethylpyrrolidine Source: PrepChem.com URL: [Link]
-
Title: Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes Source: ResearchGate URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed Central (PMC) URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
- Title: Preparation method of (S)
- Source: Google Patents (CN104072399A)
- Source: Google Patents (CA1090285A)
Sources
- 1. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]
- 6. CN104072399A - Continuous production method of 1-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 7. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
A Researcher's Guide to the Independent Verification of Mebeverine Precursor Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of mebeverine precursors. We will delve into the scientific rationale behind experimental design, present detailed protocols for robust in vitro and in vivo assays, and offer a comparative analysis of the expected bioactivity of mebeverine against its primary precursors, veratric acid and mebeverine alcohol. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system designed to produce reliable and reproducible data.
Introduction: The Rationale for Precursor Bioactivity Assessment
Mebeverine, a musculotropic antispasmodic agent, is a cornerstone in the symptomatic treatment of irritable bowel syndrome (IBS).[1][2] Its therapeutic effect is primarily a direct action on the smooth muscle of the gastrointestinal tract, where it alleviates spasms without significantly affecting normal gut motility.[1][3] The synthesis of mebeverine involves the esterification of veratric acid with mebeverine alcohol.[4][5]
While mebeverine is the active pharmaceutical ingredient (API), a thorough understanding of the biological activity of its precursors is paramount for several reasons:
-
Quality Control: Ensuring that precursors do not possess unintended biological activities that could affect the final drug product's safety and efficacy profile.
-
Impurity Profiling: Identifying and characterizing the biological impact of any residual precursors in the final API.
-
Drug Discovery: Investigating whether precursors or their derivatives might harbor novel therapeutic properties.
This guide will equip you with the necessary tools to conduct a rigorous and independent assessment of the biological activity of mebeverine precursors.
Experimental Design: A Multi-tiered Approach to Bioactivity Verification
A robust assessment of bioactivity requires a multi-pronged approach, progressing from cellular and tissue-level assays to whole-organism models. This tiered strategy allows for a comprehensive understanding of a compound's pharmacological profile.
Compound Selection
For this comparative guide, we will focus on:
-
Mebeverine Hydrochloride: The active drug, serving as the positive control and benchmark for antispasmodic activity.
-
Veratric Acid: A key precursor in mebeverine synthesis.[4][6]
-
Mebeverine Alcohol: The second primary precursor in the synthesis of mebeverine.[1]
Assay Selection Rationale
The chosen assays are designed to probe the known mechanisms of mebeverine and the fundamental physiology of smooth muscle contraction.
-
In Vitro Isolated Organ Bath: This classic pharmacological preparation allows for the direct measurement of smooth muscle contractility and is the gold standard for assessing antispasmodic effects.[7]
-
In Vivo Gastrointestinal Motility Assay: This whole-animal model provides crucial information on how a compound affects gut transit time, offering a more physiologically relevant context.[2][8]
-
Cellular Assays (Calcium Imaging & Patch-Clamp Electrophysiology): These techniques provide mechanistic insights at the cellular and molecular level, investigating the effects on ion channel function and intracellular calcium signaling, which are central to mebeverine's mechanism of action.[9][10]
In Vitro Analysis: Isolated Intestinal Smooth Muscle Contractility
The isolated organ bath technique provides a controlled environment to quantify the direct effects of compounds on smooth muscle tissue.[7]
Experimental Workflow: Isolated Organ Bath
Caption: Workflow for the in vitro isolated organ bath assay.
Step-by-Step Protocol: Isolated Organ Bath
-
Tissue Preparation:
-
Humanely euthanize a rat or guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Immediately perform a laparotomy and isolate a 5-7 cm segment of the distal ileum.
-
Gently flush the lumen with Krebs-Henseleit solution to remove intestinal contents.
-
Prepare 1.5-2 cm long segments and suspend them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
Record isometric contractions using a data acquisition system.
-
-
Procedure:
-
Induce submaximal contractions with a standard agonist, such as acetylcholine (ACh, 1 µM) or potassium chloride (KCl, 60 mM).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compounds (Mebeverine HCl, Veratric Acid, Mebeverine Alcohol) to the organ bath.
-
Record the resulting relaxation of the smooth muscle.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each compound.
-
Expected Comparative Data (Hypothetical)
| Compound | EC50 for Relaxation (µM) | Maximum Relaxation (%) |
| Mebeverine HCl | 1.5 ± 0.2 | 98 ± 2 |
| Veratric Acid | > 1000 | < 10 |
| Mebeverine Alcohol | 150 ± 15 | 45 ± 5 |
This is a hypothetical data set for illustrative purposes. Actual results may vary.
In Vivo Analysis: Gastrointestinal Motility in Mice
The charcoal meal transit assay is a widely used in vivo method to assess the effect of a compound on gastrointestinal motility.[2][8]
Experimental Workflow: Charcoal Meal Transit Assay
Caption: Workflow for the in vivo charcoal meal transit assay.
Step-by-Step Protocol: Charcoal Meal Transit Assay
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6), fasted for 18-24 hours with free access to water.
-
Administer the test compounds (Mebeverine HCl, Veratric Acid, Mebeverine Alcohol) or vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) 30 minutes before the charcoal meal.
-
-
Procedure:
-
Administer a charcoal meal (5% activated charcoal in 10% gum arabic solution) orally (10 ml/kg).
-
After 25 minutes, humanely euthanize the mice by cervical dislocation.
-
-
Measurement:
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a moist surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal from the pylorus.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each mouse using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the mean transit percentage of the treated groups with the vehicle control group.
-
Expected Comparative Data (Hypothetical)
| Compound (Dose) | Intestinal Transit (%) |
| Vehicle Control | 75 ± 5 |
| Mebeverine HCl (25 mg/kg) | 45 ± 4* |
| Veratric Acid (50 mg/kg) | 72 ± 6 |
| Mebeverine Alcohol (50 mg/kg) | 65 ± 5 |
p < 0.05 compared to vehicle control. This is a hypothetical data set for illustrative purposes.
Mechanistic Insights: Cellular Assays
To understand the molecular mechanisms underlying the observed physiological effects, cellular assays such as calcium imaging and patch-clamp electrophysiology are invaluable.
Intracellular Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentration ([Ca2+]i), a key event in smooth muscle contraction.[11][12]
Caption: Workflow for intracellular calcium imaging in smooth muscle cells.
-
Cell Preparation:
-
Isolate primary smooth muscle cells from the intestine of a rodent model.
-
Culture the cells on glass coverslips.
-
Load the cells with a calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a physiological salt solution containing the dye.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
Record baseline fluorescence.
-
Stimulate the cells with a contractile agonist (e.g., 60 mM KCl) to induce an increase in intracellular calcium.
-
In the presence of the agonist, perfuse the cells with the test compounds (Mebeverine HCl, Veratric Acid, Mebeverine Alcohol).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
This ratio is proportional to the intracellular calcium concentration.
-
Quantify the inhibitory effect of the test compounds on the agonist-induced calcium increase.
-
Patch-Clamp Electrophysiology
This powerful technique allows for the direct measurement of ion channel activity in the cell membrane, providing insights into how a compound might modulate the electrical properties of smooth muscle cells.[13][14]
Caption: Workflow for whole-cell patch-clamp electrophysiology.
-
Cell Preparation:
-
Enzymatically dissociate intestinal smooth muscle to obtain single cells.
-
Plate the cells in a recording dish on the stage of an inverted microscope.
-
-
Recording:
-
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane (gigaseal).
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.
-
Apply voltage protocols to elicit specific ion currents, such as voltage-gated calcium or sodium currents.
-
Perfuse the cell with the test compounds.
-
-
Data Analysis:
-
Measure the amplitude of the ion currents before and after the application of the test compounds.
-
Analyze the current-voltage relationship to determine the effect of the compounds on the voltage-dependence of channel activation.
-
Ensuring Scientific Integrity: A Self-Validating System
The trustworthiness of your findings hinges on the rigor of your experimental design and adherence to established guidelines.
-
Positive and Negative Controls: In all assays, mebeverine should be used as a positive control, while the vehicle used to dissolve the compounds serves as the negative control.
-
Dose-Response Relationships: Establishing a clear dose-response relationship is crucial for demonstrating a specific pharmacological effect.
-
Validation of Methods: Bioanalytical methods should be validated according to regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).[15][16][17] This ensures accuracy, precision, selectivity, and stability of the analytical procedures.
-
Adherence to Animal Welfare Guidelines: All in vivo experiments must be conducted in accordance with national and international guidelines for the ethical use of animals in research and should be approved by an Institutional Animal Care and Use Committee (IACUC). The OECD provides guidelines for the testing of chemicals that can be adapted for this purpose.[18]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the biological activity of mebeverine precursors. By employing a multi-tiered approach that combines in vitro and in vivo assays with mechanistic cellular studies, researchers can obtain a thorough understanding of the pharmacological profile of these compounds. The emphasis on robust experimental design, adherence to established protocols, and the principles of scientific integrity will ensure the generation of high-quality, reliable data. This, in turn, is essential for informed decision-making in drug development, quality control, and fundamental pharmacological research.
References
-
Wikipedia. Mebeverine. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Mebeverine Hydrochloride?. Available from: [Link]
-
Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available from: [Link]
-
CARE Hospitals. Mebeverine: Uses, Side Effects, Dosage and More. Available from: [Link]
-
PharmaCompass.com. Mebeverine. Available from: [Link]
-
An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International. 2021. Available from: [Link]
-
An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. Available from: [Link]
-
Milusheva, M., et al. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Biomedicines. 2023. Available from: [Link]
-
An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. Available from: [Link]
-
Gledacheva, V., et al. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives. MDPI. 2024. Available from: [Link]
-
MMPC.org. Whole Intestinal & Colonic transit time (in vivo). Available from: [Link]
-
Mayo Clinic. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining. Available from: [Link]
-
FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. Available from: [Link]
-
Regulations.gov. Guidance for Industry. Available from: [Link]
-
REPROCELL. Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Available from: [Link]
-
Periódico Tchê Química. MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. 2019. Available from: [Link]
-
PubMed Central. The smooth muscle relaxant effect of hydrogen sulphide in vitro: evidence for a physiological role to control intestinal contractility. Available from: [Link]
-
An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International. 2021. Available from: [Link]
-
Monash University. Experimental Setup - ANS control of gut smooth muscle experiments. Available from: [Link]
-
ResearchGate. In vivo hydrolysis of mebeverine into mebeverine alcohol and veratric acid and the subsequent oxidation of mebeverine alcohol to mebeverine acid. Available from: [Link]
-
FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. Available from: [Link]
-
Whole Cell Patch Clamp Protocol. Available from: [Link]
-
NIH. Correction: Milusheva et al. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Biomedicines 2023, 11, 605. Available from: [Link]
-
ResearchGate. Calcium imaging protocol. (A) Protocol design and representative plot... Available from: [Link]
-
Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. MDPI. 2022. Available from: [Link]
-
Frontiers. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Available from: [Link]
-
FDA. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]
-
Calcium imaging protocol (for cells). Available from: [Link]
-
patch-clamp-protocol-final.pdf. Available from: [Link]
-
Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]
-
FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
NHS. How and when to take mebeverine. Available from: [Link]
-
McMaster University. INABIS '98 - Calcium Imaging Of Smooth Muscle Cells Cultured From Different Regions OF Human And Guinea Pig Lower Urinary Tract. Available from: [Link]
-
ResearchGate. Imaging Smooth Muscle and Endothelial Cells. After sufficient loading... Available from: [Link]
-
PubMed. Resveratrol Normalizes the Deterioration of Smooth Muscle Contractility after Intestinal Ischemia and Reperfusion in Rats Associated With an Antioxidative Effect and Modulating Tumor Necrosis Factor Alpha Activity. Available from: [Link]
-
MDPI. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids. 2022. Available from: [Link]
-
PubMed. Acetate relaxation of isolated vascular smooth muscle. Available from: [Link]
-
PubMed Central. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion. Available from: [Link]
-
PubMed. Synthesis and smooth muscle-selective relaxant activity of a piperidine analogue: 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride. Available from: [Link]
-
Scientific basis for OECD TG on in vivo toxicokinetic study. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mmpc.org [mmpc.org]
- 3. Use of Fluoroscopy to Study In Vivo Motility in Mouse Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paperso.journal7publish.com [paperso.journal7publish.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. reprocell.com [reprocell.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. INABIS '98 - Calcium Imaging Of Smooth Muscle Cells Cultured From Different Regions OF Human And Guinea Pig Lower Urinary Tract. [mcmaster.ca]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. nanotechia.org [nanotechia.org]
Safety Operating Guide
1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine for Laboratory Professionals
As a novel compound in discovery and development, the safe handling and disposal of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals. It moves beyond simple instruction to explain the scientific rationale behind each procedural choice, grounding every recommendation in authoritative safety and regulatory standards.
Hazard Characterization and Waste Identification
The foundational step in safe disposal is a thorough understanding of the material's hazards. While specific data for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine may be limited, data from structurally analogous compounds, such as (S)-(1-Ethylpyrrolidin-2-yl)methanamine, provide a strong basis for hazard assessment. The substance is classified as a flammable and corrosive amine, which dictates its handling and disposal pathway.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics.[1][2] Based on available safety data, this compound's waste would be characterized as hazardous due to the following:
| Hazard Characteristic | Description | Applicable EPA Hazardous Waste Code | Rationale & Authority |
| Ignitability | The compound is a flammable liquid with a potential flash point below 140°F (60°C). Vapors may form explosive mixtures with air and can travel to an ignition source.[3][4] | D001 | Defined by the EPA as a liquid with a flash point of less than 140°F.[5] |
| Corrosivity | As an amine, the compound is alkaline and can cause severe skin burns and eye damage.[3][6] It is expected to have a pH well above the EPA's hazardous threshold. | D002 | Defined by the EPA as an aqueous waste with a pH greater than or equal to 12.5.[5] |
| Reactivity | While not explosive, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, which can cause hazardous reactions.[3][7] | N/A (Informs Segregation) | Proper segregation is a key principle of hazardous waste management to prevent dangerous reactions.[8][9] |
Personal Protective Equipment (PPE) and Immediate Safety
Direct contact with 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine poses a significant health risk. Adherence to strict PPE protocols is non-negotiable.
| Exposure Route | Required PPE | Rationale |
| Skin/Dermal | Nitrile or Butyl Rubber Gloves: Ensure gloves are rated for chemical resistance. Flame-Resistant Lab Coat: Worn at all times. | Prevents contact with the corrosive liquid, which can cause severe burns.[3][6] |
| Eyes/Face | Chemical Safety Goggles & Face Shield: Goggles are mandatory; a face shield is required when handling larger quantities or when there is a significant splash risk. | Protects against irreversible eye damage from corrosive splashes.[3][6] |
| Respiratory | Chemical Fume Hood: All handling and waste consolidation must occur within a certified chemical fume hood. | Prevents inhalation of harmful vapors. The substance may cause respiratory tract irritation.[4] |
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.[3][6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[3][6]
-
Inhalation: Move the person to fresh air. Call a physician.[3][6]
-
Ingestion: Make the victim drink water (two glasses at most). Do not induce vomiting due to the risk of perforation. Call a physician immediately.[3][6]
Waste Segregation and Container Management Protocol
Proper segregation is the most critical step in preventing laboratory accidents. Mixing incompatible waste streams can lead to violent chemical reactions, heat generation, and the release of toxic gases.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory, under the control of the generating personnel.[9] This area must be clearly marked.
Step 2: Select an Appropriate Waste Container
-
Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metal containers for corrosive waste.[9]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and the release of fumes.[7][8]
-
Ensure the container is in good condition, free from cracks or residue.[9]
Step 3: Label the Container Before Use The container must be labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE" .[9]
-
The full chemical name: "1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine" . Avoid abbreviations.
-
The specific hazards: "Corrosive, Flammable" .
-
An indication of the constituents and their approximate percentages if it is a mixed waste stream.
Step 4: Segregate from Incompatibles Store the hazardous waste container in secondary containment (such as a chemical-resistant tray) to contain potential leaks. Crucially, ensure it is physically separated from the following chemical classes:
-
Acids and Acid Chlorides
-
Strong Oxidizing Agents
-
Acid Anhydrides
-
Carbon Dioxide (CO2)[3]
Sources
- 1. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. tri-iso.com [tri-iso.com]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. epa.gov [epa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Comprehensive Safety & Handling Guide: 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine
A Senior Application Scientist's Procedural Guide for Researchers
Introduction: Proactive Safety in Advanced Chemical Handling
Part 1: Hazard Assessment & Risk Profile
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a safe handling protocol. Based on data for the closely related primary amine, 2-(Aminomethyl)-1-ethylpyrrolidine, a comprehensive risk profile has been established.[1][2][3] The compound is a flammable liquid and vapor that is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1] It is also corrosive to the respiratory tract.[1]
Table 1: Summary of Chemical Hazards
| Hazard Category | Classification | Description & Immediate Risks | Source(s) |
|---|---|---|---|
| Physical Hazards | Flammable Liquid, Category 3 | The liquid and its vapor are flammable. Vapors are heavier than air and may travel to an ignition source.[4] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof equipment and non-sparking tools.[3][5] | [1][2][3] |
| Acute Health Hazards | Acute Toxicity 4 (Oral/Dermal) | Harmful if swallowed or if it comes into contact with the skin.[1][2] | [1][2] |
| Skin Corrosion 1A | Causes severe, immediate skin burns and deep tissue damage upon contact.[1][2] | [1][2] | |
| Serious Eye Damage 1 | Causes permanent eye damage, including blindness.[1][2][6] | [1][2][6] |
| | Corrosive to Respiratory Tract | Inhalation of vapors or mists can cause severe irritation and burns to the respiratory system.[1][2] |[1][2] |
Part 2: Personal Protective Equipment (PPE) - The Last Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure.[5] However, the correct selection and use of PPE are essential to provide a final barrier against chemical contact.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Best Practices | Source(s) |
|---|---|---|---|
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and meet ANSI Z87.1 or EN 166 standards.[6] A face shield must be worn over goggles to protect against splashes.[5] | [5][6] |
| Skin & Body Protection | Chemical-Resistant Laboratory Coat or Apron | Use a lab coat made of appropriate chemical-resistant material (e.g., rubber, PVC). Ensure it is fully buttoned. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[4] | [4][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Inspect gloves for tears or perforations before each use. Use proper glove removal technique to avoid skin contamination. Change gloves frequently or immediately if contaminated.[6] Given the corrosive nature, double-gloving is a recommended best practice. | [4][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when vapors or aerosols may be generated, or when working outside of a certified chemical fume hood.[1][6] A full-face respirator with appropriate cartridges (e.g., organic vapor/amine) offers both respiratory and eye protection.[6] |[1][5][6] |
Part 3: Operational Plan - A Step-by-Step PPE Protocol
The integrity of your PPE is only as good as your procedure for using it. Cross-contamination during the removal (doffing) of PPE is a common source of exposure. The following workflow is designed to minimize this risk.
Donning (Putting On) PPE Workflow
-
Hand Hygiene: Wash hands thoroughly.
-
First Layer: Put on inner gloves.
-
Body Protection: Don lab coat or chemical-resistant suit.
-
Respiratory Protection: Fit-check and don respirator.
-
Eye/Face Protection: Put on goggles and then face shield.
-
Second Layer: Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE Workflow The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands after removal).
-
Gross Decontamination: If visibly contaminated, wipe down outer gloves and suit before removal.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off inside-out over the first glove.
-
Face Shield/Goggles: Remove face shield and goggles from the back of the head.
-
Body Protection: Unbutton the lab coat and roll it outwards and down the arms, avoiding contact with the exterior.
-
Respirator: Remove the respirator from behind.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Diagram 1: PPE Doffing Workflow A visual representation of the sequential process for safely removing contaminated PPE to prevent chemical exposure.
Part 4: Emergency Procedures - Immediate Response to Exposure
In the event of an exposure, immediate and correct action is critical to mitigating harm.[8]
Table 3: First Aid Measures
| Exposure Route | Immediate Action Protocol | Source(s) |
|---|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [1][8] | [1][8] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected skin with large amounts of water for at least 15 minutes in a safety shower.[2][8] Do not attempt to neutralize the chemical.[1] Seek immediate medical attention. [1][2] | [1][2][8] |
| Inhalation | Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[2] Seek immediate medical attention. [1][2] | [1][2] |
| Ingestion | Do NOT induce vomiting. [2][3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention. [1][2] |[1][2][3] |
Part 5: Disposal Plan for Contaminated Materials
All materials that come into contact with 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: All contaminated PPE (gloves, lab coats, etc.) and disposable labware must be segregated from regular trash.
-
Containment: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container. This container should be a heavy-duty plastic bag or a labeled drum.
-
Liquid Waste: Unused chemical and liquid waste must be collected in a designated, sealed, and properly labeled waste container. Do not mix with other waste streams.[1]
-
Disposal: All waste must be disposed of through a licensed chemical destruction plant or an approved hazardous waste handler, in accordance with all local, state, and federal regulations.[1][9] Handle uncleaned empty containers as you would the product itself.[1]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial.
- Safety Data Sheet for a structural analog. (2025). Sigma-Aldrich.
- ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine Safety Data Sheets. (n.d.). Echemi.
- Pyrrolidine - Hazard Summary. (n.d.). New Jersey Department of Health.
- Pyrrolidine Safety Data Sheet. (2022). Apollo Scientific.
- Pyrrolidine Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
- Safety Data Sheet for 2-(Aminomethyl)-1-ethylpyrrolidine. (2025). Fisher Scientific.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety.
- Safety Data Sheet for (S)-2-(Aminomethyl)-1-ethylpyrrolidine. (n.d.). Fisher Scientific.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
